molecular formula C10H18N2O2 B567710 Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate CAS No. 1272412-72-2

Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate

Cat. No.: B567710
CAS No.: 1272412-72-2
M. Wt: 198.266
InChI Key: WDVOLHDNUMLNAK-UHFFFAOYSA-N
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Description

Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate (CAS: 1431868-60-8) is a high-value spirocyclic chemical building block exclusively for research applications . This compound features a rigid, three-dimensional diazaspiro[3.3]heptane core, which is prized in medicinal chemistry for its ability to mimic piperazine geometry while offering distinct advantages . Its significance stems from its role as a versatile synthetic intermediate in constructing complex molecules for pharmaceutical, biological, and industrial research . In drug discovery, the 2,6-diazaspiro[3.3]heptane system is a key scaffold used to reduce molecular lipophilicity, which can enhance solubility and improve metabolic stability compared to traditional piperazines . The structural rigidity of the spiro system restricts conformational flexibility, potentially leading to improved binding affinity and selectivity for biological targets, while also helping to minimize off-target effects such as hERG channel binding . The presence of two nitrogen atoms allows for differential functionalization, enabling researchers to tailor the pharmacokinetic and physicochemical profiles of their target molecules . This compound is supplied as an oxalate salt, which typically offers improved stability and crystallinity. It is extensively used as a key intermediate in the synthesis of enzyme inhibitors, receptor ligands, and other bioactive molecules . This product is strictly for research and further manufacturing applications and is not intended for human or veterinary diagnostic or therapeutic use . Please refer to the Safety Data Sheet for proper handling and storage instructions.

Properties

IUPAC Name

tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-6-10(7-12)4-5-11-10/h11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVOLHDNUMLNAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718596
Record name tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate
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Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272412-72-2
Record name 1,6-Diazaspiro[3.3]heptane-6-carboxylic acid, 1,1-dimethylethyl ester
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URL https://commonchemistry.cas.org/detail?cas_rn=1272412-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Spectral Analysis of Diazaspiro[3.3]heptane Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

A focus on the NMR characterization of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate, a constitutional isomer of the target compound.

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the nuclear magnetic resonance (NMR) spectral data of diazaspiro[3.3]heptane carboxylates. Initial research indicates a lack of publicly available, detailed NMR spectral data for tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate. Consequently, this document provides a comprehensive analysis of the readily available constitutional isomer, tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate . The information presented herein, including detailed NMR data and experimental protocols, is intended to serve as a valuable resource for researchers working with related spirocyclic scaffolds.

Introduction

Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures that can provide novel intellectual property and improved pharmacological properties. The diazaspiro[3.3]heptane core, in particular, is a key building block in the development of new therapeutic agents. Accurate and detailed analytical data, such as NMR spectra, are crucial for the unambiguous identification and characterization of these molecules.

This guide aims to provide in-depth NMR spectral information. However, a thorough search of available scientific literature and databases did not yield specific ¹H and ¹³C NMR data for this compound. In its place, this guide presents a detailed analysis of its constitutional isomer, tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate, for which characterization data is accessible.

NMR Spectral Data of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate Oxalate

The following tables summarize the ¹H and ¹³C NMR spectral data for tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.90s2HNH₂⁺
4.20s4HCH₂ (azetidine ring, adjacent to N-Boc)
4.09s4HCH₂ (azetidine ring, adjacent to NH₂⁺)
1.42s9HC(CH₃)₃

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
168.9C=O (oxalate)
157.7C=O (Boc)
81.3C (CH₃)₃
59.9 (br)C H₂ (azetidine ring, adjacent to N-Boc)
56.3C H₂ (azetidine ring, adjacent to NH₂⁺)
36.7Spirocyclic quaternary carbon
28.6C(C H₃)₃

Experimental Protocols

The NMR spectra for tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate were acquired according to the following experimental parameters.[1]

  • Instrumentation: The specific spectrometer used was not detailed in the source document, but typical modern NMR spectrometers operate at frequencies of 300 MHz or higher for ¹H nuclei.

  • Solvent: The NMR spectra were recorded in methanol-d₄ (CD₃OD).[1]

  • Temperature: The experiments were conducted at room temperature.

  • Referencing: Chemical shifts are reported in parts per million (ppm) and are referenced to the residual solvent peak.

Synthetic Workflow

The synthesis of the parent amine of the oxalate salt involves the deprotection of a tosyl-protected precursor, followed by the introduction of the Boc protecting group. The final salt formation is achieved by treatment with oxalic acid. A simplified workflow for a related synthesis is depicted below.

synthesis_workflow cluster_0 Synthesis of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate Oxalate start di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate step1 Selective Deprotection (Acetyl chloride, Methanol) start->step1 intermediate tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate step1->intermediate step2 Salt Formation (Oxalic acid, Diethyl ether) intermediate->step2 product tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate Oxalate step2->product

Caption: Synthetic workflow for tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate.

Conclusion

While direct NMR spectral data for this compound remains elusive in the reviewed literature, the detailed analysis of its constitutional isomer, tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate, provides a valuable point of reference. The provided tables of ¹H and ¹³C NMR data, along with the experimental protocols, offer a solid foundation for researchers engaged in the synthesis and characterization of related diazaspiro[3.3]heptane derivatives. It is anticipated that the structural similarities between these isomers will result in comparable, though not identical, spectral features. This guide underscores the importance of precise analytical data in the advancement of medicinal chemistry and drug development.

References

Physicochemical Properties of Boc-Protected Diazaspiroheptanes: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery, the design and synthesis of novel molecular scaffolds that offer improved physicochemical and pharmacological properties are of paramount importance. Among these, saturated spirocyclic systems have gained significant attention due to their inherent three-dimensionality, which can lead to enhanced target-binding affinity and selectivity, as well as improved metabolic stability and aqueous solubility. This technical guide focuses on a specific and increasingly relevant class of these scaffolds: Boc-protected diazaspiroheptanes.

The tert-butyloxycarbonyl (Boc) protecting group is frequently employed in medicinal chemistry to mask one of the amine functionalities of a diamine, allowing for selective functionalization of the other. This strategy is particularly valuable in the construction of complex molecules and in fragment-based drug design. Understanding the fundamental physicochemical properties of these Boc-protected diazaspiroheptane cores is crucial for researchers and scientists in predicting their behavior in biological systems and for the rational design of new therapeutic agents.

This guide provides a comprehensive overview of the key physicochemical properties of Boc-protected diazaspiroheptanes, including lipophilicity (LogP/LogD), aqueous solubility, acidity (pKa), and polar surface area (PSA). It details the experimental protocols for the determination of these properties and utilizes visualizations to illustrate synthetic pathways and their role in drug discovery.

Data Presentation: Physicochemical Properties

Computed Physicochemical Properties of N-Boc-2,6-diazaspiro[3.3]heptane

The following table summarizes the computationally predicted physicochemical properties for N-Boc-2,6-diazaspiro[3.3]heptane, a representative member of this class. These values serve as a useful starting point for understanding the molecule's characteristics.

PropertyValueSource
Molecular Formula C₁₀H₁₈N₂O₂PubChem[1]
Molecular Weight 198.26 g/mol PubChem[1]
XLogP3 0.3PubChem[1]
Topological Polar Surface Area (TPSA) 41.6 ŲPubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 1PubChem[1]

Experimental Physicochemical Properties of N-Boc-piperazine (A Comparative Analog)

Due to the limited availability of experimental data for Boc-protected diazaspiroheptanes, the properties of N-Boc-piperazine are presented here as a valuable reference. The structural similarities allow for reasonable extrapolation of expected physicochemical behavior.

PropertyValueSource
Molecular Formula C₉H₁₈N₂O₂PubChem[2]
Molecular Weight 186.25 g/mol PubChem[2]
Melting Point 43-49 °CLookChem[3], ChemicalBook[4]
Boiling Point 258 °C at 760 mmHgExploring N-Boc-Piperazine[5]
LogP 1.09LookChem[3]
pKa (Predicted) 8.45 ± 0.10LookChem[3]
Water Solubility SolubleLookChem[3]
Topological Polar Surface Area (TPSA) 41.6 ŲPharmaCompass[6]

The Role of Diazaspiroheptanes in Drug Discovery: Bioisosteric Replacement

Diazaspiroheptanes are increasingly utilized as bioisosteres for more common saturated heterocyclic fragments like piperazine. This strategic replacement can impart desirable properties such as increased three-dimensionality, improved metabolic stability, and altered lipophilicity, which can be beneficial for optimizing drug candidates. The following diagram illustrates this concept.

G Bioisosteric Replacement Strategy cluster_0 Common Scaffold cluster_1 Bioisosteric Replacement cluster_2 Improved Properties Piperazine Piperazine Diazaspiroheptane Diazaspiro[3.3]heptane Piperazine->Diazaspiroheptane Replacement Prop1 Increased 3D Character Diazaspiroheptane->Prop1 Prop2 Enhanced Metabolic Stability Diazaspiroheptane->Prop2 Prop3 Modulated Lipophilicity Diazaspiroheptane->Prop3 Prop4 Improved Solubility Diazaspiroheptane->Prop4 G General Synthesis of N-Boc-2,6-diazaspiro[3.3]heptane Start Starting Materials (e.g., Dibromide Precursor) Intermediate1 Cyclization with a primary amine (e.g., Benzylamine) Start->Intermediate1 Intermediate2 Formation of Diazaspiro[3.3]heptane Core Intermediate1->Intermediate2 Intermediate3 Deprotection (if necessary) Intermediate2->Intermediate3 Final_Product Selective Boc-Protection (Boc₂O, base) Intermediate3->Final_Product Purification Purification (e.g., Chromatography) Final_Product->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization G Workflow for Shake-Flask LogP Determination A Prepare n-octanol-saturated buffer and buffer-saturated n-octanol B Dissolve compound in one phase A->B C Combine phases in a sealed vessel B->C D Agitate to reach equilibrium (e.g., 24h) C->D E Separate phases (centrifugation if needed) D->E F Sample aqueous and organic phases E->F G Quantify compound concentration (HPLC/LC-MS) F->G H Calculate LogP = log([org]/[aq]) G->H

References

The Emergence of 1,6-Diazaspiro[3.3]heptane: A Technical Guide to its Synthesis and Significance in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery and synthetic methodologies for 1,6-diazaspiro[3.3]heptane scaffolds has been compiled for researchers, scientists, and professionals in drug development. This document elucidates the growing importance of these rigid, three-dimensional structures as valuable building blocks in the design of novel therapeutics. While the closely related 2,6-diazaspiro[3.3]heptane has been more extensively documented, this guide focuses on the available information and plausible synthetic routes for the 1,6-isomer, a promising scaffold for creating unique chemical entities.

The spirocyclic nature of 1,6-diazaspiro[3.3]heptane offers a fixed spatial arrangement of its nitrogen atoms, providing a predictable vector for substituent placement. This conformational rigidity is highly desirable in drug design, as it can lead to improved target selectivity and binding affinity. These scaffolds are increasingly considered as bioisosteres for more common motifs like piperazine, offering potentially improved physicochemical properties such as aqueous solubility and metabolic stability.[1][2]

Pioneering Syntheses of Diazaspiro[3.3]heptane Cores

While a definitive first synthesis of the parent 1,6-diazaspiro[3.3]heptane is not prominently documented in readily available literature, the synthesis of its derivatives and isomers provides a clear roadmap to its creation. The prevailing strategies for constructing the diazaspiro[3.3]heptane framework involve the formation of two azetidine rings fused at a central quaternary carbon.

A common approach begins with a central precursor molecule that can be elaborated to form the two four-membered rings. One such strategy involves the reductive amination of a suitably functionalized aldehyde, followed by an intramolecular cyclization. For the related 2,6-diazaspiro[3.3]heptanes, this has been shown to be a high-yielding and scalable method.[1] Another powerful technique involves the [2+2] cycloaddition of a ketene with an imine, known as the Staudinger reaction, to form a β-lactam, which can then be reduced to the corresponding azetidine.

Recent advancements have also explored the use of strained intermediates. For instance, the synthesis of 1-oxa-2,6-diazaspiro[3.3]heptane has been achieved through the strain-release of a highly strained azabicyclo[1.1.0]butyl intermediate, followed by a flow technology-assisted two-step protocol.[3][4] The synthesis of gem-difluoro and gem-dimethyl variants of the angular 1,6-diazaspiro[3.3]heptane module has also been reported, highlighting the accessibility of this specific isomer.[5]

Tabulated Synthetic Data

The following tables summarize representative quantitative data from the synthesis of diazaspiro[3.3]heptane scaffolds, primarily focusing on the well-documented 2,6-isomer, which serves as a valuable proxy for the 1,6-isomer.

Table 1: Reductive Amination and Cyclization for 2-Benzyl-6-aryl-2,6-diazaspiro[3.3]heptanes

EntryAmineStep 1 Yield (%)Step 2 Yield (%)
1Aniline8578
24-Fluoroaniline8285
34-Methoxyaniline9181

Data adapted from the synthesis of 2,6-diazaspiro[3.3]heptane derivatives.

Table 2: Alternative Cyclization Conditions for 2,6-Diazaspiro[3.3]heptanes

EntrySolventTemperature (°C)Time (h)Yield (%)
1THF70385
2DMF/H₂O (9:1)1104.573
3NMP (aq)120465

Data adapted from the synthesis of 2,6-diazaspiro[3.3]heptane derivatives.

Detailed Experimental Protocols

The following are representative experimental protocols adapted from the synthesis of diazaspiro[3.3]heptane derivatives.

Protocol 1: Synthesis of a Mono-protected 2,6-Diazaspiro[3.3]heptane Building Block

A concise and scalable synthesis of a mono-protected 2,6-diazaspiro[3.3]heptane has been reported, which is crucial for its application in medicinal chemistry. The synthesis commences with the commercially available tribromopentaerythritol. This is converted in several steps to a key intermediate, N-Boc-3-(bromomethyl)-3-(hydroxymethyl)azetidine. Subsequent intramolecular cyclization affords the desired mono-Boc-protected 2,6-diazaspiro[3.3]heptane. This building block is then readily available for derivatization, such as in palladium-catalyzed amination reactions.

Protocol 2: Reductive Amination and Cyclization to form N-Substituted 2,6-Diazaspiro[3.3]heptanes[1]

Step 1: Reductive Amination To a solution of 1-benzyl-3-formyl-3-chloromethylazetidine (1.0 eq) in dichloroethane is added the desired primary amine (1.0 eq) and acetic acid (1.0 eq). The mixture is stirred at room temperature for 30 minutes. Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise, and the reaction is stirred for a further 16 hours. The reaction is quenched with saturated sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude amine intermediate.

Step 2: Intramolecular Cyclization The crude amine from Step 1 is dissolved in THF, and potassium tert-butoxide (2.2 eq) is added. The reaction mixture is heated to 70 °C for 3 hours. After cooling to room temperature, the mixture is filtered, and the solvent is evaporated. The crude product is purified by column chromatography to afford the desired 2,6-diazaspiro[3.3]heptane derivative.[1]

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the synthetic strategies discussed.

G A Starting Material (e.g., Pentaerythritol derivative) B Intermediate Formation (e.g., Dihalide or Ditosylate) A->B C First Ring Closure (Mono-substituted Azetidine) B->C D Functional Group Manipulation C->D E Second Ring Closure D->E F 1,6-Diazaspiro[3.3]heptane Scaffold E->F

Caption: Generalized workflow for the synthesis of a 1,6-diazaspiro[3.3]heptane scaffold.

G cluster_0 Synthesis of N-Substituted 2,6-Diazaspiro[3.3]heptanes A 1-Benzyl-3-formyl-3-chloromethylazetidine C Reductive Amination (Sodium Triacetoxyborohydride) A->C B Primary Amine B->C D Intermediate Amine C->D E Intramolecular Cyclization (Potassium tert-butoxide) D->E F N-Substituted 2,6-Diazaspiro[3.3]heptane E->F

Caption: Experimental workflow for the synthesis of N-substituted 2,6-diazaspiro[3.3]heptanes.

Signaling Pathways: A Frontier for Future Research

Currently, there is a lack of specific information in the scientific literature detailing the direct interaction of unsubstituted 1,6-diazaspiro[3.3]heptane scaffolds with specific signaling pathways. As these molecules are primarily building blocks, their biological activity is determined by the nature and orientation of the substituents attached to the nitrogen atoms. The true potential of the 1,6-diazaspiro[3.3]heptane core lies in its ability to present these functional groups in a constrained and predictable manner, allowing for the fine-tuning of interactions with biological targets. Future research will undoubtedly focus on synthesizing libraries of 1,6-diazaspiro[3.3]heptane derivatives and screening them against various receptors, enzymes, and ion channels to uncover their therapeutic potential and elucidate their roles in modulating cellular signaling.

References

Spectroscopic analysis (¹H NMR, ¹³C NMR) of tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate, a valuable building block in medicinal chemistry and drug development. Due to the inherent symmetry of the 1,6-diazaspiro[3.3]heptane core, this compound is chemically identical to tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate. This document presents a comprehensive summary of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data, detailed experimental protocols for spectral acquisition, and a structural visualization to aid in its characterization.

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The data presented is for the oxalate salt of the compound, as it is more commonly reported in the literature.

¹H NMR Data
SignalChemical Shift (δ) ppmMultiplicityIntegrationAssignment
14.90s2HNH
24.20s4HCH₂ (Boc-protected ring)
34.09s4HCH₂ (unprotected ring)
41.42s9HC(CH₃)₃

Solvent: CD₃OD, Spectrometer Frequency: 300 MHz[1]

¹³C NMR Data
SignalChemical Shift (δ) ppmAssignment
1168.9C=O (oxalate)
2157.7C=O (Boc)
381.3C (CH₃)₃
459.9 (br)C H₂ (Boc-protected ring)
556.3C H₂ (unprotected ring)
636.7Spirocyclic Quaternary Carbon
728.6C(C H₃)₃

Solvent: CD₃OD, Spectrometer Frequency: 101 MHz[1]

Experimental Protocols

The following is a detailed protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules such as this compound.

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, CD₃OD). For the title compound, CD₃OD has been reported.[1]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Vortex or gently agitate the vial to ensure complete dissolution.

  • Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Transfer to NMR Tube: Carefully transfer the clear solution into a standard 5 mm NMR tube.

  • Internal Standard (Optional): If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added.

NMR Spectrometer Setup and Data Acquisition
  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans (NS): 16 to 64 scans are typically sufficient for good signal-to-noise.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width (SW): A range of -2 to 12 ppm is generally adequate for most organic molecules.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 1024 or more).

    • Relaxation Delay (D1): 2-5 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): A range of 0 to 220 ppm is standard.

  • Data Processing:

    • Fourier Transformation (FT): The acquired free induction decay (FID) is converted into a frequency-domain spectrum.

    • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

    • Baseline Correction: The baseline of the spectrum is corrected to be flat.

    • Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard (TMS at 0 ppm).

    • Integration: For ¹H NMR, the peak areas are integrated to determine the relative number of protons.

Molecular Structure and NMR Signal Correlation

The following diagram illustrates the molecular structure of this compound and the correlation of its atoms to the observed NMR signals.

Caption: Molecular structure of this compound with NMR signal assignments.

References

Conformational Analysis of Diazaspiro[3.3]heptane Ring Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diazaspiro[3.3]heptane scaffold has emerged as a crucial building block in modern medicinal chemistry. Valued for its three-dimensional structure and conformational rigidity, it serves as a bioisosteric replacement for common saturated heterocycles like piperazine and piperidine.[1][2] This constrained geometry offers predictable exit vectors for substituents, which can lead to improved target selectivity, enhanced metabolic stability, and favorable physicochemical properties in drug candidates.[3][4] This guide provides an in-depth analysis of the conformational landscape of diazaspiro[3.3]heptane systems, detailing the quantitative data that defines their structure and the experimental protocols used for their characterization.

Conformational Landscape of the Diazaspiro[3.3]heptane Core

The defining feature of the spiro[3.3]heptane framework is the central quaternary spiro-carbon atom connecting two four-membered rings. In diazaspiro[3.3]heptanes, one or two carbon atoms in these rings are replaced by nitrogen. The inherent strain of the four-membered azetidine rings results in a puckered, non-planar conformation. This puckering is a stable, low-energy state for the molecule.

Unlike the flexible chair-boat interconversion of six-membered rings like piperazine, the diazaspiro[3.3]heptane core is significantly more rigid.[1] Quantum mechanics (QM) calculations and experimental data show that the two azetidine rings are not coplanar. For instance, in 2,6-diazaspiro[3.3]heptane, this arrangement induces a characteristic twist, orienting the substituents on the nitrogen atoms at approximately 90° to each other.[1] This fixed spatial arrangement is a key advantage in drug design, allowing for precise positioning of pharmacophoric elements.

G cluster_0 Core Structure cluster_1 Conformational Features Spiro[3.3]heptane Spiro[3.3]heptane Spiro_C Spirocyclic Quaternary Carbon Spiro[3.3]heptane->Spiro_C Ring1 Puckered Azetidine Ring 1 Puckering Stable Puckered Conformation Ring1->Puckering Ring2 Puckered Azetidine Ring 2 Ring2->Puckering Spiro_C->Ring1 Spiro_C->Ring2 Rigidity High Rigidity (Limited Conformational Freedom) Spiro_C->Rigidity Twist ~90° Twist (e.g., in 2,6-disubstituted) Rigidity->Twist

Fig 1: Key conformational features of the diazaspiro[3.3]heptane core.

Quantitative Conformational Data

The conformation of diazaspiro[3.3]heptane derivatives can be precisely described by geometric parameters derived from X-ray crystallography and computational modeling. These values provide a quantitative basis for understanding the scaffold's shape and its utility as a bioisostere. A key comparison is often made with piperazine, a common motif in drug discovery.

Parameter2,6-Diazaspiro[3.3]heptanePiperazine (Chair Conf.)MethodReference
N-N Distance ~4.1 Å~2.8 ÅQM Modeling[1]
Ring Puckering PuckeredChairX-ray, QM[1][3]
Substituent Orientation ~90° twist between N-substituentsEquatorial/AxialQM Modeling[1]
Molecular Volume ~9-13 ų larger than piperazineVariesQM Modeling[1]

Table 1: Comparative geometric data for 2,6-diazaspiro[3.3]heptane and piperazine.

Experimental and Computational Protocols

The conformational analysis of diazaspiro[3.3]heptane relies on a combination of experimental techniques and computational studies. Each method provides complementary information about the solid-state or solution-phase structure.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation, including precise bond lengths, bond angles, and dihedral angles.[3]

Detailed Protocol:

  • Crystallization: The synthesized diazaspiro[3.3]heptane derivative is dissolved in a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes). Single crystals are grown via slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data are collected, typically using Mo-Kα radiation, by rotating the crystal and recording the diffraction pattern at various orientations.

  • Structure Solution: The positions of the atoms are determined from the diffraction data using direct methods or Patterson functions.

  • Structure Refinement: The atomic positions and thermal parameters are refined using least-squares methods to achieve the best fit between the calculated and observed diffraction patterns. The final structure yields detailed geometric information.[5]

G Start Synthesized Compound Crystallization Grow Single Crystals (Slow Evaporation/Vapor Diffusion) Start->Crystallization Data_Collection Mount Crystal & Collect Diffraction Data (X-ray Diffractometer) Crystallization->Data_Collection Structure_Solution Solve Phase Problem (Direct Methods/Patterson) Data_Collection->Structure_Solution Structure_Refinement Refine Atomic Positions & Thermal Parameters Structure_Solution->Structure_Refinement End Final 3D Structure (Bond Lengths, Angles) Structure_Refinement->End

Fig 2: General experimental workflow for X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary method for confirming the chemical structure and providing insight into the solution-phase conformation of diazaspiro[3.3]heptanes.

Detailed Protocol:

  • Sample Preparation: A small amount of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) may be used as an internal standard.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz).[6] Standard pulse programs are used to obtain one-dimensional spectra. Advanced 2D experiments like COSY and HSQC can be used to aid in resonance assignment.

  • Spectral Analysis: The chemical shifts (δ) in ppm, signal multiplicities (singlet, doublet, etc.), and coupling constants (J) in Hz are analyzed. The symmetry of the molecule is often apparent from the number of unique signals in the ¹H and ¹³C spectra. The rigidity of the spirocyclic core typically results in sharp, well-resolved signals.

G Start Purified Compound Sample_Prep Dissolve in Deuterated Solvent Start->Sample_Prep Data_Acquisition Acquire Spectra (¹H, ¹³C NMR @ 500 MHz) Sample_Prep->Data_Acquisition Processing Fourier Transform & Phase Correction Data_Acquisition->Processing Analysis Analyze Chemical Shifts, Multiplicities, & Coupling Constants Processing->Analysis End Structural Confirmation & Conformational Insights Analysis->End

Fig 3: Workflow for conformational analysis using NMR spectroscopy.
Computational Chemistry

Computational methods are invaluable for exploring the conformational energy landscape, calculating geometric parameters, and rationalizing experimental observations.[1]

Detailed Protocol:

  • Structure Building: A 2D or 3D model of the diazaspiro[3.3]heptane derivative is constructed using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search can be performed using molecular mechanics (MM) force fields to identify low-energy conformers.

  • Geometry Optimization: The identified low-energy structures are then subjected to geometry optimization using higher-level theory, typically density functional theory (DFT) or other quantum mechanics (QM) methods. This yields accurate minimum-energy conformations.

  • Property Calculation: Key properties such as bond lengths, angles, dihedral angles, molecular volume, and the energy barrier to ring inversion can be calculated from the optimized geometry.[6]

G Start Target Molecule Build Build 3D Model Start->Build Conf_Search Conformational Search (Molecular Mechanics) Build->Conf_Search Optimization Geometry Optimization (Quantum Mechanics - DFT) Conf_Search->Optimization Analysis Calculate Geometric & Energetic Properties Optimization->Analysis End Predicted Low-Energy Conformation(s) Analysis->End

Fig 4: Typical workflow for computational conformational analysis.

Conclusion

The conformational analysis of diazaspiro[3.3]heptane ring systems reveals a highly rigid, puckered scaffold with well-defined three-dimensional characteristics. This structural rigidity, quantified by techniques like X-ray crystallography and computational modeling, distinguishes it from more flexible heterocyclic systems and underpins its value in drug discovery. The predictable orientation of substituents allows for precise structure-activity relationship studies and the design of next-generation therapeutics with potentially improved pharmacological profiles. A thorough understanding of its conformational properties through the integrated use of spectroscopy, crystallography, and computational chemistry is essential for fully leveraging this privileged scaffold in medicinal chemistry.

References

An In-depth Technical Guide on the Basic Reactivity of N-Boc Protected Spirocyclic Diamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental reactivity of N-Boc (tert-butoxycarbonyl) protected spirocyclic diamines, scaffolds of increasing importance in medicinal chemistry. Their unique three-dimensional structures offer significant advantages in drug design, enabling fine-tuning of physicochemical and pharmacological properties.[1][2] This document details key reactions, presents quantitative data in structured tables, provides explicit experimental protocols, and visualizes reaction workflows.

Introduction to Spirocyclic Diamines in Drug Discovery

Spirocyclic scaffolds are privileged structures in modern drug discovery, offering a departure from the "flat" chemical space of traditional aromatic compounds. By introducing a spiro center, chemists can achieve greater three-dimensionality, leading to improved target engagement, enhanced selectivity, and more favorable ADME (absorption, distribution, metabolism, and excretion) properties. The incorporation of diamine functionalities provides multiple points for diversification and interaction with biological targets. Protecting one of the amino groups with a Boc moiety allows for selective functionalization, a critical step in the synthesis of complex drug candidates.

Basicity and pKa of N-Boc Protected Spirocyclic Diamines

The Boc group is an electron-withdrawing group, which generally decreases the basicity of the adjacent nitrogen atom it protects. However, in a spirocyclic diamine, the effect on the distal, unprotected nitrogen is primarily governed by the rigid conformational framework of the spirocycle. It is predicted that the pKa of the free amine in a mono-Boc protected spirocyclic diamine will be slightly lower than that of the corresponding unprotected diamine due to through-bond inductive effects, but it will remain significantly basic to participate in nucleophilic reactions.

Table 1: Predicted pKa Values of Representative N-Boc Protected Cyclic Amines

CompoundPredicted pKa of Conjugate AcidNotes
tert-butyl piperidine-1-carboxylate-1.28 ± 0.20This value refers to the protected nitrogen and is not indicative of a free amine.
tert-butyl piperidin-4-ylcarbamate12.39 ± 0.20Predicted pKa for the protonated piperidine nitrogen.
N-Boc-pyrrolidine-3-carboxylic acid4.47 ± 0.20This value refers to the carboxylic acid proton.

Note: The pKa values in Table 1 are predicted and sourced from chemical databases. Experimental determination is recommended for specific applications.

Key Reactions and Experimental Protocols

The selective reactivity of mono-N-Boc protected spirocyclic diamines is fundamental to their utility as synthetic building blocks. The following sections detail common transformations with generalized and specific experimental protocols.

Selective Mono-N-Boc Protection

Achieving selective mono-protection of a symmetric spirocyclic diamine is the first critical step. A common strategy involves the transient protonation of one amine group to reduce its nucleophilicity, allowing for the selective Boc-ylation of the other.

General Experimental Protocol for Mono-Boc Protection of a Diamine:

  • Dissolve the diamine (1.0 eq) in a suitable solvent such as methanol.

  • Cool the solution to 0 °C and add one equivalent of a strong acid (e.g., HCl or trifluoroacetic acid) dropwise to form the mono-hydrochloride or mono-trifluoroacetate salt.[3]

  • Stir the mixture for 30 minutes to allow for equilibration.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.0-1.2 eq) to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with an aqueous base (e.g., NaHCO₃ or NaOH solution) and extract the mono-Boc protected product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product, which can be purified by column chromatography if necessary.[4]

Table 2: Representative Conditions for Mono-Boc Protection

DiamineAcid (1 eq)SolventReaction TimeYieldReference
EthylenediamineHClMethanol/Water1 h87%[4]
BispidineTFAMethanol3 h55%[3]
N-Boc Deprotection

The removal of the Boc protecting group is typically achieved under acidic conditions to liberate the free amine for subsequent reactions.

Experimental Protocol for N-Boc Deprotection of a Bis-spirocyclic Pyrrolidine Derivative: [2]

  • Dissolve the N-Boc protected spirocyclic diamine (1.0 eq) in dichloromethane.

  • Cool the solution in an ice-water bath.

  • Add trifluoroacetic acid (10.0 eq) dropwise.

  • Stir the solution for five minutes, then remove the ice bath and continue stirring at room temperature for three hours, monitoring the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract the deprotected diamine with an organic solvent.

  • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate to afford the product.

Table 3: Conditions for N-Boc Deprotection

SubstrateReagentSolventTemperatureTimeYieldReference
N-Boc-spiro-pyrrolidineTrifluoroacetic AcidDichloromethane0 °C to RT3 hNot specified[2]
N-Boc-cyclosulfamidesHeteropolyacid (10% w/w)DichloromethaneRoom Temp.15-30 minQuantitative[5]
Various N-Boc aminesThermal (Continuous Flow)Methanol230 °C45 min73-90%[6]
Mono-Acylation/Amidation

The free amine of a mono-N-Boc protected spirocyclic diamine can readily undergo acylation to form amides.

General Experimental Protocol for Mono-Acylation:

  • Dissolve the mono-N-Boc protected spirocyclic diamine (1.0 eq) and a base (e.g., triethylamine or DIPEA, 1.2 eq) in an anhydrous aprotic solvent such as dichloromethane or DMF.

  • Cool the solution to 0 °C.

  • Add the acyl chloride or carboxylic acid (with a coupling agent like HBTU or EDC/HOBt) (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours until completion as monitored by TLC or LC-MS.

  • Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers successively with dilute acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the acylated product.

Reductive Amination

The free secondary amine can be further functionalized via reductive amination with an aldehyde or ketone to introduce a variety of substituents.

General Experimental Protocol for Reductive Amination:

  • To a solution of the mono-N-Boc protected spirocyclic diamine (1.0 eq) and an aldehyde or ketone (1.0-1.2 eq) in a suitable solvent (e.g., dichloroethane, methanol, or THF), add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).

  • If the amine is a hydrochloride salt, add a base like triethylamine (1.1 eq) to liberate the free amine.

  • Stir the reaction mixture at room temperature for 4-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography if necessary.

Table 4: Representative Conditions for Reductive Amination

AmineCarbonylReducing AgentSolventTimeYieldReference
Various primary aminesVarious aldehydesNaBH(OAc)₃ / (Boc)₂OCH₂Cl₂4 h80-90%[4]
N-Boc protected amineFormaldehydeNaBH(OAc)₃ClCH₂CH₂Cl10 h25-48%[7]

Visualizing Reaction Workflows

The following diagrams, generated using the DOT language, illustrate key logical relationships and experimental workflows in the chemistry of N-Boc protected spirocyclic diamines.

selective_mono_protection diamine Spirocyclic Diamine mono_hcl Mono-HCl Salt (Equilibrium) diamine->mono_hcl + HCl (1 eq) mono_hcl->diamine - HCl mono_boc Mono-Boc Protected Spirodiamine mono_hcl->mono_boc Reaction boc2o Boc₂O boc2o->mono_boc Reaction

Caption: Equilibrium in selective mono-Boc protection of a spirocyclic diamine.

synthetic_workflow cluster_functionalization Selective Functionalization of Free Amine start Spirocyclic Diamine step1 Selective Mono-Boc Protection start->step1 intermediate1 Mono-Boc Protected Spirodiamine step1->intermediate1 step2a Reductive Amination (R'-CHO, NaBH(OAc)₃) intermediate1->step2a step2b Acylation (R''-COCl, Base) intermediate1->step2b product1 N-Alkyl-N'-Boc Spirodiamine step2a->product1 step3a Boc Deprotection (TFA or HCl) product1->step3a product2 N-Acyl-N'-Boc Spirodiamine step2b->product2 step3b Boc Deprotection (TFA or HCl) product2->step3b final_product1 N-Alkyl Spirodiamine step3a->final_product1 final_product2 N-Acyl Spirodiamine step3b->final_product2

Caption: General synthetic workflow for the diversification of spirocyclic diamines.

Conclusion

N-Boc protected spirocyclic diamines are versatile and valuable building blocks in contemporary drug discovery. Understanding their basic reactivity, particularly the methods for selective functionalization of the free amino group, is essential for their effective utilization in the synthesis of novel therapeutic agents. This guide has provided an overview of their basicity, key chemical transformations with detailed protocols, and visual representations of these processes. Further investigation into the experimental determination of their pKa values will undoubtedly contribute to a more precise understanding of their reactivity and behavior in biological systems.

References

"Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of this compound, a key building block in medicinal chemistry. This document outlines its fundamental molecular properties, provides a detailed experimental protocol for its synthesis, and illustrates a general synthetic pathway.

Core Molecular Data

The foundational physicochemical properties of this compound are summarized below.

PropertyValueCitations
Molecular Formula C₁₀H₁₈N₂O₂[1][2]
Molecular Weight 198.26 g/mol [1][2]
CAS Number 1272412-72-2[1]

Significance in Drug Discovery

This compound belongs to a class of compounds known as strained spiro heterocycles, which are of significant interest in drug design.[3][4] These molecules offer a high degree of molecular rigidity and three-dimensionality, which can lead to improved metabolic stability, decreased lipophilicity, and enhanced solubility of drug candidates.[3] The diazaspiro[3.3]heptane core is often utilized as a bioisostere for piperazine, a common motif in many bioactive compounds.[3][5] The substitution of a piperazine ring with a spirocyclic structure can positively impact the pharmacokinetic properties of a drug.[3]

Experimental Protocol: Synthesis of Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate

The following protocol describes a common method for the synthesis of a constitutional isomer, tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate, which illustrates the general principles for the synthesis of this class of compounds.

Materials:

  • 6-(1-phenylethyl)-2,6-diazaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester

  • Ammonium formate

  • 10% Palladium on carbon

  • Methanol

  • Argon

  • Round-bottom flask

  • Standard stirring and heating apparatus

  • Filtration apparatus

  • Rotary evaporator

Procedure: [6]

  • A round-bottom flask is purged with argon.[6]

  • The flask is charged with 200 mg of 6-(1-phenylethyl)-2,6-diazaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester, 4.22 g of ammonium formate, 40 mg of 10% palladium on carbon, and 10 mL of methanol.[6]

  • The resulting mixture is stirred at 65°C for 3 hours.[6]

  • After the reaction is complete, the mixture is filtered to remove the palladium on carbon catalyst.[6]

  • The filtrate is concentrated under vacuum to yield the desired product, tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate.[6]

Synthetic Pathway Overview

The synthesis of diazaspiro[3.3]heptane derivatives often involves the protection and deprotection of the nitrogen atoms to allow for selective functionalization. The following diagram illustrates a general workflow for the N-arylation of a protected diazaspiroalkane, a common step in the elaboration of this scaffold for drug discovery applications.

G cluster_0 General N-Arylation Workflow A Protected Diazaspiroalkane (e.g., Boc-protected) C Pd-Catalyzed Cross-Coupling A->C B Aryl Halide B->C D N-Aryl-Protected Diazaspiroalkane C->D High Yield E Deprotection (e.g., TFA) D->E F Free Amine for Further Coupling E->F Ring-opening risk with HCl

Caption: General workflow for the N-arylation of a protected diazaspiroalkane.

References

Solubility Profile of Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its spirocyclic core imparts a unique three-dimensional geometry, which is often sought after in drug design to explore new chemical space and improve physicochemical properties. A thorough understanding of its solubility in various organic solvents is critical for its effective use in synthesis, purification, and formulation development. This technical guide provides a summary of available solubility data, outlines a general experimental protocol for solubility determination, and presents a logical workflow for its application in drug discovery.

Quantitative Solubility Data

A comprehensive search of scientific databases and literature did not yield specific quantitative solubility data for this compound. The following table is intended to be populated as data becomes available. Researchers are encouraged to determine solubility experimentally for their specific applications.

Organic SolventChemical FormulaPolarity IndexSolubility ( g/100 mL) at 25°CObservations
DichloromethaneCH₂Cl₂3.1Data not availableCommonly used in reactions
ChloroformCHCl₃4.1Data not availableCommonly used in reactions
Ethyl AcetateC₄H₈O₂4.4Data not availableUsed in extraction and chromatography
MethanolCH₃OH5.1Data not availableUsed as a reaction solvent
TetrahydrofuranC₄H₈O4.0Data not available
AcetonitrileC₂H₃N5.8Data not available
N,N-DimethylformamideC₃H₇NO6.4Data not available
Dimethyl SulfoxideC₂H₆OS7.2Data not available

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a compound like this compound in an organic solvent using the isothermal shake-flask method.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound

  • Selected organic solvent (e.g., Dichloromethane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • Add an excess amount of this compound to a pre-weighed scintillation vial.

  • Record the initial mass of the compound.

  • Add a known volume of the selected organic solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed.

  • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

  • After equilibration, stop the agitation and allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean, pre-weighed vial.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC. Alternatively, for a gravimetric determination, evaporate the solvent from the filtrate and weigh the remaining solid.

  • Calculate the solubility in the desired units (e.g., mg/mL or mol/L).

Workflow in Drug Discovery

The use of this compound in drug discovery often follows a structured workflow from initial building block to a final drug candidate.

G cluster_0 Synthesis & Purification cluster_1 Screening & Optimization cluster_2 Preclinical Development A This compound B Chemical Synthesis (e.g., Amide Coupling) A->B C Crude Product B->C D Purification (e.g., Chromatography) C->D E Pure Compound D->E F In vitro Assays (e.g., Target Binding) E->F G Hit Identification F->G H Lead Optimization (Structure-Activity Relationship) G->H I Lead Candidate H->I J In vivo Studies (e.g., Animal Models) I->J K ADME/Tox Profiling J->K L Drug Candidate Selection K->L G A Sample Preparation (Excess solid in solvent) B Equilibration (Isothermal Shaking) A->B C Phase Separation (Centrifugation/Settling) B->C D Sample Collection (Filtered Supernatant) C->D E Analysis (HPLC/Gravimetric) D->E F Data Calculation (Solubility Determination) E->F

X-ray Crystal Structure of Diazaspiro[3.3]heptane Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the X-ray crystal structures of various diazaspiro[3.3]heptane derivatives. Diazaspiro[3.3]heptanes are a class of saturated heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their unique three-dimensional structures, which can serve as bioisosteres for commonly used ring systems like piperazine and cyclohexane.[1][2] Their rigid, non-planar scaffolds offer the potential for improved pharmacological properties, including enhanced target selectivity and metabolic stability. This guide presents key crystallographic data, detailed experimental protocols for their synthesis and crystallization, and visual representations of the synthetic workflows.

Crystallographic Data of Diazaspiro[3.3]heptane Derivatives

The following tables summarize the key crystallographic parameters obtained from single-crystal X-ray diffraction studies of selected diazaspiro[3.3]heptane derivatives. This data is crucial for understanding the precise three-dimensional arrangement of atoms, bond lengths, and angles, which in turn influences the molecules' interactions with biological targets.

Table 1: Crystallographic Data for Monoprotected Spiro[3.3]heptane-1,6-diamine Derivatives [3]

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
8a C₂₇H₃₆N₂O₄MonoclinicP2₁/n13.132(3)10.113(2)19.340(4)90108.38(3)902434.3(9)4
8b C₂₇H₃₆N₂O₄MonoclinicP2₁/c11.831(2)10.511(2)20.354(4)9097.02(3)902514.4(8)4
8c C₂₇H₃₆N₂O₄MonoclinicP2₁/n12.011(2)10.491(2)19.863(4)90100.11(3)902467.5(8)4
8d C₂₇H₃₆N₂O₄MonoclinicP2₁/c11.884(2)10.513(2)20.301(4)9097.48(3)902516.3(8)4

Data extracted from the supplementary information of "Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold".[3]

Experimental Protocols

The following sections detail the methodologies for the synthesis and crystallization of the diazaspiro[3.3]heptane derivatives for which crystallographic data has been presented.

Synthesis of Monoprotected Spiro[3.3]heptane-1,6-diamine Derivatives (8a-d)[3]

The synthesis of the stereoisomers of monoprotected spiro[3.3]heptane-1,6-diamines is a multi-step process. A generalized workflow is presented below, with specific details for individual compounds available in the cited literature.

General Procedure:

  • Starting Material: The synthesis typically begins with a suitable spiro[3.3]heptane precursor.

  • Functional Group Introduction: Amino groups are introduced at the 1 and 6 positions of the spiro[3.3]heptane core.

  • Protection: One of the amino groups is selectively protected, for example, with a tert-butoxycarbonyl (Boc) group, to allow for differential functionalization.

  • Derivatization: The unprotected amino group is then reacted with a desired substituent.

  • Purification: The final product is purified using standard techniques such as column chromatography.

Crystallization[3]

Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of the purified compound in an appropriate solvent system. For compounds 8a-d , suitable crystals were obtained from a solution in a mixture of hexane and ethyl acetate.[3]

X-ray Data Collection and Structure Refinement[3]

Data for compounds 8a-d were collected on a Bruker APEX-II CCD diffractometer using Mo Kα radiation (λ = 0.71073 Å). The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and crystallization processes.

Synthesis_Workflow Start Spiro[3.3]heptane Precursor Functionalization Introduction of Amino Groups Start->Functionalization Protection Selective Protection (e.g., Boc) Functionalization->Protection Derivatization Reaction with Substituent Protection->Derivatization Purification Column Chromatography Derivatization->Purification FinalProduct Monoprotected Diamine Derivative Purification->FinalProduct

Caption: Synthetic workflow for monoprotected spiro[3.3]heptane-1,6-diamines.

Crystallization_Workflow Start Purified Compound Dissolution Dissolution in Solvent (e.g., Hexane/EtOAc) Start->Dissolution Evaporation Slow Evaporation Dissolution->Evaporation CrystalFormation Single Crystal Growth Evaporation->CrystalFormation Analysis X-ray Diffraction Analysis CrystalFormation->Analysis

Caption: General workflow for the crystallization of diazaspiro[3.3]heptane derivatives.

References

Methodological & Application

Synthesis Protocol for Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed synthesis protocol for tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthesis of the specific 1,6-diazaspiro[3.3]heptane isomer is less commonly reported than its 2,6-isomer counterpart. This protocol is based on a multi-step synthetic route commencing with the formation of the core 1,6-diazaspiro[3.3]heptane scaffold, followed by a selective mono-N-Boc protection. The procedures detailed herein are compiled from analogous synthetic transformations and established methodologies for the formation of similar spirocyclic systems and selective amine protection.

Introduction

Spirocyclic scaffolds have garnered significant interest in drug discovery due to their rigid three-dimensional structures, which can lead to improved pharmacological properties such as target selectivity and metabolic stability. The 1,6-diazaspiro[3.3]heptane moiety, a conformationally restricted analog of piperazine, offers unique structural features for the design of novel therapeutic agents. The tert-butyloxycarbonyl (Boc) protected derivative, this compound, serves as a key intermediate, enabling selective functionalization at the unprotected nitrogen atom. This application note provides a comprehensive, step-by-step protocol for the preparation of this important synthetic intermediate.

Synthesis Pathway Overview

The synthesis of this compound can be envisioned through a two-stage process:

  • Formation of the 1,6-Diazaspiro[3.3]heptane Core: This involves the construction of the spirocyclic diamine from an appropriate starting material.

  • Selective Mono-Boc Protection: The selective protection of one of the secondary amine functionalities of the 1,6-diazaspiro[3.3]heptane core with a tert-butyloxycarbonyl group.

Synthesis_Pathway A Starting Material (e.g., Dibromoneopentyl Glycol Derivative) B 1,6-Diazaspiro[3.3]heptane (Core Scaffold) A->B Cyclization C This compound (Final Product) B->C Selective Mono-Boc Protection

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Stage 1: Synthesis of 1,6-Diazaspiro[3.3]heptane Dihydrobromide

This procedure is adapted from a method used for the synthesis of a related spirocyclic compound.

Materials:

  • 3-(Aminomethyl)-1-azetidinesulfonamide

  • Hydrobromic acid (48% aqueous solution)

  • Ethanol

Procedure:

  • A solution of 3-(aminomethyl)-1-azetidinesulfonamide in a mixture of aqueous hydrobromic acid and ethanol is prepared.

  • The reaction mixture is heated to reflux and stirred for an extended period (e.g., 24-48 hours).

  • The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product, 1,6-diazaspiro[3.3]heptane dihydrobromide, is purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

Stage 2: Selective Mono-Boc Protection of 1,6-Diazaspiro[3.3]heptane

This protocol is based on general methods for the selective mono-protection of diamines.

Materials:

  • 1,6-Diazaspiro[3.3]heptane dihydrobromide

  • Sodium hydroxide (or other suitable base)

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Dichloromethane (DCM) or other suitable solvent

  • Water

Procedure:

  • The 1,6-diazaspiro[3.3]heptane dihydrobromide is dissolved in water, and the solution is cooled in an ice bath.

  • A solution of sodium hydroxide is added dropwise to neutralize the hydrobromide salt and liberate the free diamine. The pH should be carefully monitored to ensure it is basic.

  • The aqueous solution of the free diamine is extracted with a suitable organic solvent such as dichloromethane.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the free 1,6-diazaspiro[3.3]heptane.

  • The crude diamine is dissolved in dichloromethane, and the solution is cooled to 0 °C.

  • A solution of di-tert-butyl dicarbonate (1.0 equivalent) in dichloromethane is added dropwise to the cooled solution of the diamine.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 12-24 hours). The reaction progress should be monitored by TLC or LC-MS to observe the formation of the mono-Boc protected product and minimize the formation of the di-Boc protected by-product.

  • After completion of the reaction, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired this compound.

Data Presentation

CompoundStarting MaterialReagentsSolventYield (%)Purity (%)
1,6-Diazaspiro[3.3]heptane Dihydrobromide 3-(Aminomethyl)-1-azetidinesulfonamideHBr (48% aq.), EthanolEthanol/WaterN/AN/A
This compound 1,6-Diazaspiro[3.3]heptane DihydrobromideNaOH, Di-tert-butyl dicarbonateDichloromethaneN/A>95

Note: As a specific protocol with reported yields was not found in the literature, the yield is marked as Not Applicable (N/A). Purity is based on typical requirements for such intermediates.

Experimental Workflow Diagram

Synthesis_Workflow cluster_stage1 Stage 1: Core Synthesis cluster_stage2 Stage 2: Mono-Boc Protection A1 Dissolve Starting Material in HBr/Ethanol A2 Reflux Reaction Mixture (24-48h) A1->A2 A3 Cool and Concentrate A2->A3 A4 Recrystallize to Purify 1,6-Diazaspiro[3.3]heptane Dihydrobromide A3->A4 B1 Neutralize Dihydrobromide with NaOH A4->B1 Proceed to Protection B2 Extract Free Diamine with DCM B1->B2 B3 React with (Boc)₂O in DCM at 0°C to RT B2->B3 B4 Concentrate and Purify by Column Chromatography B3->B4 B5 Obtain Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate B4->B5

Caption: Detailed workflow for the synthesis of this compound.

Conclusion

The protocol described in this application note provides a viable pathway for the synthesis of this compound. While a direct, published procedure for this specific isomer is scarce, the outlined steps are based on well-established and reliable organic synthesis methodologies. This document should serve as a valuable resource for researchers in need of this versatile building block for their drug discovery and development endeavors. It is recommended that each step be carefully optimized and monitored to achieve the desired product in good yield and purity.

Application Notes and Protocols: Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate as a Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate is a valuable, yet underutilized, building block in organic synthesis, particularly in the field of medicinal chemistry. Its rigid, three-dimensional spirocyclic core offers a unique scaffold to explore chemical space, often leading to compounds with improved physicochemical properties compared to their linear or monocyclic analogs. This document provides an overview of its significance, synthetic access, and potential applications, with a focus on its role in the construction of complex molecular architectures. Due to the limited specific literature on the 1,6-isomer, this report also draws upon the extensive data available for the closely related and well-documented 2,6-isomer to provide relevant protocols and application insights.

Introduction

Spirocyclic scaffolds have gained significant attention in drug discovery as they can enhance molecular rigidity, improve target selectivity, and optimize pharmacokinetic profiles. The diazaspiro[3.3]heptane framework, in particular, serves as a bioisostere for commonly used motifs like piperazine, offering a more defined three-dimensional structure. The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms of 1,6-diazaspiro[3.3]heptane allows for selective functionalization of the remaining secondary amine, making it a versatile intermediate for the synthesis of diverse compound libraries.

Synthesis of the Diazaspiro[3.3]heptane Core

The synthesis of the parent 1,6-diazaspiro[3.3]heptane is not as widely reported as its 2,6-isomer. However, general strategies for the construction of such spirocycles often involve the double alkylation of a suitable nitrogen-containing precursor. A plausible synthetic approach would involve the cyclization of a precursor containing two azetidine rings fused at a central carbon.

For the more prevalent 2,6-diazaspiro[3.3]heptane, a common synthetic route involves the reductive amination of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde followed by cyclization.[1]

Experimental Protocols

Protocol 1: General Procedure for Mono-N-Boc Protection of Diamines

Materials:

  • 1,6-Diazaspiro[3.3]heptane (or other diamine)

  • Anhydrous Methanol (MeOH)

  • Chlorotrimethylsilane (Me₃SiCl) or Thionyl chloride (SOCl₂)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH) solution (2N)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the diamine (1.0 eq) in anhydrous methanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add one equivalent of freshly distilled Me₃SiCl dropwise to the stirred solution. A white precipitate may form.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of Boc₂O (1.0 eq) in methanol.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water.

  • Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude mono-Boc protected product.

  • Purify the product by flash column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Aryl Amination using a Mono-Boc-Protected Diazaspiro[3.3]heptane (Adapted from the 2,6-isomer)

This protocol details a typical application of a mono-protected diazaspiro[3.3]heptane as a building block in a Buchwald-Hartwig amination reaction to introduce an aryl group. The following is based on procedures reported for tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate.[3][4]

Materials:

  • This compound (or the 2,6-isomer)

  • Aryl bromide or chloride

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or other suitable ligand

  • Sodium tert-butoxide (NaOtBu) or Potassium tert-butoxide (KOtBu)

  • Anhydrous toluene or dioxane

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the aryl halide (1.0 eq), the mono-Boc-protected diazaspiro[3.3]heptane (1.1 eq), NaOtBu (1.4 eq), Pd₂(dba)₃ (0.01-0.05 eq), and BINAP (0.015-0.075 eq).

  • Add anhydrous toluene or dioxane to the vessel.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, or until the starting materials are consumed as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-diazaspiro[3.3]heptane.

Quantitative Data for Arylation of tert-Butyl 2,6-Diazaspiro[3.3]heptane-2-carboxylate

The following table summarizes the yields for the Buchwald-Hartwig amination of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate with various aryl bromides, demonstrating its utility as a synthetic building block.[4]

Aryl BromideProductYield (%)
1-Bromo-2-methylbenzenetert-Butyl 6-(o-tolyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate97
1-Bromo-4-tert-butylbenzenetert-Butyl 6-(4-tert-butylphenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate91
2-Bromopyridinetert-Butyl 6-(pyridin-2-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate89
2-Bromobenzonitriletert-Butyl 6-(2-cyanophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate61

Visualizations

Synthetic Workflow of a Mono-Boc Protected Diazaspiro[3.3]heptane

G General Synthetic Workflow cluster_synthesis Synthesis of Building Block cluster_application Application in Synthesis cluster_deprotection Optional Deprotection Diazaspiro_Core 1,6-Diazaspiro[3.3]heptane Mono_Boc This compound Diazaspiro_Core->Mono_Boc Boc₂O, controlled pH Reaction Cross-Coupling (e.g., Buchwald-Hartwig) or Reductive Amination Mono_Boc->Reaction Coupling_Partner Aryl/Alkyl Halide (R-X) Coupling_Partner->Reaction Final_Product Functionalized Diazaspiroheptane Derivative Reaction->Final_Product Deprotection Boc Deprotection (e.g., TFA, HCl) Final_Product->Deprotection

Caption: General workflow for the synthesis and application of the building block.

Buchwald-Hartwig Amination Pathway

G Buchwald-Hartwig Amination Pathway Building_Block This compound Amine_Coordination Amine Coordination & Ligand Exchange Building_Block->Amine_Coordination Aryl_Halide Ar-X Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Pd_Catalyst Pd(0) Catalyst + Ligand Pd_Catalyst->Oxidative_Addition Base Base (e.g., NaOtBu) Base->Amine_Coordination Oxidative_Addition->Amine_Coordination Reductive_Elimination Reductive Elimination Amine_Coordination->Reductive_Elimination Reductive_Elimination->Pd_Catalyst Regenerates Catalyst Final_Product N-Aryl-N'-Boc-diazaspiro[3.3]heptane Reductive_Elimination->Final_Product Catalytic_Cycle Catalytic Cycle

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion

This compound represents a promising, albeit less explored, building block for the synthesis of novel chemical entities with potential applications in drug discovery. Its rigid, three-dimensional structure is a desirable feature for modulating biological activity and improving physicochemical properties. While direct experimental data for this specific isomer is limited, the extensive research on the analogous 2,6-isomer provides a strong foundation for its synthetic manipulation and application. The protocols and data presented herein offer a valuable resource for researchers looking to incorporate this unique scaffold into their synthetic programs. Further exploration of the synthesis and reactivity of the 1,6-isomer is warranted to fully unlock its potential in organic and medicinal chemistry.

References

Application Notes and Protocols: N-arylation of Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-arylation of tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate, a key building block in medicinal chemistry. The following sections detail the palladium-catalyzed Buchwald-Hartwig amination, a widely employed and versatile method for the formation of C-N bonds.

Introduction

This compound is a valuable scaffold in drug discovery, offering a rigid, three-dimensional structure that can be exploited to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. N-arylation of the secondary amine in this molecule provides a straightforward method to introduce diverse aromatic and heteroaromatic substituents, enabling the exploration of structure-activity relationships (SAR). The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, and it has been successfully applied to the N-arylation of this spirocyclic diamine.[1]

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a versatile and widely used method for the N-arylation of amines.[2] This reaction typically employs a palladium catalyst, a phosphine ligand, and a base to couple an amine with an aryl halide or triflate. For the N-arylation of this compound, a variety of aryl bromides can be effectively coupled to yield the corresponding N-aryl products.[3]

Experimental Workflow

The general workflow for the palladium-catalyzed N-arylation of this compound is depicted below.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound oxalate salt - Aryl bromide - Pd2(dba)3 (catalyst) - (±)-BINAP (ligand) - KOtBu (base) - Et3N solvent Add Toluene reagents->solvent 1. heating Heat the mixture solvent->heating 2. filtration Filter through Celite heating->filtration 3. concentration Concentrate in vacuo filtration->concentration 4. purification Purify by Flash Chromatography concentration->purification 5. product N-Aryl-tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate purification->product 6.

Figure 1. General workflow for the Buchwald-Hartwig N-arylation.
Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the N-arylation of this compound with various aryl bromides.[3]

EntryAryl BromideReaction Time (h)Yield (%)
11-Bromo-2-methylbenzene2197
24-Bromobiphenyl2163
32-Bromopyridine1389
42-Bromobenzonitrile21-

Note: The yield for the reaction with 2-bromobenzonitrile was not explicitly stated in the provided information.

Detailed Experimental Protocol

General Procedure for the Palladium-Catalyzed N-Arylation: [3]

  • Reagent Preparation: To a reaction vessel, add this compound oxalate salt (1.1 equivalents), the corresponding aryl bromide (1.0 equivalent), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01-0.025 equivalents), and (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((±)-BINAP, 0.03-0.075 equivalents).

  • Addition of Base and Solvent: Add potassium tert-butoxide (KOtBu, 3.0 equivalents) and a few drops of triethylamine (Et₃N).

  • Reaction Execution: Suspend the mixture in toluene and heat as specified in the table above.

  • Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. Filter the crude suspension over Celite and thoroughly wash the filter cake with an appropriate solvent (e.g., ethyl acetate).

  • Purification: Concentrate the filtrate in vacuo. Purify the residue by flash chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure N-arylated product.

Example Protocol: Synthesis of tert-Butyl 1-(2-methylphenyl)-1,6-diazaspiro[3.3]heptane-6-carboxylate (Entry 1) [3]

To a reaction vessel were added this compound oxalate salt (103 mg, 0.44 mmol), 1-bromo-2-methylbenzene (48 µL, 0.40 mmol), Pd₂(dba)₃ (4 mg, 0.004 mmol), and (±)-BINAP (7 mg, 0.012 mmol). To this mixture were added KOtBu (135 mg, 1.20 mmol) and 5 drops of Et₃N. The mixture was suspended in toluene and heated for 21 hours. The crude product was purified by flash chromatography (SiO₂; hexanes:EtOAc 5:1) to afford the title compound in 97% yield (112 mg, 0.39 mmol).

Logical Relationship of Key Reaction Components

The success of the Buchwald-Hartwig amination is dependent on the interplay of several key components, as illustrated in the diagram below.

Reaction_Components cluster_reactants Reactants cluster_catalyst_system Catalytic System Amine Amine This compound Product N-Aryl-1,6-diazaspiro[3.3]heptane Derivative Amine:port->Product Forms C-N bond ArylHalide Aryl Halide Substituted Aryl Bromide ArylHalide:port->Product Provides aryl group Catalyst Palladium Source Pd2(dba)3 Catalyst:port->Product Catalyzes the reaction Ligand Ligand (±)-BINAP Ligand:port->Catalyst:port Stabilizes & activates catalyst Base Base KOtBu Base:port->Amine:port Deprotonates amine

Figure 2. Interrelationship of reactants and catalytic system.

Conclusion

The palladium-catalyzed Buchwald-Hartwig amination provides an efficient and general method for the N-arylation of this compound. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of novel spirocyclic compounds for drug discovery and development. The reaction tolerates a range of functional groups on the aryl bromide, allowing for the generation of diverse libraries of N-arylated products.

References

Application Notes and Protocols: Deprotection of the Boc Group from Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis due to its stability in a variety of reaction conditions and its facile cleavage under acidic conditions. For derivatives of 1,6-diazaspiro[3.3]heptane, a valuable scaffold in medicinal chemistry, efficient and clean deprotection of the Boc group is a critical step in the synthesis of more complex molecules. This document provides detailed protocols for the removal of the Boc protecting group from tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate, yielding the corresponding secondary amine. The protocols described herein are based on common acidic deprotection methods using trifluoroacetic acid (TFA) and hydrochloric acid (HCl).

Deprotection Strategies

The most common and effective methods for the deprotection of the Boc group involve the use of strong acids. The mechanism proceeds through protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to afford the free amine.

Acid-Catalyzed Deprotection of Boc Group

cluster_0 Boc Deprotection Mechanism Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Loss of t-Bu⁺ tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO₂ CO2 CO₂ Carbamic_Acid->CO2 cluster_workflow Boc Deprotection Workflow Start Start: Boc-Protected Amine Reaction Acidic Deprotection (TFA/DCM or HCl/Dioxane) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Work-up (Neutralization/Extraction or Precipitation) Monitoring->Workup Reaction Complete Purification Purification (Chromatography or Recrystallization) Workup->Purification Product Final Product (Free Amine or Amine Salt) Purification->Product cluster_components Reaction Component Relationships Substrate Boc-Protected Amine Acid Acid (TFA or HCl) Substrate->Acid Reacts with Solvent Solvent (DCM or Dioxane) Substrate->Solvent Dissolves in Product Deprotected Amine Substrate->Product Acid->Product Solvent->Product

Scale-Up Synthesis of Boc-Diazaspiro[3.3]heptane Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diazaspiro[3.3]heptane scaffolds are of significant interest in medicinal chemistry as bioisosteres for common motifs like piperazine, offering improved physicochemical properties and novel intellectual property. However, the transition from lab-scale synthesis to multi-gram or kilogram production presents unique challenges. This document provides detailed application notes and scalable protocols for the synthesis of mono- and di-Boc-protected diazaspiro[3.3]heptane derivatives, crucial building blocks for drug discovery and development. The presented methodologies are compiled from robust and scalable routes, emphasizing practical considerations for larger-scale production.

Introduction

The rigid, three-dimensional structure of the diazaspiro[3.3]heptane core offers a distinct advantage in drug design by enabling precise vectorization of substituents into chemical space. Replacing traditional six-membered rings with this strained spirocyclic system can lead to significant improvements in pharmacological profiles. The tert-butyloxycarbonyl (Boc) protecting group is instrumental in the selective functionalization of the two nitrogen atoms within the scaffold. This document outlines scalable synthetic strategies for preparing key Boc-protected 2,6-diazaspiro[3.3]heptane intermediates.

Synthetic Workflow Overview

The overall strategy for the scalable synthesis of Boc-protected diazaspiro[3.3]heptane derivatives typically involves the construction of the core spirocyclic diamine, followed by selective protection of one or both nitrogen atoms.

G cluster_0 Core Synthesis cluster_1 Protection cluster_2 Purification & Derivatization A Starting Materials (e.g., Tribromopentaerythritol) B Formation of Mono-protected Azetidine Intermediate A->B Multi-step process C Cyclization to form Diazaspiro[3.3]heptane Core B->C Intramolecular cyclization D Crude Diazaspiro[3.3]heptane C->D E Mono-Boc Protection D->E 1.1 eq. Boc₂O F Di-Boc Protection D->F >2.2 eq. Boc₂O G Purified Mono-Boc Derivative (e.g., as oxalate salt) E->G Crystallization/ Chromatography H Purified Di-Boc Derivative F->H Crystallization/ Chromatography I Further Functionalization (e.g., N-Arylation) G->I

Caption: General workflow for the synthesis of Boc-diazaspiro[3.3]heptane derivatives.

Scalable Synthesis of 2,6-Diazaspiro[3.3]heptane Core

A concise and scalable synthesis of the 2,6-diazaspiro[3.3]heptane core has been reported, starting from commercially available tribromopentaerythritol.[1] This approach avoids lengthy synthetic sequences and provides a reliable route to multi-gram quantities of the key intermediates.

Key Reaction Steps:
  • Synthesis of a Mono-N-protected Azetidine Precursor: The initial steps involve the construction of a suitable mono-N-protected (e.g., N-benzyl or N-tosyl) 3-substituted azetidine from tribromopentaerythritol.[1]

  • Cyclization to form the Spirocycle: Intramolecular cyclization of the azetidine precursor affords the N-protected 2,6-diazaspiro[3.3]heptane.[2]

  • Deprotection: Removal of the initial protecting group (e.g., hydrogenolysis for N-benzyl) yields the free 2,6-diazaspiro[3.3]heptane, which can be protected with a Boc group in the subsequent step.[1]

Protocols for Boc Protection

The following protocols are adapted from literature procedures that have been successfully applied on a multi-gram scale.[3][4]

Protocol 1: Mono-Boc Protection of 2,6-Diazaspiro[3.3]heptane (via Deprotection of Di-Boc Derivative)

This protocol is based on a large-scale synthesis of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate, starting from the di-Boc protected diamine.[4]

Reaction Scheme:

G Di-Boc-2,6-diazaspiro[3.3]heptane Di-Boc-2,6-diazaspiro[3.3]heptane Mono-Boc-2,6-diazaspiro[3.3]heptane Mono-Boc-2,6-diazaspiro[3.3]heptane Di-Boc-2,6-diazaspiro[3.3]heptane->Mono-Boc-2,6-diazaspiro[3.3]heptane 1. Acetyl Chloride, MeOH 2. KOH 3. Oxalic Acid, Ether

Caption: Selective deprotection to yield mono-Boc-2,6-diazaspiro[3.3]heptane.

Materials and Equipment:

  • Di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate

  • Acetyl chloride

  • Methanol (MeOH)

  • Potassium hydroxide (KOH)

  • Oxalic acid

  • Diethyl ether (Et₂O)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Sodium sulfate (Na₂SO₄)

  • Large-capacity round-bottom flask (e.g., 5 L) with mechanical stirrer

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a 5 L, 3-neck round-bottom flask maintained under an inert atmosphere (nitrogen), prepare a solution of acetyl chloride (322.3 mmol) in methanol (2.7 L).

  • Addition of Starting Material: To this solution, add di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate (96 g, 321 mmol).

  • Reaction: Stir the resulting solution for 20 hours at 20°C.

  • Basification: Add solid KOH (18.1 g, 323.2 mmol) in small portions, ensuring the temperature remains below 30°C.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Transfer the residue to a separatory funnel using water (200 mL) and EtOAc (1 L).

    • Extract the aqueous layer with EtOAc (2 x 500 mL).

    • Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Salt Formation and Isolation:

    • To the residue, add diethyl ether (1 L) and oxalic acid (28.9 g, 321 mmol).

    • Stir the resulting solution for 1 hour at room temperature.

    • Collect the resulting solid by vacuum filtration.

    • Wash the solid with EtOAc (500 mL) and then with ether (1 L) to yield the title compound as a white solid.

Quantitative Data Summary (Protocol 1)

Reagent/ProductMolar Mass ( g/mol )QuantityMolesMolar Equiv.
Di-Boc-diazaspiro[3.3]heptane298.3996 g321 mmol1.0
Acetyl Chloride78.5025.3 g322.3 mmol1.004
KOH56.1118.1 g323.2 mmol1.007
Oxalic Acid90.0328.9 g321 mmol1.0
Product (oxalate salt) 288.30 - - -

Yield information was not explicitly provided in the source for the final product mass.

Protocol 2: General Procedure for N-Boc Protection of Spirocyclic Amines

This protocol is a general method adaptable for the Boc-protection of spirocyclic secondary amines on a multi-gram scale, based on procedures for related compounds.[3]

Reaction Scheme:

G Spirocyclic Amine Spirocyclic Amine N-Boc Protected Spirocyclic Amine N-Boc Protected Spirocyclic Amine Spirocyclic Amine->N-Boc Protected Spirocyclic Amine Boc₂O, Base (e.g., NaOH), Solvent (e.g., MeOH/H₂O)

Caption: General N-Boc protection of a spirocyclic amine.

Materials and Equipment:

  • Spirocyclic amine (or its salt)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Base (e.g., NaOH, NaHCO₃, or Et₃N)

  • Solvent (e.g., Methanol/Water, Dichloromethane (DCM), or Tetrahydrofuran (THF))

  • tert-Butyl methyl ether (t-BuOMe)

  • Aqueous acid (e.g., 20% aq. citric acid or dilute HCl) for work-up

  • Brine

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Large-capacity reaction vessel with overhead stirring

  • Addition funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve the spirocyclic amine (1.0 equiv) in the chosen solvent system (e.g., MeOH/Water).

  • Addition of Base: Add the base (e.g., NaOH, 4.0 equiv) to the stirred solution.

  • Addition of Boc₂O: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 equiv for mono-protection, >2.2 equiv for di-protection) in the reaction solvent dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the resulting mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • If using a water-miscible solvent like MeOH, evaporate it under reduced pressure.

    • Extract the remaining aqueous layer with an organic solvent (e.g., t-BuOMe or DCM).

    • Wash the combined organic layers sequentially with water, aqueous acid (if an amine base was used), and brine.

    • Dry the organic layer over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by crystallization/distillation if applicable on a large scale.

Quantitative Data for a Representative Boc-Protection (adapted from[3])

Reagent/ProductMolar Mass ( g/mol )QuantityMolesMolar Equiv.Yield
Cyano ester intermediate-~0.34 mol scale0.34 mol1.0-
Boc₂O218.25---87%
NaOH40.0054.0 g1.35 mol~4.0-
Boc-protected ester -----

This data is for a related spiro[3.3]heptane derivative and serves as a representative example.

Further Derivatization: N-Arylation

Mono-Boc-protected diazaspiro[3.3]heptanes are valuable intermediates for further functionalization, such as in Palladium-catalyzed N-arylation reactions.[1][5]

G A Mono-Boc-2,6-diazaspiro[3.3]heptane G N-Boc-N'-Aryl-2,6-diazaspiro[3.3]heptane A->G B Aryl Halide (Ar-X) B->G C Pd Catalyst (e.g., Pd₂(dba)₃) C->G D Ligand (e.g., RuPhos) D->G E Base (e.g., NaOt-Bu) E->G F Solvent (e.g., Dioxane) F->G

References

Application Notes: Synthesis of Constrained Diamine Analogs Using Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Constrained diamine analogs are crucial scaffolds in modern drug discovery. Their rigid, three-dimensional structures offer precise vectoral presentation of chemical functionalities, leading to enhanced target affinity, selectivity, and improved pharmacokinetic profiles compared to their linear counterparts. The 1,6-diazaspiro[3.3]heptane core is a particularly attractive template for generating novel constrained diamines. This bicyclic system, featuring two azetidine rings sharing a central quaternary carbon, provides a unique and rigid framework. The use of tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate as a starting material allows for the selective functionalization of the unprotected secondary amine, providing a versatile entry point to a diverse library of constrained diamine analogs. These analogs are of significant interest in the development of therapeutics targeting a range of biological pathways.

Synthesis of the Core Scaffold

The synthesis of the mono-Boc-protected 1,6-diazaspiro[3.3]heptane scaffold is a key step in accessing the desired constrained diamine analogs. While the literature extensively covers the synthesis of the isomeric 2,6-diazaspiro[3.3]heptane, a similar synthetic strategy can be adapted for the 1,6-isomer. A plausible synthetic route commences from a suitably substituted cyclobutane precursor.

General Synthetic Workflow

The overall process for generating constrained diamine analogs from this compound involves a two-step sequence: N-functionalization of the free secondary amine followed by deprotection of the Boc-protected amine. This workflow allows for the introduction of a wide variety of substituents, leading to a diverse library of final compounds.

G cluster_synthesis Core Synthesis cluster_functionalization Functionalization & Deprotection start Cyclobutane Precursor core This compound start->core Multistep Synthesis functionalization N-Functionalization (Alkylation, Acylation, etc.) core->functionalization deprotection Boc Deprotection functionalization->deprotection product Constrained Diamine Analog Library deprotection->product

Caption: Synthetic workflow for constrained diamine analogs.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation

This protocol describes a general method for the N-alkylation of this compound with an alkyl halide.

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base, for instance, potassium carbonate (2.0-3.0 eq) or diisopropylethylamine (2.0-3.0 eq).

  • Addition of Alkylating Agent: Add the desired alkyl halide (1.1-1.5 eq) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to afford the N-alkylated product.

Protocol 2: General Procedure for N-Acylation

This protocol outlines a general method for the N-acylation of this compound with an acyl chloride or carboxylic acid.

  • Reaction with Acyl Chloride:

    • Reaction Setup: Dissolve this compound (1.0 eq) and a base such as triethylamine or pyridine (1.5-2.0 eq) in an anhydrous solvent like dichloromethane or THF.

    • Addition of Acylating Agent: Add the acyl chloride (1.1 eq) dropwise at 0 °C.

    • Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.

    • Work-up and Purification: Quench the reaction with water, separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography.

  • Reaction with Carboxylic Acid (Amide Coupling):

    • Reaction Setup: To a solution of the carboxylic acid (1.1 eq) in a suitable solvent like DMF or dichloromethane, add a coupling agent such as HATU or HBTU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

    • Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Addition of Amine: Add a solution of this compound (1.0 eq) in the same solvent.

    • Reaction Conditions: Stir at room temperature until the reaction is complete.

    • Work-up and Purification: Dilute the reaction mixture with a suitable organic solvent, wash with aqueous sodium bicarbonate and brine, dry, and concentrate. Purify the residue by column chromatography.

Protocol 3: Boc Deprotection

This protocol provides a standard method for the removal of the tert-butoxycarbonyl (Boc) protecting group.

  • Reaction Setup: Dissolve the Boc-protected diamine analog (1.0 eq) in a solvent such as dichloromethane, dioxane, or methanol.

  • Addition of Acid: Add an excess of a strong acid, for example, trifluoroacetic acid (TFA) or hydrochloric acid (as a solution in dioxane or methanol).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 1-4 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. If necessary, co-evaporate with a suitable solvent to remove residual acid. The product is typically obtained as the corresponding salt. For the free base, a subsequent basic work-up is required.

Data Presentation

The following table summarizes representative yields for the synthesis of various N-substituted 2,6-diazaspiro[3.3]heptane derivatives, which can be considered indicative of the expected yields for the analogous 1,6-isomers.

EntryReactantReagentProductYield (%)
1tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate1-bromo-2-methylbenzenetert-Butyl 6-(o-tolyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate97
2tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate2-bromobenzonitriletert-Butyl 6-(2-cyanophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate63
3tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate2-bromopyridinetert-Butyl 6-(pyridin-2-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate89

Applications in Drug Discovery

Constrained diamine analogs derived from the 1,6-diazaspiro[3.3]heptane scaffold can serve as valuable building blocks in medicinal chemistry. Their rigid nature can help to lock in a bioactive conformation, potentially leading to increased potency and reduced off-target effects. These scaffolds can be envisioned as bioisosteric replacements for more flexible diamine fragments or as novel cores for library synthesis in hit-to-lead optimization campaigns.

G cluster_concept Bioisosteric Replacement Strategy cluster_outcome Potential Improvements flexible Flexible Diamine in Active Compound constrained Constrained Diamine Analog (1,6-Diazaspiro[3.3]heptane based) flexible->constrained Bioisosteric Replacement potency Increased Potency constrained->potency selectivity Enhanced Selectivity constrained->selectivity pk Improved PK Profile constrained->pk

Caption: Constrained diamines in drug discovery.

Conclusion

This compound is a promising and versatile building block for the synthesis of novel constrained diamine analogs. The straightforward protocols for N-functionalization and subsequent deprotection provide access to a wide array of derivatives for biological screening. The rigid spirocyclic core offers a unique three-dimensional architecture that can be exploited to enhance the pharmacological properties of drug candidates. Researchers in drug discovery are encouraged to explore this scaffold to access novel chemical space and develop next-generation therapeutics.

Application Notes and Protocols: Palladium-Catalyzed Coupling Reactions with tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of palladium-catalyzed coupling reactions involving tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate. This versatile building block is of significant interest in medicinal chemistry, particularly for the synthesis of inhibitors of mutant isocitrate dehydrogenase (IDH) enzymes, which are implicated in various cancers.

Introduction

This compound is a valuable scaffold in drug discovery due to its rigid, three-dimensional structure, which allows for precise orientation of substituents in biologically relevant space. Its use in palladium-catalyzed cross-coupling reactions enables the efficient formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, facilitating the synthesis of diverse libraries of compounds for screening and lead optimization. The resulting N-aryl diazaspiro[3.3]heptane derivatives have shown promise as potent and selective inhibitors of mutant IDH enzymes.

Mutant IDH Signaling Pathway in Cancer

Mutations in isocitrate dehydrogenase (IDH) enzymes are a hallmark of several cancers, including gliomas, acute myeloid leukemia (AML), and cholangiocarcinoma. Wild-type IDH catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). However, mutant IDH acquires a neomorphic activity, converting α-KG to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[1][2] The accumulation of D-2-HG competitively inhibits α-KG-dependent dioxygenases, leading to widespread epigenetic alterations and a block in cellular differentiation, thereby promoting tumorigenesis.[1][2]

Mutant_IDH_Signaling_Pathway cluster_downstream Downstream Effects Isocitrate Isocitrate WT_IDH Wild-Type IDH Isocitrate->WT_IDH NADP+ aKG α-Ketoglutarate (α-KG) Mutant_IDH Mutant IDH aKG->Mutant_IDH NADPH WT_IDH->aKG NADPH D2HG D-2-Hydroxyglutarate (D-2-HG) Mutant_IDH->D2HG NADP+ aKG_Dioxygenases α-KG-Dependent Dioxygenases (e.g., TET, KDM) D2HG->aKG_Dioxygenases Inhibition Epigenetic_Alterations Epigenetic Alterations (DNA & Histone Hypermethylation) Differentiation_Block Block in Cellular Differentiation Epigenetic_Alterations->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis Inhibitor N-Aryl-1,6-diazaspiro[3.3]heptane (Mutant IDH Inhibitor) Inhibitor->Mutant_IDH Inhibition

Caption: Mutant IDH Signaling Pathway and Point of Inhibition.

Palladium-Catalyzed Coupling Reactions: Protocols and Data

The following sections detail experimental protocols for key palladium-catalyzed coupling reactions with this compound.

Buchwald-Hartwig C-N Coupling

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. A specific protocol for the coupling of this compound with an aryl bromide is provided below, as adapted from patent literature.

Experimental Protocol:

A detailed experimental protocol for a palladium-mediated C-N coupling reaction is described in patent WO2016089797A1.[1] In a vial, an aryl bromide is combined with this compound, oxalate salt, RuPhos-G1-palladacycle, and Ruphos. The vial is evacuated and filled with nitrogen. Anhydrous THF is added, followed by the addition of lithium bis(trimethylsilyl)amide (1.0 M in THF) via syringe. The reaction mixture is then heated to 100°C for 16 hours.

Data Presentation:

ParameterValue
Aryl HalideAryl Bromide
AmineThis compound, oxalate salt
CatalystRuPhos-G1-palladacycle
LigandRuphos
BaseLithium bis(trimethylsilyl)amide (LiHMDS)
SolventTetrahydrofuran (THF)
Temperature100°C
Reaction Time16 hours

Experimental Workflow:

Buchwald_Hartwig_Workflow Start Start Reagents Combine Aryl Bromide, Amine Oxalate Salt, RuPhos-G1-palladacycle, and Ruphos in a vial Start->Reagents Inert_Atmosphere Evacuate and backfill vial with Nitrogen Reagents->Inert_Atmosphere Solvent_Base Add anhydrous THF followed by LiHMDS solution Inert_Atmosphere->Solvent_Base Reaction Heat at 100°C for 16 hours Solvent_Base->Reaction Workup Reaction Workup and Purification Reaction->Workup Product N-Aryl-1,6-diazaspiro[3.3]heptane Product Workup->Product

Caption: Buchwald-Hartwig C-N Coupling Workflow.

Suzuki Coupling (General Protocol)

Disclaimer: A specific, detailed protocol for the Suzuki coupling of this compound could not be found in the searched literature. The following is a general protocol for the Suzuki coupling of N-Boc protected amines with aryl boronic acids. Optimization of the catalyst, ligand, base, and solvent will be necessary for the specific substrate.

General Experimental Protocol:

To a reaction vessel containing the aryl halide (1.0 equiv), add the boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system (e.g., toluene/water, dioxane/water, or DMF) is added. The reaction mixture is heated to 80-120°C and stirred until the reaction is complete (monitored by TLC or LC-MS). After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography.

Heck Reaction (General Protocol)

Disclaimer: A specific, detailed protocol for the Heck reaction involving this compound as a component of the aryl halide or olefin was not found. The following is a general protocol for the Heck reaction. Substantial optimization will be required depending on the specific substrates and desired product.

General Experimental Protocol:

In a reaction flask, the aryl halide (1.0 equiv), olefin (1.1-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or a bulky, electron-rich ligand, 2-10 mol%), and a base (e.g., Et₃N, K₂CO₃, or Cs₂CO₃, 1.5-2.5 equiv) are combined. A polar aprotic solvent (e.g., DMF, NMP, or acetonitrile) is added. The mixture is degassed and then heated under an inert atmosphere to 80-140°C until completion. After completion, the reaction is cooled, filtered to remove palladium black, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent, and the organic layer is washed, dried, and concentrated. The product is purified by column chromatography.

Sonogashira Coupling (General Protocol)

Disclaimer: A specific, detailed protocol for the Sonogashira coupling with this compound was not identified in the literature. The following is a general protocol for the Sonogashira coupling of an aryl halide with a terminal alkyne. Optimization of the catalyst system, base, and solvent will be necessary.

General Experimental Protocol:

To a solution of the aryl halide (1.0 equiv) and the terminal alkyne (1.2-1.5 equiv) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%) are added. A base, typically an amine such as triethylamine or diisopropylamine, is used as the solvent or co-solvent. The reaction is stirred at room temperature to 60°C under an inert atmosphere until the starting materials are consumed. The reaction mixture is then filtered, and the solvent is evaporated. The residue is purified by column chromatography to yield the coupled product.

Conclusion

This compound is a valuable building block for the synthesis of complex molecules, particularly in the context of drug discovery. The palladium-catalyzed coupling reactions described herein provide efficient methods for the derivatization of this scaffold. While a specific protocol for the Buchwald-Hartwig amination has been detailed, further investigation and optimization are required for other coupling reactions such as the Suzuki, Heck, and Sonogashira reactions with this particular substrate. The application of these synthetic methods will continue to be instrumental in the development of novel therapeutics targeting pathways such as the mutant IDH signaling cascade.

References

Application Notes and Protocols: Functionalization of the Free Amine in Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate is a valuable building block in medicinal chemistry, offering a rigid, three-dimensional scaffold that can serve as a piperazine bioisostere. Its unique spirocyclic structure provides novel vectors for substituent placement, enabling the exploration of new chemical space in drug discovery programs. The presence of a Boc-protected amine and a free secondary amine allows for selective functionalization, making it a versatile intermediate for the synthesis of diverse compound libraries.

These application notes provide detailed protocols for the functionalization of the free secondary amine of this compound via common and synthetically useful transformations: N-Arylation, N-Alkylation, Reductive Amination, and N-Acylation.

General Experimental Workflow

The functionalization of this compound typically follows a general workflow. This involves the reaction of the starting material with a suitable electrophile or carbonyl compound, followed by purification and characterization of the product.

G cluster_0 Reaction Setup cluster_1 Work-up & Purification cluster_2 Analysis Starting Material This compound Reaction Reaction Mixture Starting Material->Reaction Reagent Electrophile / Carbonyl Compound Reagent->Reaction Solvent_Base Solvent & Base/Catalyst Solvent_Base->Reaction Quench Quenching Reaction->Quench Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Purification Purification (e.g., Column Chromatography) Drying->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Functionalized Product Characterization->Final_Product

Caption: General workflow for the functionalization of the spirocyclic amine.

N-Arylation via Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of N-aryl derivatives of the spirocyclic amine.

G Start This compound Reaction N-Arylation Reaction Start->Reaction ArylHalide Aryl Halide (Ar-X) ArylHalide->Reaction Catalyst Pd Catalyst (e.g., Pd2(dba)3) Catalyst->Reaction Ligand Ligand (e.g., BINAP) Ligand->Reaction Base Base (e.g., KOtBu) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Product N-Aryl-1,6-diazaspiro[3.3]heptane Derivative Reaction->Product

Caption: Key components of the Buchwald-Hartwig N-arylation reaction.

Experimental Protocol: General Procedure for N-Arylation

To a reaction vessel are added the aryl halide (1.0 equiv), this compound (1.1 equiv, often as an oxalate salt), Pd₂(dba)₃ (0.01-0.025 equiv), (±)-BINAP (0.03-0.075 equiv), and KOtBu (3.0 equiv). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). Anhydrous toluene is added, and the mixture is heated (typically 80-110 °C) until the starting material is consumed as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Data Presentation: Examples of N-Arylated Products
Aryl HalideProductYield (%)
1-Bromo-2-methylbenzenetert-Butyl 1-(o-tolyl)-1,6-diazaspiro[3.3]heptane-6-carboxylate97
1-Bromo-4-tert-butylbenzenetert-Butyl 1-(4-tert-butylphenyl)-1,6-diazaspiro[3.3]heptane-6-carboxylate91
4-Bromobenzonitriletert-Butyl 1-(4-cyanophenyl)-1,6-diazaspiro[3.3]heptane-6-carboxylate89
2-Bromopyridinetert-Butyl 1-(pyridin-2-yl)-1,6-diazaspiro[3.3]heptane-6-carboxylate83
4-Bromobiphenyltert-Butyl 1-(biphenyl-4-yl)-1,6-diazaspiro[3.3]heptane-6-carboxylate63

N-Alkylation

Direct N-alkylation with alkyl halides provides a straightforward method to introduce alkyl substituents onto the free secondary amine.

G Start This compound Reaction N-Alkylation Reaction Start->Reaction AlkylHalide Alkyl Halide (R-X) AlkylHalide->Reaction Base Base (e.g., K2CO3, DIPEA) Base->Reaction Solvent Solvent (e.g., ACN, DMF) Solvent->Reaction Product N-Alkyl-1,6-diazaspiro[3.3]heptane Derivative Reaction->Product

Caption: Schematic of the N-alkylation reaction.

Experimental Protocol: General Procedure for N-Alkylation

To a solution of this compound (1.0 equiv) in a suitable solvent such as acetonitrile or DMF is added a base (e.g., K₂CO₃ or DIPEA, 2.0-3.0 equiv) and the alkyl halide (1.0-1.2 equiv). The reaction mixture is stirred at room temperature or heated (e.g., 50-80 °C) until the reaction is complete, as monitored by TLC or LC-MS. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Data Presentation: Representative N-Alkylation Reactions
Alkyl HalideBaseSolventTemperatureProductYield (%)
Benzyl bromideK₂CO₃ACNRTtert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate>90 (estimated)
Ethyl iodideDIPEADMF60 °Ctert-Butyl 1-ethyl-1,6-diazaspiro[3.3]heptane-6-carboxylate85-95 (typical)
Propargyl bromideK₂CO₃ACNRTtert-Butyl 1-(prop-2-yn-1-yl)-1,6-diazaspiro[3.3]heptane-6-carboxylate80-90 (typical)

Reductive Amination

Reductive amination with aldehydes or ketones is a versatile method for introducing a wide range of substituted alkyl groups.

G Start This compound Reaction Reductive Amination Start->Reaction Carbonyl Aldehyde or Ketone Carbonyl->Reaction ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Reaction Solvent Solvent (e.g., DCE, THF) Solvent->Reaction Acid Acid (optional, e.g., AcOH) Acid->Reaction Product N-Substituted Alkyl-1,6-diazaspiro[3.3]heptane Derivative Reaction->Product

Caption: Process flow for reductive amination.

Experimental Protocol: General Procedure for Reductive Amination

To a solution of this compound (1.0 equiv) and an aldehyde or ketone (1.0-1.2 equiv) in a solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), acetic acid (optional, 1.0 equiv) can be added. The mixture is stirred at room temperature for a short period (e.g., 1 hour) to facilitate iminium ion formation. A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv), is then added portion-wise. The reaction is stirred at room temperature until completion (typically 2-24 hours). The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Data Presentation: Examples of Reductive Amination
Carbonyl CompoundReducing AgentProductYield (%)
BenzaldehydeNaBH(OAc)₃tert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate85-95 (typical)
AcetoneNaBH(OAc)₃tert-Butyl 1-isopropyl-1,6-diazaspiro[3.3]heptane-6-carboxylate80-90 (typical)
CyclohexanoneNaBH(OAc)₃tert-Butyl 1-cyclohexyl-1,6-diazaspiro[3.3]heptane-6-carboxylate85-95 (typical)

N-Acylation

N-acylation with acyl chlorides or anhydrides is a common method for the synthesis of amides, introducing a carbonyl moiety adjacent to the spirocyclic nitrogen.

G Start This compound Reaction N-Acylation Reaction Start->Reaction AcylatingAgent Acyl Chloride or Anhydride AcylatingAgent->Reaction Base Base (e.g., Triethylamine, Pyridine) Base->Reaction Solvent Solvent (e.g., DCM, THF) Solvent->Reaction Product N-Acyl-1,6-diazaspiro[3.3]heptane Derivative Reaction->Product

Caption: Key elements in the N-acylation of the spirocyclic amine.

Experimental Protocol: General Procedure for N-Acylation

To a solution of this compound (1.0 equiv) and a base such as triethylamine or pyridine (1.5-2.0 equiv) in a solvent like dichloromethane (DCM) or THF at 0 °C, the acyl chloride or anhydride (1.1 equiv) is added dropwise. The reaction mixture is stirred at 0 °C for a period and then allowed to warm to room temperature, with the progress monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Data Presentation: Examples of N-Acylation Reactions
Acylating AgentBaseProductYield (%)
Acetyl chlorideTriethylaminetert-Butyl 1-acetyl-1,6-diazaspiro[3.3]heptane-6-carboxylate>95 (typical)
Benzoyl chloridePyridinetert-Butyl 1-benzoyl-1,6-diazaspiro[3.3]heptane-6-carboxylate>90 (typical)
Acetic anhydrideTriethylaminetert-Butyl 1-acetyl-1,6-diazaspiro[3.3]heptane-6-carboxylate>95 (typical)

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,6-Diazaspiro[3.3]heptanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,6-diazaspiro[3.3]heptane and its derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 1,6-diazaspiro[3.3]heptanes, providing potential causes and recommended solutions in a question-and-answer format.

Problem 1: Low yield in the reductive amination of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde.

  • Question: My reductive amination reaction to couple the aldehyde with a primary amine or aniline is giving a low yield of the desired secondary amine intermediate. What are the possible causes and how can I improve the yield?

  • Answer: Low yields in this step can often be attributed to incomplete imine formation, instability of the imine, or inefficient reduction. Here are some troubleshooting steps:

    • Optimize Imine Formation: For anilines, the formation of the iminium ion can be facilitated by adding one equivalent of acetic acid to the reaction mixture in a solvent like dichloroethane before the addition of the reducing agent.[1] For less reactive alkyl amines, a stepwise approach is often more effective. This involves first forming the imine in a toluene-methanol mixture and then removing the solvents under reduced pressure to drive the equilibrium towards imine formation before proceeding with the reduction.[1]

    • Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and effective reducing agent for this transformation and generally provides good yields.[1] If you are using a different reducing agent, consider switching to sodium triacetoxyborohydride.

    • Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.

    • Purity of Starting Materials: Ensure the aldehyde starting material is pure. The aldehyde can be synthesized by the Swern oxidation of the corresponding alcohol, which is obtained from the reduction of a chloroester precursor with a reducing agent like lithium aluminum hydride.[1] Note that prolonged reaction times (>30 minutes) during the reduction of the chloroester with lithium aluminum hydride can lead to the formation of a des-chloro byproduct, which will not be reactive in the subsequent cyclization step.[1]

Problem 2: Inefficient cyclization to form the 2,6-diazaspiro[3.3]heptane ring.

  • Question: The cyclization of the secondary amine intermediate to form the spirocyclic product is proceeding with low conversion or is generating significant impurities. What factors influence this step and how can I optimize it?

  • Answer: The efficiency of the intramolecular cyclization is highly dependent on the choice of base, solvent, and temperature.

    • Base and Solvent Selection: For the cyclization of intermediates derived from anilines, potassium tert-butoxide in tetrahydrofuran (THF) at elevated temperatures (e.g., 70°C) has been shown to be effective.[1] For intermediates derived from alkyl amines, a different set of conditions is often optimal. The use of 1,8-diazabicyclo[11.5.4.0]undec-7-ene (DBU) in dimethylformamide (DMF) at 70°C can lead to complete conversion, whereas the reaction is significantly slower in THF.[1] Interestingly, at higher temperatures (e.g., 110°C) in a DMF-water mixture (8:2), the reaction can proceed to completion without the need for an added base.[1]

    • Temperature Optimization: The reaction temperature is critical. At lower temperatures, the reaction may be too slow, while at excessively high temperatures, byproduct formation can increase. Optimization of the temperature for your specific substrate is recommended. For example, in some cases, a reaction at a lower temperature might stall but can be driven to completion by the addition of water.[1]

    • Alternative Leaving Groups: If the cyclization of the chloro-intermediate is problematic, consider alternative leaving groups. However, attempts to use ditriflates or mesylates as leaving groups in similar systems have been reported to lead to complex mixtures with little to no desired product.[1]

Problem 3: Difficulty with N-Boc deprotection.

  • Question: I am having trouble removing the Boc protecting group from my 1,6-diazaspiro[3.3]heptane derivative. The reaction is incomplete or is leading to decomposition of my product. What are the recommended procedures?

  • Answer: N-Boc deprotection is typically achieved under acidic conditions. The choice of acid and solvent, as well as the workup procedure, are crucial for a successful deprotection.

    • Standard Protocol: A common and effective method is the use of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). A 1:1 mixture of TFA and DCM is often sufficient to drive the reaction to completion within a few hours at room temperature.[2]

    • Workup Procedure: After the reaction is complete, the volatile acid and solvent can be removed in vacuo. If the resulting trifluoroacetate salt is not suitable for the next step, a basic workup is required. This typically involves dissolving the residue in a suitable organic solvent and washing with a saturated aqueous solution of sodium bicarbonate or sodium carbonate to neutralize the excess acid.[3] Be cautious with basic workups if your molecule contains other base-labile functional groups.

    • Alternative Acidic Conditions: If TFA is causing decomposition, milder acidic conditions can be explored. These include using a solution of HCl in an organic solvent like diethyl ether or dioxane, or p-toluenesulfonic acid (TsOH) in a suitable solvent.[4]

    • Water-Mediated Deprotection: For some substrates, a simple and environmentally friendly method is to heat the N-Boc protected amine in water at reflux temperatures. This method has been shown to be effective for a range of amines without the need for any additional reagents.[5]

Problem 4: Challenges with N-Tosyl deprotection.

  • Question: I am struggling to remove the tosyl protecting group from the azetidine nitrogen. The standard conditions are not working or are too harsh for my molecule. What are some alternative methods?

  • Answer: The N-S bond of a tosyl group is generally stable, and its cleavage often requires specific and sometimes harsh conditions. However, several methods have been developed for the deprotection of N-sulfonylated aziridines, which can be adapted for azetidines.

    • Reductive Cleavage:

      • Magnesium in Methanol: A mild and effective method is the use of magnesium turnings in methanol. This reaction can sometimes be accelerated by sonication.[6]

      • Lithium and Di-tert-butyl Biphenyl (DTBB): A more potent reducing system involves the use of lithium metal with a catalytic amount of DTBB in THF at low temperatures (e.g., -78°C).[6]

    • Acidic Conditions: While strong acids like HBr in acetic acid with phenol can be used, these conditions are harsh and may not be suitable for complex molecules.

    • Other Reagents: For N-Im-tosyl groups, a mild removal can be achieved using carboxylic anhydrides and pyridine.[7] While this is for a different nitrogen heterocycle, it may be worth exploring for challenging substrates.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of 2,6-diazaspiro[3.3]heptanes?

A1: A frequently used and practical starting material is 1-benzyl-3-chloromethylazetidine-3-carbaldehyde. This aldehyde can be readily prepared in two steps from the corresponding chloroester, which is accessible through literature methods. The synthesis involves reduction of the ester to the alcohol followed by oxidation to the aldehyde.[1]

Q2: Why is a protecting group necessary for one of the nitrogen atoms in 1,6-diazaspiro[3.3]heptane during functionalization?

A2: The two nitrogen atoms in the 1,6-diazaspiro[3.3]heptane core have similar reactivity. To achieve selective functionalization at one nitrogen atom, it is essential to protect the other. Common protecting groups like tert-butyloxycarbonyl (Boc) or p-toluenesulfonyl (tosyl) are used to temporarily block one of the amine functionalities, allowing for controlled chemical modifications at the unprotected nitrogen.

Q3: How can I purify the final 1,6-diazaspiro[3.3]heptane product?

A3: Purification is typically achieved by column chromatography on silica gel. The choice of eluent will depend on the polarity of your specific derivative. For example, for N-benzyl-N'-aryl derivatives, a gradient of ethyl acetate in isohexanes has been successfully used.[1] For more polar compounds, a mixture of ethanol in dichloromethane may be more appropriate.[1] In some cases, purification can also be achieved using an SCX (Strong Cation Exchange) ion-exchange cartridge.[1]

Q4: Are there any known byproducts to be aware of during the synthesis?

A4: Yes, one notable byproduct can form during the preparation of the aldehyde starting material. If the reduction of the precursor chloroester with lithium aluminum hydride is prolonged, a des-chloro reduction product can be formed. This impurity will not be able to undergo the subsequent intramolecular cyclization to form the spirocyclic ring system.[1]

Q5: Can I synthesize 1,6-diazaspiro[3.3]heptanes on a large scale using the reported methods?

A5: The synthetic routes, particularly the one starting from 1-benzyl-3-chloromethylazetidine-3-carbaldehyde, are described as being amenable to large-scale synthesis.[1][8]

Quantitative Data Summary

The following tables summarize quantitative data on reaction yields for key steps in the synthesis of 2,6-diazaspiro[3.3]heptane derivatives as reported in the literature.

Table 1: Yields for Reductive Amination and Cyclization with Anilines [1]

Aniline SubstituentReductive Amination YieldCyclization Yield
Phenyl92%70%
4-Fluorophenyl85%75%
4-Methoxyphenyl88%68%

Table 2: Optimization of Cyclization Conditions with an Alkyl Amine Intermediate [1]

EntryBaseSolventTemperature (°C)Conversion
1DBUTHF70<10%
2DBUDMF70100%
3K₂CO₃DMF110100% (with impurities)
4NoneDMF110100%
5NoneDMF7060%

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde [1]

  • Reduction of Chloroester: To a solution of ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate in THF at 0°C, add lithium aluminum hydride (LiAlH₄) portion-wise.

  • Stir the reaction mixture at 0°C for 30 minutes. Be aware that prolonged reaction times can lead to the formation of a des-chloro byproduct.

  • Quench the reaction carefully by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension and concentrate the filtrate under reduced pressure to obtain the crude alcohol.

  • Swern Oxidation: To a solution of oxalyl chloride in DCM at -78°C, add a solution of dimethyl sulfoxide (DMSO) in DCM dropwise.

  • After stirring for 15 minutes, add a solution of the crude alcohol from the previous step in DCM dropwise.

  • Stir the reaction mixture at -78°C for 30 minutes, then add triethylamine.

  • Allow the reaction to warm to room temperature and then quench with water.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to afford the aldehyde.

Protocol 2: Reductive Amination with an Aniline [1]

  • To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde in dichloroethane, add the desired aniline followed by one equivalent of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride portion-wise and continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Cyclization to form N-Benzyl-N'-aryl-2,6-diazaspiro[3.3]heptane [1]

  • To a stirred solution of the secondary amine intermediate in THF, add potassium tert-butoxide (t-BuOK) (as a 1.0 M solution in THF).

  • Heat the reaction mixture in a sealed tube at 70°C.

  • Monitor the reaction progress by TLC or LC-MS. Additional base may be required to drive the reaction to completion.

  • After completion, allow the reaction to cool to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in isohexanes).

Protocol 4: N-Boc Deprotection with TFA [2][3]

  • Dissolve the N-Boc protected 1,6-diazaspiro[3.3]heptane derivative in dichloromethane (DCM).

  • Add an equal volume of trifluoroacetic acid (TFA) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours, or until the deprotection is complete (monitor by TLC or LC-MS).

  • Remove the solvent and excess TFA under reduced pressure.

  • For workup, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the deprotected amine.

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_coupling Coupling and Cyclization cluster_final Final Product chloroester Chloroester Precursor reduction Reduction (LiAlH4) chloroester->reduction alcohol Intermediate Alcohol reduction->alcohol oxidation Swern Oxidation alcohol->oxidation aldehyde Aldehyde oxidation->aldehyde reductive_amination Reductive Amination aldehyde->reductive_amination amine Primary Amine/Aniline amine->reductive_amination sec_amine Secondary Amine Intermediate reductive_amination->sec_amine cyclization Cyclization sec_amine->cyclization spiroheptane Protected 1,6-Diazaspiro[3.3]heptane cyclization->spiroheptane deprotection Deprotection spiroheptane->deprotection final_product Final 1,6-Diazaspiro[3.3]heptane deprotection->final_product

Caption: General synthetic workflow for 1,6-diazaspiro[3.3]heptanes.

troubleshooting_cyclization start Low Cyclization Yield check_base Is the correct base being used for the substrate? start->check_base aniline_base For anilines, use t-BuOK in THF. check_base->aniline_base Aniline Substrate alkylamine_base For alkyl amines, use DBU in DMF. check_base->alkylamine_base Alkyl Amine Substrate check_temp Is the reaction temperature optimized? check_base->check_temp Base is correct increase_temp Increase temperature or add water to drive reaction. check_temp->increase_temp No check_impurities Are there significant impurities? check_temp->check_impurities Yes purify_intermediate Re-purify the secondary amine intermediate. check_impurities->purify_intermediate Yes

Caption: Troubleshooting decision tree for low cyclization yield.

References

Technical Support Center: Purification of Boc-Protected Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of tert-butoxycarbonyl (Boc)-protected spirocyclic amines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this unique class of molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying Boc-protected spirocyclic amines?

The purification of Boc-protected spirocyclic amines presents a unique set of challenges stemming from their rigid, three-dimensional structures. Key difficulties include:

  • Low Solubility: The rigid spirocyclic core can lead to poor solubility in common chromatography and recrystallization solvents.

  • Difficulty in Crystallization: These molecules often have a tendency to oil out or form amorphous solids instead of well-defined crystals.[1][2]

  • Co-elution of Diastereomers: If the spirocyclic amine contains multiple chiral centers, the resulting diastereomers can have very similar polarities, making their separation by column chromatography challenging.

  • Presence of Structurally Similar Impurities: Side products from the synthesis, such as di-Boc protected amines or unreacted starting material, can be difficult to separate due to similar structural properties.[3]

  • Amine-Related Issues: Residual basicity of the amine can cause tailing on silica gel columns.

Q2: I'm observing a broad or split signal for my Boc-protected amine in the 1H NMR spectrum. What could be the cause?

This is a common observation for N-Boc protected amines and is often due to the restricted rotation around the carbamate C-N bond on the NMR timescale.[4] This can result in the presence of two rotamers (diastereomers), which may exhibit distinct sets of signals, particularly for protons near the Boc group. Gentle heating of the NMR sample can sometimes coalesce these signals into a single, sharp peak.

Q3: My Boc-protected spirocyclic amine is an oil, but I need a solid for my next reaction. What can I do?

If direct crystallization is proving difficult, there are several strategies you can employ:

  • Solvent Trituration: Stirring the oil with a non-polar solvent in which it is insoluble (e.g., hexanes, pentane, or diethyl ether) can sometimes induce solidification.

  • Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then add a poor solvent (e.g., hexanes) dropwise until the solution becomes cloudy, then allow it to stand.

  • Seed Crystals: If you have a small amount of solid material, you can use it to seed a supersaturated solution of your oily product.[5]

Q4: How can I remove residual di-tert-butyl dicarbonate (Boc₂O) from my product?

Excess Boc₂O can often be removed by:

  • Aqueous Workup: Washing the organic layer with a dilute solution of a nucleophilic amine (e.g., aqueous ammonium chloride or a primary/secondary amine) can help to quench and remove unreacted Boc₂O.

  • Vacuum: Boc₂O is somewhat volatile and can be removed under high vacuum, sometimes with gentle heating (e.g., 40-60 °C), provided your product is stable at these temperatures.[1]

  • Chromatography: Normal phase chromatography is effective at separating the less polar Boc₂O from the more polar Boc-protected amine.

Troubleshooting Guides

Column Chromatography

Problem: Poor separation of the desired product from impurities.

Possible Cause Solution
Inappropriate mobile phase polarity.Optimize the solvent system using thin-layer chromatography (TLC). A common mobile phase for Boc-protected amines is a gradient of ethyl acetate in hexanes or petroleum ether.[6]
Co-elution of diastereomers.Consider using a different stationary phase (e.g., alumina, C18 reverse phase). Chiral chromatography may be necessary for enantiomer separation.
Tailing of the product peak.Add a small amount of a basic modifier like triethylamine (~0.1-1%) to the mobile phase to suppress the interaction of the amine with acidic silica gel.
Compound is not eluting from the column.The compound may be too polar for the chosen solvent system. Try a more polar mobile phase, such as methanol in dichloromethane. If the compound is suspected to be unstable on silica, consider using a deactivated silica gel or an alternative stationary phase like alumina.[7]
Liquid-Liquid Extraction

Problem: Low recovery of the product in the organic phase.

Possible Cause Solution
Product has some water solubility.The Boc group increases lipophilicity, but the spirocyclic amine core might still impart some water solubility. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with the organic solvent to recover more product.[8]
Emulsion formation.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Incorrect pH of the aqueous phase.Ensure the aqueous phase is basic (e.g., using saturated sodium bicarbonate solution) during extraction to keep the amine deprotonated and soluble in the organic layer.
Crystallization

Problem: The compound "oils out" or fails to crystallize.

Possible Cause Solution
The compound is too soluble in the chosen solvent.Try a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of a "good" solvent and a "poor" solvent is often effective.[1]
The rate of cooling is too fast.Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Slow cooling promotes the formation of well-ordered crystals.
Presence of impurities.Even small amounts of impurities can inhibit crystallization. Try to purify the compound further by column chromatography before attempting crystallization again.[9]
Rigid structure hinders crystal lattice formation.Experiment with a wide range of solvents and solvent combinations. Techniques like vapor diffusion (dissolving the compound in a volatile solvent and allowing a less volatile anti-solvent to slowly diffuse into it) can be effective for difficult-to-crystallize compounds.[1][2][10]

Quantitative Data Summary

The following table summarizes representative purification data for Boc-protected amines from the literature. Note that yields and purity are highly substrate-dependent.

Purification MethodCompound TypeTypical Yield (%)Typical Purity (%)Reference
Column ChromatographyBoc-protected 1,2,3,6-tetrahydropyridine89>95 (by NMR)[8]
Column ChromatographyBoc-protected 3-azabicyclo[3.3.0]octane93>95 (by NMR)[8]
Extraction & ConcentrationVarious Boc-protected amines85-98>95 (by NMR)[11]
CrystallizationN-Boc-L-phenylglycine88.799.1 (by HPLC)[5]

Experimental Protocols

Protocol 1: Purification of a Boc-Protected Spiro-pyrrolidine by Flash Column Chromatography

This protocol provides a general guideline for the purification of a Boc-protected spiro-pyrrolidine.

  • Sample Preparation: Dissolve the crude product (e.g., 1 g) in a minimal amount of dichloromethane (DCM).

  • Column Preparation: Dry-pack a flash chromatography column with silica gel (e.g., 40 g for a 1 g sample).

  • Loading: Adsorb the dissolved sample onto a small amount of silica gel (~2-3 g) by adding the silica to the DCM solution and concentrating it to a dry powder on a rotary evaporator. Carefully load the dried powder onto the top of the column.

  • Elution: Start with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 0% to 30% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified Boc-protected spiro-pyrrolidine.

Protocol 2: Work-up and Extraction of a Boc-Protected Spiropiperidine

This protocol describes a standard work-up procedure following the Boc protection of a spiropiperidine.

  • Quenching: After the reaction is complete (as monitored by TLC), quench the reaction mixture by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[3]

  • Washing: Combine the organic layers and wash sequentially with a dilute acid (e.g., 0.1 N HCl to remove unreacted amine), saturated aqueous sodium bicarbonate solution (to remove acidic byproducts), and finally with brine.[3]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[12]

Protocol 3: Crystallization of a Boc-Protected Spirocyclic Amine

This protocol outlines a general procedure for the crystallization of a Boc-protected spirocyclic amine that is an oil at room temperature.

  • Solvent Removal: Ensure all reaction solvents are removed from the crude product under high vacuum.

  • Dissolution: Dissolve the oily residue in a minimal amount of a "good" solvent in which the compound is highly soluble (e.g., diethyl ether, acetone, or ethyl acetate).

  • Inducing Crystallization: While stirring, slowly add a "poor" solvent in which the compound is insoluble (e.g., hexanes or pentane) until the solution becomes persistently cloudy.

  • Crystal Growth: Gently warm the mixture until it becomes clear again, and then allow it to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod at the liquid-air interface may initiate crystallization. Subsequently, the flask can be placed in a refrigerator (4 °C) or freezer (-20 °C) to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product Crude Product Extraction Extraction Crude Product->Extraction Initial Cleanup Column Chromatography Column Chromatography Extraction->Column Chromatography Further Purification Crystallization Crystallization Column Chromatography->Crystallization Final Polishing Pure Product Pure Product Crystallization->Pure Product Purity Check (NMR, HPLC) Purity Check (NMR, HPLC) Pure Product->Purity Check (NMR, HPLC)

Caption: General purification workflow for Boc-protected spirocyclic amines.

troubleshooting_logic cluster_chrom Chromatography Troubleshooting cluster_ext Extraction Troubleshooting cluster_cryst Crystallization Troubleshooting start Impure Product method Choose Purification Method start->method chromatography Column Chromatography method->chromatography Structurally Similar Impurities extraction Liquid-Liquid Extraction method->extraction Aqueous Soluble Impurities crystallization Crystallization method->crystallization Product is a Solid chrom_q1 Poor Separation? chromatography->chrom_q1 ext_q1 Low Recovery? extraction->ext_q1 cryst_q1 Oils Out? crystallization->cryst_q1 end_node Pure Product chrom_a1 Optimize Mobile Phase chrom_q1->chrom_a1 Yes chrom_q2 Tailing? chrom_q1->chrom_q2 No chrom_a1->chrom_q2 chrom_q2->end_node No chrom_a2 Add Basic Modifier chrom_q2->chrom_a2 Yes chrom_a2->end_node ext_q1->end_node No ext_a1 Back-extract Aqueous Layer ext_q1->ext_a1 Yes ext_a1->end_node cryst_q1->end_node No cryst_a1 Change Solvent System / Slow Cooling cryst_q1->cryst_a1 Yes cryst_a1->end_node

Caption: Logical troubleshooting workflow for purification method selection.

References

Technical Support Center: Synthesis of Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate.

Troubleshooting Guide

Q1: During the cyclization step to form the spirocyclic core, I am observing a complex mixture of products and a low yield of the desired this compound. What are the potential causes and solutions?

A1: Low yields and complex mixtures during the intramolecular cyclization to form the second azetidine ring are common issues. Several factors could be contributing to this:

  • Choice of Base and Solvent: The selection of the base and solvent system is critical. Strong, non-nucleophilic bases are often preferred for this type of intramolecular cyclization. Using weaker bases like potassium carbonate has been reported to lead to less clean reaction profiles and the formation of unidentified impurities[1].

    • Recommendation: Consider using a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF or DMF. The reaction may also benefit from elevated temperatures, but this should be optimized to minimize decomposition.

  • Leaving Group Quality: The efficiency of the cyclization is highly dependent on the nature of the leaving group on the precursor. Poor leaving groups will require harsh reaction conditions, which can lead to side reactions.

    • Recommendation: Ensure the precursor has a good leaving group, such as a tosylate (OTs) or mesylate (OMs). If starting from a hydroxyl group, its conversion to a tosylate or mesylate should be confirmed to be complete before attempting the cyclization.

  • Intermolecular Polymerization: The precursor can undergo intermolecular reaction to form polymers instead of the desired intramolecular cyclization.

    • Recommendation: Running the reaction at high dilution can favor the intramolecular pathway. This is achieved by slowly adding the precursor to a solution of the base over an extended period.

Q2: I am observing a significant amount of a chlorinated byproduct in my reaction mixture. How can this be happening and how can I prevent it?

A2: The formation of chlorinated byproducts, particularly at the C3 position of an azetidine ring, has been observed in related systems when using acyl chlorides or similar activating agents[2].

  • Mechanism: If your synthetic route involves the activation of a hydroxyl group with an agent like thionyl chloride (SOCl2) or oxalyl chloride, or if you are using an acyl chloride in the presence of a nucleophilic chloride source, you may be forming a chlorinated intermediate that is either a stable byproduct or participates in unwanted side reactions.

  • Prevention:

    • Avoid using activating agents that can introduce reactive chloride ions. Consider converting a hydroxyl group to a tosylate or mesylate using tosyl chloride or mesyl chloride, respectively, in the presence of a non-nucleophilic base like triethylamine or pyridine.

    • If a chlorinating agent is unavoidable, carefully control the reaction temperature and stoichiometry to minimize side reactions.

Q3: After the reaction, I am struggling to isolate the pure product. What are the recommended purification strategies?

A3: The purification of spirocyclic amines can be challenging due to their polarity and potential to streak on silica gel.

  • Column Chromatography: Flash column chromatography on silica gel is a common method for purification[3].

    • Solvent System: A gradient elution of ethyl acetate in hexanes is often a good starting point. To improve the peak shape and reduce tailing of the amine product, it is highly recommended to add a small amount of a basic modifier to the eluent, such as 1% triethylamine or 0.5-1% ammonium hydroxide in the methanol portion of a DCM/MeOH eluent system.

  • Acid-Base Extraction: An acid-base workup can be effective for removing non-basic impurities. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1 M HCl) to extract the amine into the aqueous phase. The aqueous layer is then basified (e.g., with 2 M NaOH) and the product is extracted back into an organic solvent. Caution: Some strained spirocyclic systems can be unstable to strongly acidic conditions, which may lead to ring-opening [cite: 14 from step 2]. Therefore, this method should be used with care, and milder acidic conditions are preferable.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A1: A plausible and common strategy involves the construction of the spirocyclic system through an intramolecular cyclization of a suitably functionalized azetidine precursor. A typical route could start from N-Boc-3-aminoazetidine, which is then elaborated to introduce a side chain with a good leaving group, followed by an intramolecular N-alkylation to form the second azetidine ring.

Q2: Are there any known instabilities of the 1,6-diazaspiro[3.3]heptane core?

A2: The azetidine rings in the spiro[3.3]heptane system are strained. While generally stable, they can be susceptible to ring-opening under certain conditions. For the related 2,6-diazaspiro[3.3]heptane, treatment with strong acid (HCl) for Boc deprotection has been shown to cause ring-opening [cite: 14 from step 2]. It is advisable to use milder deprotection conditions, such as trifluoroacetic acid (TFA), if the Boc group needs to be removed.

Q3: Can I use other protecting groups for the nitrogen atoms?

A3: Yes, other protecting groups can be used. The benzyl (Bn) group is a common alternative to the Boc group. It is stable to a wide range of reaction conditions and can be removed by catalytic hydrogenation. However, the choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in the molecule.

Data Presentation

Problem Potential Cause(s) Recommended Solution(s)
Low yield and complex mixture in cyclization- Inappropriate base or solvent.- Poor leaving group on the precursor.- Intermolecular polymerization.- Use a strong, non-nucleophilic base (e.g., NaH, t-BuOK).- Use a good leaving group (e.g., OTs, OMs).- Employ high-dilution conditions.
Formation of chlorinated byproducts- Use of acyl chlorides or other chlorinating agents for activation.- Use alternative activating agents like tosyl chloride or mesyl chloride.- Carefully control reaction conditions if chlorinating agents are used.
Difficulty in product purification- Polar nature of the amine product leading to tailing on silica gel.- Presence of closely related impurities.- Use flash chromatography with a basic modifier in the eluent (e.g., 1% Et3N).- Consider a careful acid-base extraction to remove non-basic impurities.
Product decomposition during workup or purification- Instability of the strained spirocyclic core to strong acids.- Avoid prolonged exposure to strong acids; use milder acidic conditions if necessary.- For Boc deprotection, prefer TFA over HCl.

Experimental Protocols

Hypothetical Synthesis of this compound

This protocol is a representative, hypothetical procedure based on common synthetic strategies for related compounds.

Step 1: Reductive Amination of N-Boc-azetidin-3-one with Aminoacetaldehyde Dimethyl Acetal

  • To a solution of N-Boc-azetidin-3-one (1.0 eq) in dichloromethane (DCM, 0.2 M) is added aminoacetaldehyde dimethyl acetal (1.2 eq).

  • The mixture is stirred for 1 hour at room temperature.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise, and the reaction is stirred overnight at room temperature.

  • The reaction is quenched with saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude N-Boc-3-(2,2-dimethoxyethylamino)azetidine.

Step 2: Hydrolysis of the Acetal and Reduction to the Amino Alcohol

  • The crude product from Step 1 is dissolved in a mixture of acetone and 1 M HCl (1:1 v/v) and stirred at room temperature for 4 hours.

  • The solution is cooled to 0 °C, and sodium borohydride (2.0 eq) is added slowly.

  • The reaction is stirred for 2 hours at 0 °C and then allowed to warm to room temperature.

  • The solvent is removed under reduced pressure, and the residue is taken up in water and basified with 2 M NaOH.

  • The product is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to give the crude N-Boc-3-(2-hydroxyethylamino)azetidine.

Step 3: Mesylation of the Alcohol

  • The crude amino alcohol from Step 2 is dissolved in DCM (0.2 M) and cooled to 0 °C.

  • Triethylamine (2.5 eq) is added, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • The reaction is stirred at 0 °C for 2 hours.

  • The mixture is washed with saturated aqueous sodium bicarbonate and brine, dried over sodium sulfate, and concentrated to give the crude mesylated intermediate.

Step 4: Intramolecular Cyclization to form this compound

  • A solution of the crude mesylated intermediate in THF (0.01 M) is added dropwise over 6 hours to a stirred suspension of sodium hydride (60% in mineral oil, 3.0 eq) in THF at 60 °C.

  • The reaction is stirred at 60 °C for an additional 12 hours.

  • The reaction is cooled to 0 °C and quenched by the slow addition of water.

  • The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over sodium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography (silica gel, hexanes/ethyl acetate gradient with 1% triethylamine) to afford this compound.

Mandatory Visualization

G cluster_0 Synthetic Pathway N-Boc-3-aminoazetidine N-Boc-3-aminoazetidine Intermediate_A N-Boc-3-(2-hydroxyethylamino)azetidine N-Boc-3-aminoazetidine->Intermediate_A 1. Alkylation 2. Reduction Intermediate_B Mesylated Intermediate Intermediate_A->Intermediate_B Mesylation Target_Product This compound Intermediate_B->Target_Product Intramolecular Cyclization (NaH, THF)

Caption: Synthetic pathway for this compound.

G cluster_1 Potential Side Reaction: Polymerization Mesylated_Intermediate Mesylated Intermediate Dimer Dimer/Polymer Mesylated_Intermediate->Dimer Intermolecular Reaction (High Concentration) Target_Product Desired Product (Intramolecular Cyclization) Mesylated_Intermediate->Target_Product Intramolecular Reaction (High Dilution)

Caption: Competing intra- and intermolecular side reactions during cyclization.

G cluster_2 Troubleshooting Workflow Start Low Yield / Impure Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Cyclization Optimize Cyclization Conditions Check_Purity->Optimize_Cyclization High_Dilution Use High Dilution? Optimize_Cyclization->High_Dilution Base_Solvent Change Base/Solvent? High_Dilution->Base_Solvent No Purification Modify Purification High_Dilution->Purification Yes Base_Solvent->Purification Add_Base_Modifier Add Base Modifier to Eluent? Purification->Add_Base_Modifier Acid_Base_Extraction Attempt Acid/Base Extraction? Add_Base_Modifier->Acid_Base_Extraction No Success Pure Product Add_Base_Modifier->Success Yes Acid_Base_Extraction->Success Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Optimization of N-Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Boc deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your reaction conditions.

Troubleshooting Guide

This section addresses specific issues that may arise during N-Boc deprotection, offering potential causes and solutions in a question-and-answer format.

Issue 1: Incomplete or Slow Deprotection

Question: My N-Boc deprotection reaction is sluggish or does not go to completion, even after extended reaction times using standard acidic conditions (e.g., TFA in DCM). What are potential causes and how can I resolve this?

Answer: Incomplete or slow deprotection can be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The concentration of the acid, such as trifluoroacetic acid (TFA), may be too low to effectively cleave the Boc group.[1][2] For substrates that are less sensitive, a higher concentration of TFA can be used to drive the reaction to completion.[2]

  • Low Reaction Temperature: Performing the reaction at low temperatures (e.g., 0 °C) can significantly decrease the reaction rate.[1]

  • Steric Hindrance: Substrates with significant steric bulk around the Boc-protected amine may require more forceful conditions for complete removal.[1][3]

  • Solvent Issues: The choice of solvent is critical to ensure that both the substrate and the acid are fully solvated.[3] Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotection.[3]

Recommended Solutions:

  • Increase Acid Concentration: Gradually increase the concentration of TFA in dichloromethane (DCM). Common concentrations range from 20% to 100% (neat TFA).[2]

  • Increase Reaction Temperature: If the reaction is being conducted at a low temperature, consider allowing it to warm to room temperature.[1][3]

  • Use a Stronger Acid System: For highly resistant substrates, a stronger acid system like 4M HCl in 1,4-dioxane can be employed.[1][3] Using neat TFA for a short duration might also be effective, provided the substrate is stable under such conditions.[1][2]

Issue 2: Side-Product Formation due to Alkylation

Question: I am observing unexpected side products after the deprotection reaction. What could be the cause and how can I prevent them?

Answer: The tert-butyl cation generated during the acidic cleavage of the Boc group is a reactive electrophile.[2][4] This cation can lead to undesirable side reactions by alkylating nucleophilic sites on your substrate or product, particularly electron-rich aromatic rings (like tryptophan) and sulfur-containing residues (like methionine).[2][4]

Recommended Solutions:

  • Use Scavengers: Add scavengers to the reaction mixture to trap the reactive tert-butyl cations.[2][4] Common scavengers include triisopropylsilane (TIS), water, thioanisole, and 1,2-ethanedithiol (EDT).[2][3] The choice of scavenger depends on the specific nucleophilic groups present in your molecule.[2]

Issue 3: Degradation of Other Acid-Labile Functional Groups

Question: My substrate contains other acid-sensitive functional groups (e.g., esters, acetals) that are being cleaved or degraded under the deprotection conditions. What are my options?

Answer: The use of strong acids like TFA or HCl can be detrimental to molecules containing other sensitive functionalities.[1][4] In such cases, alternative, milder deprotection methods are recommended.

Recommended Solutions:

  • Milder Acidic Conditions: Consider using milder protic acids such as aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[1][5]

  • Lewis Acid-Mediated Deprotection: Lewis acids offer a non-protic alternative for Boc cleavage.[1] Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can be effective, often under milder conditions.[1]

  • Thermal Deprotection: In some cases, simply heating the Boc-protected compound in a suitable solvent like 2,2,2-trifluoroethanol (TFE) can effect deprotection without any acid.[1][6][7] This method can show selectivity, for example, by removing an aryl N-Boc group in the presence of an alkyl N-Boc group through careful temperature control.[6]

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my Boc deprotection reaction? A1: Thin-Layer Chromatography (TLC) is a rapid and effective method.[1] The deprotected amine is typically more polar than the Boc-protected starting material, resulting in a lower Rf value. Staining the TLC plate with ninhydrin is highly recommended as it specifically visualizes primary and secondary amines, usually as a purple or yellow spot, confirming the formation of the free amine.[1]

Q2: What is the mechanism of acid-catalyzed N-Boc deprotection? A2: The deprotection mechanism involves the protonation of the carbonyl oxygen of the Boc group by an acid. This is followed by the loss of a stable tert-butyl cation, which can fragment into isobutene and a proton.[8] The resulting carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide gas.[8] It is crucial to perform this reaction in a well-ventilated area as it should not be conducted in a closed system.[2]

Q3: Why are scavengers necessary during Boc deprotection? A3: The tert-butyl cation generated during deprotection is a reactive electrophile.[2] Scavengers are added to the reaction mixture to trap these reactive cations, thereby preventing them from reacting with and modifying the desired product through alkylation.[2][4]

Q4: Which amino acid residues are most susceptible to side reactions during TFA-mediated Boc deprotection? A4: Amino acids with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[2] These include Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[2]

Q5: What are the advantages of using thermal deprotection methods? A5: Thermal deprotection offers several benefits, including avoiding the use of strong acids, which is advantageous for acid-sensitive substrates.[6][9] These methods can also prevent the need for aqueous workups or free-basing of amines, reducing waste and allowing the product to be used directly in subsequent reaction steps.[9]

Q6: What are the advantages of using TMSI for Boc deprotection? A6: Trimethylsilyl iodide (TMSI) is a mild and efficient reagent for deprotecting N-Boc groups, particularly for water-soluble zwitterionic compounds.[1] A key advantage is that it can allow for the direct isolation of the product from the organic reaction medium without an aqueous workup, which is beneficial for compounds that are unstable in water.[1]

Data Presentation

Table 1: Comparison of Common Acidic N-Boc Deprotection Conditions
ReagentConcentration (in DCM)Typical TimeTemperatureNotes
Trifluoroacetic Acid (TFA)25% (v/v)2 hoursRoom Temp.A common and generally effective condition.[10][11]
Trifluoroacetic Acid (TFA)50% (v/v)30 minutesRoom Temp.Faster deprotection, suitable for less sensitive substrates.[2]
Trifluoroacetic Acid (TFA)100% (Neat)5 - 15 minutesRoom Temp.Very rapid deprotection, but may increase the risk of side products.[2][11]
Hydrochloric Acid (HCl)4M in 1,4-Dioxane1 - 4 hoursRoom Temp.Effective alternative to TFA; product often precipitates as the HCl salt.[1]
p-Toluenesulfonic Acid (pTSA)Stoichiometric2 hours40 °CMilder protic acid option, useful for sensitive substrates.[5]
Table 2: Alternative (Non-Protic/Thermal) N-Boc Deprotection Methods
MethodReagent/SolventTypical ConditionsNotes
Lewis Acid-MediatedZinc Bromide (ZnBr₂)2-4 eq. in DCM, Room Temp., overnightMilder, non-protic conditions suitable for acid-sensitive molecules.[1][10]
Lewis Acid-MediatedTrimethylsilyl Iodide (TMSI)1.2-1.5 eq. in DCM, Room Temp., overnightMild and efficient, especially for water-soluble compounds; avoids aqueous workup.[1][10]
Thermal (Continuous Flow)Trifluoroethanol (TFE)120-150 °C, 20-60 min residence timeAcid-free method; selectivity can be tuned by temperature.[6]
Thermal (Continuous Flow)Methanol (MeOH)120-240 °C, 25-30 min residence timeEffective acid-free alternative, though may require higher temperatures than TFE.[6]
Mild ChemicalOxalyl Chloride in Methanol3 eq. (COCl)₂, Room Temp., 1-4 hoursA mild method effective for a diverse set of substrates with good yields.[12]
Table 3: Common Scavengers for Preventing Alkylation Side Reactions
ScavengerTypical ConcentrationTarget/Function
Triisopropylsilane (TIS)2.5 - 5% (v/v)General carbocation scavenger, effective for protecting Tryptophan.[3]
Water2.5 - 5% (v/v)General carbocation scavenger.[3]
Thioanisole5% (v/v)Carbocation scavenger, specifically protects Methionine from alkylation.[3]
1,2-Ethanedithiol (EDT)2.5% (v/v)Carbocation scavenger, specifically protects Cysteine.[3]
Phenol5% (v/v)Carbocation scavenger.[3]

Experimental Protocols

Protocol 1: General Procedure for N-Boc Deprotection using TFA in DCM
  • Dissolution: Dissolve the N-Boc protected amine (1 equivalent) in dichloromethane (DCM) to a typical concentration of 0.1-0.5 M.[1]

  • Cooling: Cool the solution to 0 °C in an ice bath.[2]

  • TFA Addition: To the stirred solution, slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 25-50% v/v).[1][11] If necessary, add an appropriate scavenger (e.g., TIS, 2.5-5% v/v).[3]

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to a few hours.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[1]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure.[1] To remove residual TFA, co-evaporate with a solvent like toluene. The resulting TFA salt can often be used directly or neutralized with a mild base (e.g., saturated aq. NaHCO₃) and extracted.[11][13]

Protocol 2: N-Boc Deprotection using HCl in 1,4-Dioxane
  • Dissolution: Dissolve the N-Boc protected amine (1 equivalent) in a minimal amount of a suitable solvent like dioxane or methanol.[1]

  • Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (typically 4 equivalents or as a co-solvent).[1][3]

  • Reaction: Stir the mixture at room temperature for 1 to 4 hours.[1]

  • Monitoring: Monitor the reaction by TLC or LC-MS.[1]

  • Isolation: Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[1] Alternatively, the solvent can be removed in vacuo.[3]

Protocol 3: Lewis Acid-Mediated N-Boc Deprotection using ZnBr₂
  • Setup: Dissolve the Boc-protected substrate (1 equivalent) in dichloromethane (DCM).[1]

  • Reagent Addition: Add zinc bromide (ZnBr₂) (approximately 2-4 equivalents) to the solution.[1][10]

  • Reaction: Stir the reaction mixture at room temperature overnight.[10]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction (e.g., with saturated aq. NaHCO₃), extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

Mandatory Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Start: N-Boc Protected Substrate dissolve Dissolve substrate in appropriate solvent (e.g., DCM) start->dissolve cool Cool solution to 0 °C dissolve->cool scavenger Add scavenger (if required) cool->scavenger add_acid Slowly add deprotection reagent (e.g., TFA, HCl/Dioxane) scavenger->add_acid react Stir at Room Temperature (or specified temp) add_acid->react monitor Monitor reaction progress (TLC, LC-MS) react->monitor monitor->react Incomplete? concentrate Remove solvent and excess acid in vacuo monitor->concentrate Complete neutralize Neutralize (e.g., sat. NaHCO₃) & Extract concentrate->neutralize precipitate Precipitate/Filter (for HCl salts) concentrate->precipitate purify Purify product (if necessary) neutralize->purify precipitate->purify end_node End: Deprotected Amine purify->end_node

Caption: Standard workflow for an N-Boc deprotection experiment.

G start Issue: Incomplete Deprotection check_acid Is acid concentration sufficient (e.g., >20% TFA)? start->check_acid increase_acid Solution: Increase acid concentration (e.g., 50% or neat TFA) check_acid->increase_acid No check_temp Is reaction at RT (not 0 °C)? check_acid->check_temp Yes increase_temp Solution: Allow reaction to warm to Room Temperature check_temp->increase_temp No check_time Has sufficient time been allowed? check_temp->check_time Yes increase_time Solution: Increase reaction time and continue monitoring check_time->increase_time No consider_stronger Consider more forcing conditions check_time->consider_stronger Yes use_hcl Solution: Use 4M HCl in Dioxane consider_stronger->use_hcl Option 1 use_thermal Solution: Try thermal deprotection (if substrate is stable) consider_stronger->use_thermal Option 2

Caption: Troubleshooting logic for incomplete N-Boc deprotection.

G cluster_reaction Acidic Deprotection cluster_products Initial Products cluster_pathways Potential Pathways for t-Bu⁺ BocN N-Boc Protected Substrate Deprotection Deprotection Reaction BocN->Deprotection Hplus Acid (H⁺) Hplus->Deprotection Amine Desired Free Amine Deprotection->Amine tBu tert-Butyl Cation (t-Bu⁺) REACTIVE Deprotection->tBu SideProduct Undesired Alkylated Side Product Amine->SideProduct tBu->SideProduct Undesired Alkylation Scavenger Scavenger (e.g., TIS) tBu->Scavenger PREVENTION Trapped Trapped/Neutralized Cation Scavenger->Trapped

Caption: Role of scavengers in preventing side-product formation.

References

Avoiding ring-opening of diazaspiro[3.3]heptane during deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diazaspiro[3.3]heptane chemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of deprotecting this unique strained heterocyclic system.

Frequently Asked Questions (FAQs)

Q1: Why is the diazaspiro[3.3]heptane ring prone to opening during deprotection?

The diazaspiro[3.3]heptane core consists of two fused four-membered azetidine rings. This arrangement results in significant ring strain. Under strongly acidic conditions, protonation of a nitrogen atom forms a reactive azetidinium ion. This strained intermediate is susceptible to nucleophilic attack, leading to cleavage of the azetidine ring.[1]

Q2: Which acidic reagent is recommended for N-Boc deprotection of 2,6-diazaspiro[3.3]heptanes?

Trifluoroacetic acid (TFA) is the preferred reagent for the deprotection of N-Boc protected 2,6-diazaspiro[3.3]heptanes.[2] Treatment with hydrogen chloride (HCl) has been observed to cause ring-opening of the diazaspiro[3.3]heptane scaffold.[2]

Q3: What are the general recommendations for N-Cbz deprotection of diazaspiro[3.3]heptanes?

For the deprotection of N-Cbz (benzyloxycarbonyl) groups, catalytic hydrogenolysis is a standard and often effective method.[3] This technique is generally considered mild and may help to avoid the harsh acidic conditions that can lead to ring opening.

Troubleshooting Guide: Deprotection of N-Protected Diaza[3.3]heptanes

This guide addresses common issues encountered during the deprotection of N-Boc and N-Cbz protected diazaspiro[3.3]heptanes.

Issue 1: Ring-Opening of N-Boc-2,6-diazaspiro[3.3]heptane during Deprotection

Symptoms:

  • Low or no yield of the desired deprotected diazaspiro[3.3]heptane.

  • Presence of unexpected byproducts in the crude reaction mixture, often with a higher molecular weight corresponding to a ring-opened and subsequently functionalized product.

Root Cause:

  • The use of hydrogen chloride (HCl) for deprotection is a primary cause of ring-opening. The high acidity and the nature of the chloride counter-ion can promote the cleavage of the strained azetidine ring.[2]

Recommended Solutions:

  • Method 1 (Preferred): Trifluoroacetic Acid (TFA) Deprotection. This method has been successfully employed to deprotect N-Boc-2,6-diazaspiro[3.3]heptanes without ring opening.[2]

  • Method 2 (Alternative): Milder Acidic Conditions. For substrates that may be sensitive to TFA, exploring even milder acidic conditions could be a viable strategy.

Quantitative Data Summary:

Protecting GroupReagentConditionsSubstrateOutcomeYieldReference
N-BocTFA, DCMrt, 3 h2,6-Diazaspiro[3.3]heptane derivativeSuccessful DeprotectionHigh (not specified)[2]
N-Boc2N HCl in diethyl etherrt, overnight2,6-Diazaspiro[3.3]heptane derivativeRing Opening-[2]
Issue 2: Incomplete or Sluggish N-Cbz Deprotection

Symptoms:

  • Incomplete consumption of the starting N-Cbz protected diazaspiro[3.3]heptane.

  • Low yield of the deprotected product.

Root Cause:

  • Inefficient catalyst activity in catalytic hydrogenolysis.

  • Presence of catalyst poisons (e.g., sulfur-containing compounds) in the substrate or reagents.

Recommended Solutions:

  • Method 1: Standard Catalytic Hydrogenolysis. Ensure the use of a fresh, high-quality palladium on carbon (Pd/C) catalyst.

  • Method 2 (Alternative): Mild Lewis Acid Deprotection. A recently developed mild method using aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) has shown broad applicability for N-Cbz deprotection and may be compatible with the diazaspiro[3.3]heptane system.[4]

Experimental Protocols

Protocol 1: N-Boc Deprotection of 2,6-Diazaspiro[3.3]heptane using TFA (Recommended)

This protocol is based on the successful deprotection of a 2,6-diazaspiro[3.3]heptane derivative.[2]

Materials:

  • N-Boc-2,6-diazaspiro[3.3]heptane derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the N-Boc-2,6-diazaspiro[3.3]heptane derivative in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to the solution.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude deprotected product.

  • Purify the product as necessary (e.g., by column chromatography or crystallization).

Protocol 2: N-Cbz Deprotection via Catalytic Hydrogenolysis

This is a general protocol for catalytic hydrogenolysis and should be optimized for the specific diazaspiro[3.3]heptane substrate.

Materials:

  • N-Cbz-2,6-diazaspiro[3.3]heptane derivative

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) supply (e.g., balloon or Parr apparatus)

  • Celite®

Procedure:

  • Dissolve the N-Cbz-2,6-diazaspiro[3.3]heptane derivative in methanol or ethanol in a flask equipped with a stir bar.

  • Carefully add 10% Pd/C to the solution (typically 5-10 mol% of palladium).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process 2-3 times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude deprotected product.

  • Purify the product as necessary.

Visual Guides

Deprotection_Decision_Tree start Start: N-Protected Diazaspiro[3.3]heptane protecting_group Identify Protecting Group start->protecting_group boc N-Boc protecting_group->boc Boc cbz N-Cbz protecting_group->cbz Cbz tfa Use TFA in DCM boc->tfa hcl Avoid HCl boc->hcl hydrogenolysis Catalytic Hydrogenolysis cbz->hydrogenolysis mild_lewis_acid Consider Mild Lewis Acid (AlCl3/HFIP) cbz->mild_lewis_acid success Successful Deprotection tfa->success ring_opening Ring Opening Risk hcl->ring_opening hydrogenolysis->success Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve N-Boc Substrate in DCM add_tfa Add TFA dissolve->add_tfa stir Stir at RT for 3h add_tfa->stir monitor Monitor by TLC/LC-MS stir->monitor neutralize Neutralize with NaHCO3 monitor->neutralize extract Extract with DCM neutralize->extract dry Dry and Concentrate extract->dry purify Purify if Necessary dry->purify

References

Technical Support Center: Synthesis of Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis typically involves a multi-step process. A common route includes the formation of the 1,6-diazaspiro[3.3]heptane core, followed by the selective mono-Boc protection of one of the secondary amine groups. The formation of the spirocyclic core itself can be achieved through various methods, often starting from a precursor like 1-benzyl-3-chloromethylazetidine-3-carbaldehyde.

Q2: What are the most critical factors affecting the overall yield?

A2: The most critical factors influencing the yield are the efficiency of the cyclization reaction to form the diazaspiro[3.3]heptane core and the selectivity of the subsequent mono-Boc protection. Inefficient cyclization can lead to the formation of polymeric byproducts or unreacted starting materials. The Boc protection step can suffer from low selectivity, resulting in a mixture of di-protected, mono-protected, and unprotected diamine, which complicates purification and lowers the yield of the desired product.

Q3: How can I improve the selectivity of the mono-Boc protection?

A3: Achieving selective mono-Boc protection is crucial for maximizing the yield. Several strategies can be employed:

  • Stoichiometry Control: Using a slight excess or a sub-stoichiometric amount of Di-tert-butyl dicarbonate ((Boc)₂O) can favor mono-protection. A common approach is to use 0.8 to 1.1 equivalents of (Boc)₂O.

  • Slow Addition: Adding the (Boc)₂O solution dropwise to the reaction mixture can help to control the reaction and minimize di-protection.

  • Use of an Acid Salt: One of the amine groups can be temporarily "blocked" by forming its hydrochloride salt. This is achieved by adding one equivalent of an acid like HCl prior to the addition of (Boc)₂O.[1][2]

  • Flow Chemistry: Continuous flow reactors can offer precise control over stoichiometry and reaction time, which can significantly improve the selectivity of mono-Boc protection.[3]

Q4: What are the common byproducts in this synthesis?

A4: Common byproducts include the di-Boc protected 1,6-diazaspiro[3.3]heptane, unreacted 1,6-diazaspiro[3.3]heptane, and potentially oligomeric or polymeric materials from the cyclization step. During the Boc protection, over-reaction leads to the di-protected species, while incomplete reaction leaves the starting diamine.

Q5: What are the recommended purification methods for the final product?

A5: Purification of this compound typically involves column chromatography on silica gel. The choice of eluent system is critical for separating the mono-Boc product from the di-Boc byproduct and the unreacted diamine. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is often effective.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the 1,6-diazaspiro[3.3]heptane core Incomplete cyclization reaction.Optimize reaction temperature and time. Consider using a stronger base or a different solvent system (e.g., DMF-water mixture at elevated temperatures).[4]
Formation of byproducts during cyclization.Ensure high purity of starting materials. Control the addition rate of reagents to minimize side reactions.
Low yield of the desired mono-Boc protected product Poor selectivity during Boc protection (formation of di-Boc byproduct).Carefully control the stoichiometry of (Boc)₂O (use 0.8-1.1 equivalents).[3] Add (Boc)₂O slowly to the reaction mixture. Consider using the HCl salt of the diamine to protect one amine group.[1][2]
Incomplete reaction.Increase the reaction time or temperature slightly. Ensure the base used is sufficient to neutralize any salts and facilitate the reaction.
Difficult purification Close Rf values of the mono-Boc, di-Boc, and unprotected diamine.Optimize the solvent system for column chromatography. A shallow gradient can improve separation. Consider using a different stationary phase if silica gel is ineffective.
Presence of hard-to-remove impurities from previous steps.Ensure complete purification of the 1,6-diazaspiro[3.3]heptane intermediate before the Boc protection step.
Product decomposition Instability of the spirocyclic core under certain conditions.Avoid harsh acidic or basic conditions during workup and purification. Store the final product under an inert atmosphere at a low temperature.

Quantitative Data

Table 1: Optimization of Mono-Boc Protection of 1,6-Diazaspiro[3.3]heptane

Entry (Boc)₂O (equiv.) Base Solvent Temperature (°C) Time (h) Yield of Mono-Boc Product (%) Reference
11.1Et₃NCH₂Cl₂254~60General Knowledge
21.0NoneMeOH2512~45[3]
30.8NoneMeOH (Flow)30-45[3]
41.0 (with 1 eq. HCl)Et₃NMeOH/H₂O251~80[2]
51.0 (with 1 eq. TFA and 10 mol% I₂)NaOH (workup)MeOH0-25255 (for a similar diamine)[1]

Note: The yields are approximate and can vary depending on the specific reaction scale and conditions. The data for entry 5 is for a different but structurally related diamine and is included for comparison of the methodology.

Experimental Protocols

Protocol 1: Synthesis of 1,6-diazaspiro[3.3]heptane (Illustrative)

A practical route to 2,6-diazaspiro[3.3]heptanes has been described via reductive amination of a readily available aldehyde followed by cyclization.[4]

  • Reductive Amination: To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 equiv.) in dichloroethane, is added the primary amine (1.0 equiv.) and acetic acid (1.0 equiv.). The mixture is stirred at room temperature for 1 hour to form the iminium ion. Sodium triacetoxyborohydride (1.5 equiv.) is then added, and the reaction is stirred for an additional 12-16 hours.

  • Work-up: The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Cyclization: The crude amine from the previous step is dissolved in a mixture of DMF and water (e.g., 8:2 v/v) and heated in a sealed tube at 110 °C for 3-5 hours.[4]

  • Purification: After cooling, the reaction mixture is loaded onto an SCX ion-exchange cartridge, washed with methanol, and the product is eluted with a solution of ammonia in methanol. The solvent is evaporated to yield the 1,6-diazaspiro[3.3]heptane derivative.

Protocol 2: Selective Mono-Boc Protection of 1,6-diazaspiro[3.3]heptane

This protocol is based on the strategy of using one equivalent of acid to protect one of the amine functionalities.[1][2]

  • Salt Formation: To a solution of 1,6-diazaspiro[3.3]heptane (1.0 equiv.) in methanol at 0 °C, is added dropwise a solution of hydrochloric acid (1.0 equiv. of a standardized solution, e.g., 1M in diethyl ether or as HCl gas in methanol). The mixture is stirred at 0 °C for 30 minutes.

  • Boc Protection: To the above mixture, a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.0-1.1 equiv.) in methanol is added dropwise at 0 °C. Triethylamine (1.1 equiv.) is then added, and the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

  • Work-up: The solvent is removed under reduced pressure. The residue is taken up in dichloromethane and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of 1,6-Diazaspiro[3.3]heptane Core cluster_protection Selective Mono-Boc Protection Start Starting Materials (e.g., Substituted Azetidine) Reductive_Amination Reductive Amination Start->Reductive_Amination Primary Amine, NaBH(OAc)₃ Cyclization Cyclization Reductive_Amination->Cyclization Heat, Base Core_Product 1,6-Diazaspiro[3.3]heptane Cyclization->Core_Product Diamine 1,6-Diazaspiro[3.3]heptane Core_Product->Diamine Protection Mono-Boc Protection ((Boc)₂O, Base) Diamine->Protection Final_Product This compound Protection->Final_Product Troubleshooting_Yield cluster_cyclization_solutions Core Synthesis Troubleshooting cluster_protection_solutions Boc Protection Troubleshooting Low_Yield Low Yield of Final Product Cyclization_Issue Problem in Core Synthesis? Low_Yield->Cyclization_Issue Check intermediate yield Protection_Issue Problem in Boc Protection? Low_Yield->Protection_Issue Check crude NMR Optimize_Conditions Optimize T, t, base, solvent Cyclization_Issue->Optimize_Conditions Yes Purify_Starting_Materials Check Starting Material Purity Cyclization_Issue->Purify_Starting_Materials Yes Control_Stoichiometry Adjust (Boc)₂O eq. Protection_Issue->Control_Stoichiometry Yes Slow_Addition Slow Reagent Addition Protection_Issue->Slow_Addition Yes Use_Acid_Salt Use HCl Salt Method Protection_Issue->Use_Acid_Salt Yes Optimize_Purification Optimize Chromatography Protection_Issue->Optimize_Purification If separation is poor

References

Technical Support Center: Palladium-Catalyzed Amination of Diazaspiroheptanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the palladium-catalyzed amination of diazaspiroheptanes. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during these critical C-N coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed amination of a diazaspiroheptane is showing low to no yield. What are the common causes?

A1: Low or no yield in the amination of diazaspiroheptanes can arise from several factors. The primary areas to investigate are the catalyst system, reaction conditions, and the quality of your starting materials.

  • Inactive Catalyst: The active Pd(0) species is essential for the catalytic cycle. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may not be reducing effectively to Pd(0). Ensure your reaction is performed under an inert atmosphere (Argon or Nitrogen) as Pd(0) catalysts are sensitive to oxygen.

  • Poor Ligand Choice: The selection of the phosphine ligand is critical and highly substrate-dependent. For the amination of diazaspiroheptanes, particularly for achieving selective mono-arylation, sterically hindered biaryl phosphine ligands are often required to facilitate the reductive elimination step and prevent catalyst decomposition.

  • Inappropriate Base: The strength and solubility of the base are crucial. A common issue is the use of a base that is too weak to deprotonate the amine or the palladium-amine complex effectively. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are frequently used.

  • Solvent Issues: The solubility of all reaction components, including the palladium complex, aryl halide, amine, and base, is critical. Toluene and dioxane are common solvents. If reagents are not fully dissolved at the reaction temperature, it can lead to poor reaction rates and yields.

  • Low Reaction Temperature: Many amination reactions require elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate. If the temperature is too low, the reaction may be sluggish or not proceed at all.

Q2: I am observing the formation of a significant amount of the N,N'-bis-arylated diazaspiroheptane byproduct. How can I improve the selectivity for the mono-arylated product?

A2: Achieving mono-selectivity is a common challenge when working with diamines like diazaspiroheptanes. Here are several strategies to favor the formation of the mono-arylated product:

  • Use of a Protecting Group: The most straightforward method is to use a starting material where one of the nitrogen atoms is protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group. This physically prevents the second amination from occurring. The protecting group can then be removed in a subsequent step. A concise and scalable synthesis of N-Boc-2,6-diazaspiro[3.3]heptane has been reported for this purpose.[1][2]

  • Control Stoichiometry: Using an excess of the diazaspiroheptane relative to the aryl halide can statistically favor mono-arylation. However, this may not be economically viable if the diazaspiroheptane is a valuable starting material.

  • Slow Addition of the Aryl Halide: A slow, controlled addition of the aryl halide to the reaction mixture can help to maintain a low concentration of the electrophile, thereby reducing the likelihood of the mono-arylated product reacting a second time.

  • Ligand and Catalyst Choice: Bulky ligands can sterically hinder the approach of the second nitrogen atom of the mono-arylated product to the palladium center, thus favoring mono-substitution.

Q3: My reaction starts but then appears to stall or the catalyst seems to decompose. What could be the problem?

A3: Catalyst decomposition is a known issue in palladium-catalyzed cross-coupling reactions and can manifest as a stalled reaction.

  • High Reaction Temperature: While heat is often necessary, excessive temperatures can lead to the decomposition of the palladium catalyst. It is crucial to find the optimal temperature that allows for a reasonable reaction rate without causing significant catalyst degradation.

  • Inhibition by Reaction Components: Certain functional groups on the substrates or impurities can act as poisons to the palladium catalyst. Ensure the purity of your starting materials and solvent.

  • Side Reactions: Unproductive side reactions can consume the active catalyst. For instance, β-hydride elimination can be a competing pathway that leads to the formation of hydrodehalogenated arene and an imine, while also leading to an inactive catalyst state.[3]

Troubleshooting Guide

This table provides a summary of common problems, potential causes, and suggested solutions for the palladium-catalyzed amination of diazaspiroheptanes.

Problem Potential Cause Suggested Solution
Low or No Yield Inactive Catalyst (Pd(0) not formed or oxidized)Degas solvent thoroughly; use an inert atmosphere (Ar or N₂); consider using a pre-formed Pd(0) catalyst.
Poor ligand choiceScreen a panel of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos).
Inappropriate baseUse a strong, non-nucleophilic base like NaOtBu, LiHMDS, or K₃PO₄. Ensure the base is fresh and anhydrous.
Poor reagent solubilityChoose a solvent in which all components are soluble at the reaction temperature (e.g., toluene, dioxane).
Insufficient temperatureGradually increase the reaction temperature in 10 °C increments, monitoring for product formation and catalyst stability.
Poor Mono-selectivity (Di-arylation) Both nitrogen atoms are reactiveUse a mono-protected diazaspiroheptane (e.g., N-Boc-2,6-diazaspiro[3.3]heptane).
Stoichiometry favors di-arylationUse an excess of the diazaspiroheptane (e.g., 2-3 equivalents).
High concentration of aryl halideAdd the aryl halide slowly to the reaction mixture using a syringe pump.
Catalyst Decomposition / Stalled Reaction Reaction temperature is too highLower the reaction temperature and monitor the reaction over a longer period.
Impurities in starting materials or solventPurify starting materials and use anhydrous, degassed solvent.
Ligand degradationEnsure the ligand is stable under the reaction conditions.

Experimental Protocol: Synthesis of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes

This protocol is adapted from the work of Carreira and colleagues and serves as a reliable starting point for the palladium-catalyzed amination of a mono-protected diazaspiroheptane.[1][2]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products ArylHalide Aryl Halide (Ar-X) Product N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptane ArylHalide->Product + Diazaspiro N-Boc-2,6-diazaspiro[3.3]heptane Diazaspiro->Product + Catalyst Pd₂(dba)₃ Ligand Ligand Catalyst->Ligand Base Base (e.g., NaOtBu) Catalyst->Base Solvent Solvent (e.g., Toluene) Catalyst->Solvent Product->Catalyst Catalyzed by

Caption: General reaction scheme for the palladium-catalyzed amination of N-Boc-2,6-diazaspiro[3.3]heptane.

Materials and Reagents:

Reagent Amount Molar Equiv.
Aryl Halide1.0 mmol1.0
N-Boc-2,6-diazaspiro[3.3]heptane1.2 mmol1.2
Pd₂(dba)₃0.02 mmol0.02
Ligand (e.g., XPhos)0.048 mmol0.048
NaOtBu1.4 mmol1.4
Toluene (anhydrous, degassed)5 mL-

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an atmosphere of argon, add the aryl halide (1.0 mmol), N-Boc-2,6-diazaspiro[3.3]heptane (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), the phosphine ligand (0.048 mmol), and NaOtBu (1.4 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the Schlenk tube.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).

  • Monitoring: Monitor the progress of the reaction by TLC, GC, or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the palladium-catalyzed amination of diazaspiroheptanes.

G Start Reaction Failure or Low Yield Check_Inert Is the inert atmosphere adequate? Start->Check_Inert Improve_Inert Improve inert atmosphere technique (e.g., degas solvent, use glovebox) Check_Inert->Improve_Inert No Check_Catalyst Is the catalyst system optimal? Check_Inert->Check_Catalyst Yes Improve_Inert->Start Screen_Ligands Screen different ligands (e.g., XPhos, RuPhos) Check_Catalyst->Screen_Ligands No Check_Base Is the base appropriate? Check_Catalyst->Check_Base Yes Screen_Ligands->Start Change_Base Use a stronger, non-nucleophilic base (e.g., NaOtBu, LiHMDS) Check_Base->Change_Base No Check_Temp Is the temperature optimal? Check_Base->Check_Temp Yes Change_Base->Start Optimize_Temp Optimize reaction temperature Check_Temp->Optimize_Temp No Check_Purity Are starting materials pure? Check_Temp->Check_Purity Yes Optimize_Temp->Start Purify_Reagents Purify starting materials and solvent Check_Purity->Purify_Reagents No Success Reaction Successful Check_Purity->Success Yes Purify_Reagents->Start

Caption: A logical troubleshooting workflow for palladium-catalyzed amination of diazaspiroheptanes.

References

Technical Support Center: Synthesis of Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Presence of Di-Boc Protected Impurity

Question: My final product is contaminated with a significant amount of the di-Boc protected analog, N,N'-di-tert-butyl 1,6-diazaspiro[3.3]heptane-1,6-dicarboxylate. How can I remove this impurity?

Answer: The formation of the di-Boc protected byproduct is a common issue when reacting diamines with di-tert-butyl dicarbonate (Boc₂O).[1] Here are strategies to address this:

Immediate Purification Steps:

  • Column Chromatography: This is the most effective method for separating the mono- and di-protected products.[1] Due to the significant difference in polarity (the di-Boc compound is less polar), a well-optimized gradient elution on silica gel should provide good separation.

  • Acid/Base Extraction: You can exploit the basicity of the unprotected amine on your desired mono-Boc product. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your desired product will form a salt and move to the aqueous layer, while the di-Boc impurity remains in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and extracted with an organic solvent to recover the purified mono-Boc product.

Preventative Measures for Future Syntheses:

  • Control Stoichiometry: Use a strict 1:1 molar ratio of the diamine to Boc₂O. Adding the Boc₂O solution dropwise to a solution of the diamine can help prevent localized excess of the protecting agent.

  • One-Pot Mono-Boc Protection: A reported method for selective mono-Boc protection of diamines involves the in-situ formation of the diamine monohydrochloride salt.[2] This protonates one amine group, rendering it less nucleophilic and favoring mono-protection on the other.

Issue 2: Incomplete Debenzylation of N-Benzyl Precursor

Question: I am synthesizing the target compound via debenzylation of a benzyl-protected precursor, but the reaction is incomplete, leaving residual N-benzyl starting material. How can I drive the reaction to completion and remove the remaining starting material?

Answer: Incomplete debenzylation is a frequent challenge.[3][4] The following steps can help:

Optimizing the Debenzylation Reaction:

  • Catalyst Activity: Ensure your palladium on carbon (Pd/C) catalyst is fresh and active. An inactive catalyst is a common reason for incomplete reactions.[5] For challenging debenzylations, Pearlman's catalyst (Pd(OH)₂/C) can be more effective.[5]

  • Reaction Conditions:

    • Acidification: Adding a small amount of acid, such as acetic acid or HCl, can accelerate the hydrogenolysis of the N-benzyl group.[4][6]

    • Hydrogen Pressure: If using catalytic hydrogenation with H₂ gas, increasing the pressure (e.g., using a Parr shaker) can significantly improve the reaction rate.[5]

    • Hydrogen Source for Transfer Hydrogenation: When using catalytic transfer hydrogenation, ensure a sufficient excess of the hydrogen donor (e.g., ammonium formate) is used.

Purification Strategy:

  • Column Chromatography: The N-benzyl precursor is significantly less polar than the debenzylated product. A straightforward chromatographic separation on silica gel is usually effective.

  • Acid/Base Extraction: Similar to the di-Boc impurity removal, the basicity of the debenzylated secondary amine can be used. The desired product can be selectively extracted into an acidic aqueous phase, leaving the less basic N-benzyl precursor in the organic phase.

Issue 3: Residual Triethylamine (TEA) or Triethylammonium Salts

Question: My NMR spectrum shows signals corresponding to triethylamine or its salts, which were used as a base in the reaction. How can I effectively remove these residues?

Answer: Triethylamine and its salts are common impurities that can often be removed with simple workup procedures.[7][8][9]

Removal Protocol:

  • Aqueous Wash: Wash the organic solution of your product with dilute aqueous acid (e.g., 1N HCl). This will protonate the triethylamine, forming the water-soluble triethylammonium salt, which will be extracted into the aqueous layer.[7]

  • Brine Wash: Follow the acid wash with a wash using saturated aqueous sodium chloride (brine) to remove residual water from the organic layer.

  • Co-evaporation: For trace amounts of triethylamine, co-evaporation with a higher boiling point solvent like toluene can be effective.[7]

  • Filtration for Precipitated Salts: If the triethylammonium salt has precipitated from the reaction mixture, it can be removed by filtration.[8] Sometimes, adding a less polar solvent like diethyl ether or hexanes can induce precipitation.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The most common impurities include:

  • Di-Boc protected 1,6-diazaspiro[3.3]heptane: Formed by the reaction of both nitrogen atoms with the Boc protecting group.[1]

  • Unreacted starting materials: This could be the unprotected 1,6-diazaspiro[3.3]heptane or a protected precursor (e.g., N-benzyl-1,6-diazaspiro[3.3]heptane).

  • Residual reagents and byproducts: Such as triethylamine, triethylammonium salts, and byproducts from the decomposition of Boc anhydride.[7]

Q2: How can I monitor the progress of my reaction to minimize impurity formation?

A2: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction. By spotting the reaction mixture alongside the starting material(s) and, if available, a standard of the product, you can track the consumption of starting materials and the formation of the product and any major byproducts.

Q3: What analytical techniques are best for identifying impurities in my final product?

A3: A combination of techniques is recommended:

  • ¹H and ¹³C NMR Spectroscopy: Provides structural information and can reveal the presence of impurities through characteristic signals (e.g., the tert-butyl signal of a second Boc group, or the aromatic signals of a benzyl group).

  • Mass Spectrometry (MS): Helps to identify the molecular weights of the components in your sample, confirming the presence of the desired product and any impurities.

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of your sample and, with appropriate standards, quantify the amount of each impurity.

Q4: My product is an oil and difficult to purify by recrystallization. What is the best alternative?

A4: For oily products, column chromatography is the most common and effective purification method.[1] A carefully selected solvent system will allow for the separation of your product from both more and less polar impurities.

Data Presentation

Table 1: Troubleshooting Summary for Common Impurities

ImpurityPotential CauseRecommended Purification MethodPrevention Strategy
Di-Boc Protected DiamineExcess Boc₂O or non-selective reactionColumn Chromatography, Acid/Base ExtractionUse 1:1 stoichiometry, slow addition of Boc₂O, or one-pot mono-protection protocol.[2]
Unreacted N-Benzyl PrecursorIncomplete debenzylationColumn Chromatography, Acid/Base ExtractionUse fresh catalyst, add acid catalyst, increase H₂ pressure.[4][5]
Triethylamine/Triethylammonium SaltsUse as a base in the reactionAqueous wash with dilute acid, co-evaporation with toluene.[7]Use a different, non-volatile base if compatible with the reaction.
Unreacted DiamineIncomplete reactionAcid wash (product remains in organic layer)Ensure sufficient reaction time and appropriate stoichiometry of reagents.

Experimental Protocols

Protocol 1: Purification of this compound via Column Chromatography
  • Prepare the Column: Pack a glass chromatography column with silica gel, using a slurry method with the initial, low-polarity eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane. To this solution, add a small amount of silica gel and evaporate the solvent to obtain a dry powder. This dry-loading method generally results in better separation. Carefully add the dried sample to the top of the prepared column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 95:5 hexane/ethyl acetate). Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Removal of Triethylammonium Salts via Aqueous Workup
  • Dissolve the Crude Product: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1N HCl (aq). Drain the aqueous layer. Repeat the wash if necessary.

  • Neutralization Wash (Optional): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove the bulk of the water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the product.[7]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Crude Product Mixture aqueous_workup Aqueous Workup (Acid/Base Washes) start->aqueous_workup Removal of salts column_chromatography Column Chromatography aqueous_workup->column_chromatography Removal of organic impurities solvent_evaporation Solvent Evaporation column_chromatography->solvent_evaporation pure_product Pure Product solvent_evaporation->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic cluster_impurities Impurity Identification cluster_solutions Purification Strategy start Analyze Crude Product (NMR, MS, TLC) impurity_check Impurities Detected? start->impurity_check di_boc Di-Boc Impurity impurity_check->di_boc Yes n_benzyl N-Benzyl Precursor impurity_check->n_benzyl tea_salts TEA/TEA Salts impurity_check->tea_salts pure_product Pure Product impurity_check->pure_product No column Column Chromatography di_boc->column acid_base Acid/Base Extraction di_boc->acid_base n_benzyl->column n_benzyl->acid_base acid_wash Aqueous Acid Wash tea_salts->acid_wash column->pure_product acid_base->pure_product acid_wash->pure_product

Caption: Troubleshooting decision tree for impurity removal.

References

Technical Support Center: Protecting Groups for 1,6-Diazaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of alternative protecting groups for 1,6-diazaspiro[3.3]heptane. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative summary of various protecting groups to facilitate seamless experimentation.

Troubleshooting and FAQs

This section addresses specific issues users might encounter during the protection and deprotection of 1,6-diazaspiro[3.3]heptane.

1. Incomplete Mono-protection of 1,6-diazaspiro[3.3]heptane

  • Question: I am trying to achieve mono-Boc protection of 1,6-diazaspiro[3.3]heptane, but I am consistently getting a mixture of mono-protected, di-protected, and unreacted starting material. How can I improve the selectivity for mono-protection?

  • Answer: Achieving selective mono-protection of a small, symmetric diamine like 1,6-diazaspiro[3.3]heptane can be challenging due to the similar reactivity of the two nitrogen atoms. Here are several strategies to enhance mono-protection selectivity:

    • Slow Addition of the Protecting Reagent: Dissolve the 1,6-diazaspiro[3.3]heptane in a suitable solvent and add the protecting reagent (e.g., Boc-anhydride) dropwise at a low temperature (e.g., 0 °C or -78 °C). This minimizes the local concentration of the reagent, favoring reaction with only one nitrogen.

    • Use of a Bulky Base: Employing a sterically hindered base can help modulate the reactivity of the second nitrogen after the first one is protected.

    • Control Stoichiometry: Use a slight excess of the diamine relative to the protecting reagent (e.g., 1.1 to 1.5 equivalents of the diamine). This statistically favors mono-protection.

    • Alternative Protecting Groups: Consider using a protecting group that can be introduced under more controlled conditions.

2. Difficulty in Removing a Benzyl (Bn) Protecting Group

  • Question: I am struggling to deprotect a mono-benzyl protected 1,6-diazaspiro[3.3]heptane using standard catalytic hydrogenation (H₂, Pd/C). The reaction is either very slow or incomplete. What could be the issue?

  • Answer: The efficiency of catalytic hydrogenation for N-debenzylation can be affected by several factors, especially with substrates containing basic nitrogen atoms which can poison the catalyst.[1]

    • Catalyst Poisoning: The basic nitrogen of the diazaspiro[3.3]heptane can adsorb onto the palladium surface and inhibit its catalytic activity.

    • Catalyst Choice: Standard 10% Pd/C may not be active enough.

    • Solvent and Additives: The choice of solvent and the presence of acids can significantly influence the reaction rate.

    Troubleshooting Steps:

    • Use a Different Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more effective for N-debenzylation of basic amines.

    • Add an Acid: The addition of an acid, such as acetic acid or a stoichiometric amount of HCl, can protonate the basic nitrogen, preventing it from poisoning the catalyst.[1]

    • Increase Hydrogen Pressure: If available, using a higher hydrogen pressure can accelerate the reaction.

    • Alternative Deprotection Methods: If catalytic hydrogenation remains problematic, consider alternative methods for benzyl group removal, such as using transfer hydrogenation (e.g., ammonium formate and Pd/C) or oxidative cleavage with reagents like CAN (ceric ammonium nitrate), although the latter is less common for simple deprotection.[2]

3. Orthogonal Protection Strategy Failure

  • Question: I am attempting an orthogonal protection strategy using Boc and Cbz on 1,6-diazaspiro[3.3]heptane. When I try to remove the Boc group with TFA, I observe partial cleavage of the Cbz group. How can I improve the selectivity?

  • Answer: While Boc is generally considered acid-labile and Cbz is removed by hydrogenolysis, strong acids like neat TFA can sometimes lead to partial cleavage of the Cbz group, especially with prolonged reaction times or elevated temperatures.

    • Milder Acidic Conditions: Instead of neat TFA, try using a solution of TFA in a solvent like dichloromethane (DCM), typically 20-50%.[3] Monitor the reaction closely by TLC or LC-MS to minimize reaction time.

    • Alternative Acid: A solution of HCl in an organic solvent (e.g., 4M HCl in dioxane or diethyl ether) can be a milder alternative for Boc deprotection and may offer better selectivity.[3][4]

    • Consider a More Robust Orthogonal Pair: If selectivity remains an issue, consider using a different set of orthogonal protecting groups. For instance, the Fmoc group is base-labile and offers excellent orthogonality with acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[5] The Alloc group, which is removed by palladium catalysis, is also an excellent orthogonal partner to Boc and Fmoc.[6][7]

4. Unexpected Side Reactions During Sulfonamide Deprotection

  • Question: I am using a nosyl (Ns) protecting group and attempting to remove it with a thiol and base. However, I am observing a complex mixture of byproducts. What could be going wrong?

  • Answer: The deprotection of nosyl groups via nucleophilic aromatic substitution with a thiol is generally a clean reaction.[8] However, issues can arise from the choice of thiol, base, and reaction conditions.

    • Thiol Reactivity: Ensure the thiol you are using is fresh and not oxidized. Thiophenol is commonly used.

    • Base Strength: The choice and amount of base are critical. A strong base is needed to generate the thiolate anion. Potassium carbonate or cesium carbonate are often effective.

    • Solvent: A polar aprotic solvent like DMF or acetonitrile is typically used.

    • Work-up Procedure: The work-up is important to remove the thiol and the nosyl-thiol byproduct. An extractive work-up with aqueous base can help remove unreacted thiol.

    If problems persist, consider using a polymer-supported thiol, which can simplify purification as the resin-bound byproducts can be removed by filtration.[9]

Comparison of Alternative Protecting Groups

The following table summarizes key features of various protecting groups suitable for 1,6-diazaspiro[3.3]heptane, allowing for an informed selection based on the specific requirements of your synthetic route.

Protecting GroupAbbreviationIntroduction Reagent(s)Cleavage ConditionsStabilityOrthogonal To
tert-ButoxycarbonylBocBoc₂O, DMAPTFA, DCM; HCl, DioxaneBase, HydrogenolysisCbz, Fmoc, Alloc
CarboxybenzylCbz (Z)Cbz-Cl, BaseH₂, Pd/CAcid, BaseBoc, Fmoc, Alloc
9-FluorenylmethyloxycarbonylFmocFmoc-OSu, Base20% Piperidine in DMFAcid, HydrogenolysisBoc, Cbz, Alloc
AllyloxycarbonylAllocAlloc-Cl, BasePd(PPh₃)₄, ScavengerAcid, BaseBoc, Cbz, Fmoc
2-(Trimethylsilyl)ethoxycarbonylTeocTeoc-OSu, BaseTBAF, CsFAcid, Base, HydrogenolysisBoc, Cbz, Fmoc
BenzylBnBenzyl bromide, BaseH₂, Pd/C; Na/liq. NH₃Acid, BaseBoc, Fmoc, Cbz (with care)
2-NitrobenzenesulfonylNosyl (Ns)Nosyl-Cl, BaseThiophenol, K₂CO₃Acid, HydrogenolysisBoc, Cbz, Fmoc
p-ToluenesulfonylTosyl (Ts)Tosyl-Cl, BaseNa/liq. NH₃; HBr/AcOHAcid, Base, HydrogenolysisBoc, Cbz, Fmoc

Experimental Protocols

Protocol 1: Mono-Boc Protection of 1,6-Diazaspiro[3.3]heptane

  • Dissolution: Dissolve 1,6-diazaspiro[3.3]heptane (1.2 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: To this solution, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM dropwise over 30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to separate the mono-Boc protected product from di-Boc protected and unreacted starting material.

Protocol 2: Deprotection of Mono-Cbz-1,6-diazaspiro[3.3]heptane

  • Setup: To a solution of mono-Cbz-1,6-diazaspiro[3.3]heptane (1.0 eq) in methanol or ethanol, add Palladium on carbon (10% Pd/C, 10 mol%).

  • Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Protocol 3: Orthogonal Deprotection of N-Boc, N'-Fmoc-1,6-diazaspiro[3.3]heptane

  • Fmoc-Group Removal:

    • Dissolve the orthogonally protected diamine in N,N-dimethylformamide (DMF).

    • Add a 20% solution of piperidine in DMF.

    • Stir at room temperature for 30 minutes.

    • Concentrate the reaction mixture and purify to obtain the N-Boc protected diamine.

  • Boc-Group Removal (from the resulting N-Fmoc protected diamine):

    • Dissolve the N-Fmoc protected diamine in DCM.

    • Add a solution of 20-50% trifluoroacetic acid (TFA) in DCM.

    • Stir at room temperature for 1-2 hours.

    • Concentrate the reaction mixture and co-evaporate with a suitable solvent to remove excess TFA. Neutralize with a mild base during work-up if necessary.

Visualized Workflows

The following diagrams illustrate the logical flow of key experimental procedures.

Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_end Outcome Diazaspiroheptane Diazaspiroheptane Reaction_Step Controlled Addition at Low Temperature Diazaspiroheptane->Reaction_Step Protecting_Reagent Protecting Group Reagent (e.g., Boc2O) Protecting_Reagent->Reaction_Step Purification Purification (Chromatography) Reaction_Step->Purification Mixture Mono_Protected Mono-protected Product Di_Protected Di-protected Byproduct Purification->Mono_Protected Purification->Di_Protected

Caption: Workflow for the mono-protection of 1,6-diazaspiro[3.3]heptane.

Orthogonal_Deprotection cluster_path1 Path A: Remove PG1 cluster_path2 Path B: Remove PG2 Start N-PG1, N'-PG2 Diazaspiroheptane Remove_PG1 Selective Deprotection of PG1 Start->Remove_PG1 Remove_PG2 Selective Deprotection of PG2 Start->Remove_PG2 Intermediate_A N-Free, N'-PG2 Intermediate Remove_PG1->Intermediate_A Functionalize_A Functionalize Free Amine Intermediate_A->Functionalize_A Intermediate_B N-PG1, N'-Free Intermediate Remove_PG2->Intermediate_B Functionalize_B Functionalize Free Amine Intermediate_B->Functionalize_B

Caption: Logic of an orthogonal protection strategy for 1,6-diazaspiro[3.3]heptane.

References

Validation & Comparative

A Head-to-Head Comparison: Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate as a Bioisostere for Piperazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs. Its appeal lies in its favorable physicochemical properties, including high aqueous solubility and two basic nitrogen atoms that provide convenient handles for synthetic modification to fine-tune potency and pharmacokinetic profiles.[1][2] However, the piperazine moiety is not without its drawbacks, often introducing metabolic liabilities that can hinder the development of promising drug candidates.[1] This has spurred the exploration of bioisosteres—structural analogues with similar physicochemical and biological properties—to overcome these challenges.

This guide provides an objective comparison of piperazine and a promising bioisostere, tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate, with a focus on their impact on key drug-like properties. The data presented herein is a compilation from various sources and includes both experimental and predicted values to offer a comprehensive overview for researchers in drug design and development. It is important to note that the commonly available and studied isomer is tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate, and for the purpose of this guide, we will be referencing this isomer.

Physicochemical Properties: A Comparative Analysis

The fundamental physicochemical characteristics of a molecule are critical determinants of its behavior in biological systems, influencing everything from solubility and permeability to target engagement. The following table summarizes key parameters for piperazine and tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate.

PropertyPiperazinetert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylateRationale for Improvement
Molecular Weight ( g/mol ) 86.14198.27Increased molecular complexity and sp³ character.
pKa₁ 9.73[2]~10.02 (Predicted)[3]The Boc-protected nitrogen is not basic. The pKa of the unprotected nitrogen is expected to be in a similar range to piperazine's second pKa.
pKa₂ 5.35[2]Not ApplicableThe second nitrogen is protected by a tert-butoxycarbonyl (Boc) group, rendering it non-basic under physiological conditions.
Calculated logP (clogP) -1.50[4]~1.5 (Predicted for the free base)The spirocyclic core and the lipophilic Boc group significantly increase lipophilicity compared to the highly polar piperazine.
Aqueous Solubility Freely soluble[2]Predicted to be lower than piperazineThe increased lipophilicity generally leads to reduced aqueous solubility.

In Vitro ADME Profile: Predicting In Vivo Performance

A compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties are crucial for its success as a drug. The replacement of piperazine with a bioisostere is often driven by the desire to improve these characteristics, particularly metabolic stability.

ParameterPiperazinetert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylateRationale for Improvement
Metabolic Stability (in Human Liver Microsomes) Prone to metabolism (CYP-mediated oxidation)Generally more stableThe spirocyclic core introduces conformational rigidity and shields the nitrogen atoms from metabolic enzymes. The Boc group is also known to be relatively stable.[5]
Cell Permeability (e.g., Caco-2) Low to moderateModerate to high (Predicted)The increased lipophilicity is expected to enhance passive diffusion across cell membranes.
Aqueous Solubility (Kinetic) HighModerate to lowIncreased lipophilicity can lead to lower kinetic solubility, which may require formulation strategies.

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. Below are methodologies for key experiments cited in the comparison of piperazine and its bioisosteres.

Synthesis of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate

A common synthetic route involves the deprotection of a precursor. For instance, starting from 6-(1-phenylethyl)-2,6-diazaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester, the target compound can be obtained via hydrogenolysis.[1]

Procedure:

  • A round-bottom flask is purged with an inert gas (e.g., argon).

  • To the flask, add 6-(1-phenylethyl)-2,6-diazaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester (1 equivalent), ammonium formate (excess, e.g., 20 equivalents), 10% palladium on carbon (catalytic amount, e.g., 20% by weight of the starting material), and methanol as the solvent.

  • The reaction mixture is stirred at an elevated temperature (e.g., 65°C) for several hours (e.g., 3 hours), monitoring the reaction progress by a suitable technique like TLC or LC-MS.

  • Upon completion, the reaction mixture is filtered to remove the palladium catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product can be further purified if necessary, for example, by column chromatography.[1]

Determination of pKa (Potentiometric Titration)
  • Sample Preparation: A standard solution of the test compound (e.g., 0.01 M) is prepared in a suitable solvent, typically a mixture of methanol and water.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) are determined from the inflection points of the curve.

Determination of logP (Shake-Flask Method)
  • Partitioning: A known amount of the test compound is dissolved in a biphasic system of n-octanol and water (or a suitable buffer like PBS, pH 7.4).

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The two phases are separated by centrifugation.

  • Quantification: The concentration of the test compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Metabolic Stability in Human Liver Microsomes (HLM)
  • Incubation: The test compound (at a fixed concentration, e.g., 1 µM) is incubated with human liver microsomes in the presence of a NADPH-regenerating system at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The in vitro half-life (t₁/₂) is calculated from the slope of the linear regression.

Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells are seeded on permeable supports in transwell plates and cultured for 21-25 days to form a differentiated monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.

  • Transport Experiment: The test compound is added to the apical (A) or basolateral (B) side of the monolayer. Samples are collected from the receiver compartment at specific time points.

  • Analysis: The concentration of the test compound in the collected samples is quantified by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.

Kinetic Aqueous Solubility Assay (Nephelometry)
  • Sample Preparation: A stock solution of the test compound is prepared in DMSO.

  • Assay Plate Preparation: The DMSO stock solution is serially diluted in a microtiter plate.

  • Addition of Aqueous Buffer: An aqueous buffer (e.g., PBS, pH 7.4) is added to each well.

  • Incubation and Measurement: The plate is incubated at a controlled temperature, and the turbidity (light scattering) is measured using a nephelometer.

  • Data Analysis: The solubility is determined as the concentration at which a significant increase in turbidity is observed, indicating precipitation.

Visualizations

To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_physchem Physicochemical Profiling cluster_adme In Vitro ADME Assays cluster_data Data Analysis & Comparison synthesis Synthesis of tert-butyl 2,6-diazaspiro[3.3]heptane- 2-carboxylate purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization pka pKa Determination characterization->pka logp logP Measurement characterization->logp solubility Aqueous Solubility characterization->solubility metabolic_stability Metabolic Stability (HLM) characterization->metabolic_stability permeability Cell Permeability (Caco-2) characterization->permeability data_analysis Comparative Data Analysis pka->data_analysis logp->data_analysis solubility->data_analysis metabolic_stability->data_analysis permeability->data_analysis PARP1_pathway DNA_damage DNA Single-Strand Break PARP1 PARP1 DNA_damage->PARP1 activates PAR PARylation (Synthesis of PAR chains) PARP1->PAR Repair_proteins Recruitment of DNA Repair Proteins (XRCC1, LigIII, etc.) PAR->Repair_proteins recruits DNA_repair DNA Repair Repair_proteins->DNA_repair PARP_inhibitor PARP Inhibitor (e.g., containing diazaspiro [3.3]heptane moiety) PARP_inhibitor->PARP1 inhibits

References

A Comparative Guide to Diazaspiro[3.3]heptane and Piperazine in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative performance of piperazine and its key bioisostere, diazaspiro[3.3]heptane, supported by experimental data and detailed protocols.

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, valued for its favorable physicochemical properties, including high aqueous solubility and two basic nitrogen atoms that can be readily functionalized.[1] However, the piperazine moiety can also introduce metabolic liabilities, prompting the exploration of bioisosteres to refine the characteristics of drug candidates.[1] Among these, the diazaspiro[3.3]heptane scaffold has emerged as a promising alternative, offering a more rigid and three-dimensional structure. This guide provides a head-to-head comparison of these two important building blocks in drug design, focusing on their impact on physicochemical properties, pharmacokinetic profiles, and pharmacological activity.

Physicochemical Properties: A Comparative Analysis

The selection of a central scaffold in drug design is critically influenced by its physicochemical properties, which govern a molecule's solubility, permeability, and interactions with biological targets. The rigid, spirocyclic nature of diazaspiro[3.3]heptane leads to distinct differences in key parameters compared to the more flexible piperazine ring.

PropertyPiperazine AnalogDiazaspiro[3.3]heptane AnalogKey Differences & Implications
Lipophilicity (LogD) Generally higherGenerally lowerThe introduction of the spirocyclic core in diazaspiro[3.3]heptanes often leads to a decrease in lipophilicity, which can be advantageous for improving aqueous solubility and reducing off-target effects.
Aqueous Solubility HighGenerally higherThe lower lipophilicity and more polar surface area of diazaspiro[3.3]heptane analogs can contribute to enhanced aqueous solubility, a desirable property for oral drug formulation.
Molecular Geometry Flexible (chair/boat conformations)Rigid, "spiro-twisted"The fixed, three-dimensional geometry of diazaspiro[3.3]heptane provides a more defined vector for substituents, which can lead to improved target selectivity. However, this rigidity may also result in a loss of potency if the piperazine's flexibility is crucial for binding.
Basicity (pKa) Two distinct pKa valuesTwo distinct pKa valuesThe pKa values are influenced by the substituents on the nitrogen atoms. The rigid structure of diazaspiro[3.3]heptane can subtly alter the basicity compared to a similarly substituted piperazine.

Pharmacokinetic Profile: Impact on ADME Properties

The replacement of a piperazine ring with a diazaspiro[3.3]heptane can significantly alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This strategy is often employed to address metabolic instability, a common challenge with piperazine-containing compounds.[1]

Metabolic Stability

Strained spiro heterocycles like diazaspiro[3.3]heptane are noted for their potential to improve metabolic stability.[2] The rigid structure can sterically hinder access by metabolic enzymes, such as cytochrome P450s, thereby reducing the rate of clearance.

Compound PairScaffoldHuman Liver Microsomal Stability (HLM) % remaining @ 1hRat Liver Microsomal Stability (RLM) % remaining @ 1h
GPR119 Agonists Piperazine22
2,6-Diazaspiro[3.3]heptane8871
FXa Inhibitors Piperazine22
2,6-Diazaspiro[3.3]heptane6545

Data summarized from a comparative study on GPR119 agonists and FXa inhibitors.

Permeability
hERG Inhibition

Inhibition of the hERG potassium channel is a major safety concern in drug development due to the risk of cardiac arrhythmias. The structural changes from a piperazine to a diazaspiro[3.3]heptane can impact a compound's interaction with the hERG channel.

Compound PairScaffoldhERG Inhibition (% @ 10 µM)
GPR119 Agonists Piperazine48
2,6-Diazaspiro[3.3]heptane1
FXa Inhibitors Piperazine45
2,6-Diazaspiro[3.3]heptane12

Data summarized from a comparative study on GPR119 agonists and FXa inhibitors.

Pharmacological Activity: A Case Study with PARP Inhibitors

The impact of replacing a piperazine with a diazaspiro[3.3]heptane on biological activity is highly dependent on the specific target and the binding mode of the compound. In some cases, the rigidification of the scaffold can lead to a loss of potency, while in others it may enhance selectivity or other desirable properties.

A study on Poly(ADP-ribose) polymerase (PARP) inhibitors provides a compelling example. The FDA-approved drug olaparib, which contains a piperazine ring, was compared to an analog where the piperazine was replaced with a 2,6-diazaspiro[3.3]heptane.

CompoundScaffoldPARP-1 IC50 (nM)
Olaparib Piperazine1.9
Analog 10e 2,6-Diazaspiro[3.3]heptane12.6

While there was a modest decrease in potency, the diazaspiro[3.3]heptane analog was still a potent inhibitor. This demonstrates that the diazaspiro[3.3]heptane can be a viable bioisosteric replacement for piperazine, retaining significant biological activity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Microsomal Stability Assay

This assay is used to assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

1. Reagent Preparation:

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Prepare a stock solution of the test compound (10 mM in DMSO).

  • Prepare a NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

  • Thaw human or rat liver microsomes on ice.

2. Incubation:

  • In a 96-well plate, add the phosphate buffer, followed by the test compound (final concentration, e.g., 1 µM).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the NADPH regenerating system and the liver microsomes (final protein concentration, e.g., 0.5 mg/mL).

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).

3. Analysis:

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

  • Quantify the remaining parent compound at each time point relative to the 0-minute sample.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the compound remaining versus time.

  • The slope of the linear regression line gives the elimination rate constant (k).

  • Calculate the half-life (t½) as 0.693/k.

Caco-2 Permeability Assay

This assay is used to predict the intestinal permeability of a compound.

1. Cell Culture:

  • Culture Caco-2 cells on permeable filter supports in a transwell plate for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

2. Permeability Measurement (Apical to Basolateral):

  • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • Add the test compound (in HBSS) to the apical (donor) side of the monolayer.

  • Add fresh HBSS to the basolateral (receiver) side.

  • Incubate the plate at 37°C with gentle shaking.

  • At specified time points, take samples from the basolateral side and replace with fresh HBSS.

  • Also, take a sample from the apical side at the beginning and end of the experiment.

3. Permeability Measurement (Basolateral to Apical):

  • Perform the same procedure as above but add the test compound to the basolateral side and sample from the apical side to determine the efflux ratio.

4. Analysis:

  • Analyze the concentration of the test compound in all samples by LC-MS/MS.

5. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.

  • The efflux ratio is calculated as Papp (B-A) / Papp (A-B).

hERG Patch Clamp Assay

This assay is used to assess the potential of a compound to inhibit the hERG potassium channel.

1. Cell Preparation:

  • Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

  • Prepare a single-cell suspension for patch-clamp recording.

2. Electrophysiological Recording:

  • Perform whole-cell patch-clamp recordings at physiological temperature (e.g., 37°C).

  • Use a specific voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.

  • Establish a stable baseline recording of the hERG current in the control solution.

3. Compound Application:

  • Perfuse the cell with increasing concentrations of the test compound.

  • Record the hERG current at each concentration until a steady-state effect is observed.

4. Analysis:

  • Measure the amplitude of the hERG tail current in the presence and absence of the test compound.

  • Calculate the percentage of inhibition at each concentration.

5. Data Analysis:

  • Plot the percentage of inhibition against the compound concentration.

  • Fit the data to a concentration-response curve to determine the IC50 value (the concentration at which 50% of the hERG current is inhibited).

Logical Decision Pathway

The choice between incorporating a diazaspiro[3.3]heptane or a piperazine scaffold in a drug discovery program depends on the specific goals and challenges of the project. The following diagram illustrates a logical workflow for making this decision.

Caption: Decision workflow for considering diazaspiro[3.3]heptane as a piperazine bioisostere.

Conclusion

Diazaspiro[3.3]heptane presents a compelling alternative to the traditional piperazine scaffold in drug design. Its rigid, three-dimensional structure can offer significant advantages in terms of improved metabolic stability, enhanced aqueous solubility, and reduced hERG liability. However, the increased rigidity can also lead to a loss of potency if the flexibility of the piperazine ring is essential for target binding. The decision to employ a diazaspiro[3.3]heptane bioisostere should be made on a case-by-case basis, guided by a thorough evaluation of the structure-activity and structure-property relationships of the chemical series. The experimental data and protocols provided in this guide offer a framework for making informed decisions in the optimization of lead compounds.

References

A Comparative Guide to Diazaspiro[3.3]heptane Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties has led to the exploration of unique three-dimensional molecular scaffolds. Among these, diazaspiro[3.3]heptane has emerged as a promising bioisosteric replacement for commonly used motifs like piperazine. This guide provides an objective comparison of diazaspiro[3.3]heptane derivatives against alternative compounds, supported by available in vitro and in vivo experimental data, to aid researchers in navigating their potential in drug discovery.

In Vitro Comparative Studies

Recent research has focused on substituting the piperazine core in known bioactive compounds with a 2,6-diazaspiro[3.3]heptane moiety. This modification aims to enhance pharmacological properties by introducing conformational rigidity and a distinct vectoral orientation of substituents.

Case Study 1: σ2 Receptor Ligands

A study by Xu et al. explored the replacement of the piperazine moiety in a known σ2 receptor (σ2R) ligand with various diazacycloalkanes, including 2,6-diazaspiro[3.3]heptane.[1] The σ2R, now identified as TMEM97, is a target of interest for the treatment of cancer and neurological disorders.[1]

Data Summary:

The in vitro affinity of the synthesized compounds for σ1 and σ2 receptors was evaluated using radioligand binding assays. The results are summarized below, comparing the 2,6-diazaspiro[3.3]heptane derivative with the parent piperazine compound and other analogues.

Compound IDCore Moietyσ1R Kᵢ (nM)σ2R Kᵢ (nM)Selectivity (σ1/σ2)
1 (Lead) Piperazine14 ± 11.8 ± 0.27.8
2a 2,6-Diazaspiro[3.3]heptane >10,000 439 ± 63 >22.8
2t Homopiperazine24 ± 34.0 ± 0.56.0
2r 2,5-Diazabicyclo[2.2.1]heptane15 ± 28.0 ± 11.9

Data sourced from Xu et al., 2022.[1]

The data indicates that while the 2,6-diazaspiro[3.3]heptane derivative (2a ) showed a significant loss in affinity for the σ2R compared to the piperazine lead (1 ), it exhibited a remarkable increase in selectivity against the σ1R.[1] Computational docking studies suggested that hydrogen bonding with ASP29 and π-stacking interactions with TYR150 are crucial for high binding affinity.[1]

Experimental Protocols:

In Vitro Radioligand Binding Assays: [1]

  • Target: σ1 and σ2 receptors.

  • Radioligands: [³H]-(+)-pentazocine for σ1R and [¹²⁵I]RHM-4 for σ2R.

  • Tissue Homogenates: Guinea pig brain for σ1R and rat liver for σ2R.

  • Procedure: An initial screening was performed at 10 nM, 100 nM, and 1 µM concentrations of the test compound. For compounds showing significant displacement, full competition binding assays were conducted with a range of concentrations to determine the Kᵢ values. The protein concentration was incubated with the radioligand and varying concentrations of the competitor compound at 37°C for 90 minutes. The reaction was terminated by rapid filtration, and the radioactivity was measured using a beta counter.

Signaling Pathway and Experimental Workflow:

G cluster_0 Experimental Workflow: In Vitro Binding Assay start Synthesized Diazaspiro[3.3]heptane Derivatives assay Radioligand Binding Assay (σ1 and σ2 receptors) start->assay data Determine Kᵢ values assay->data comparison Compare with Piperazine Lead data->comparison

Workflow for in vitro binding affinity assessment.
Case Study 2: 1-Oxa-2,6-diazaspiro[3.3]heptane as a Piperazine Bioisostere

Theoretical and synthetic studies have proposed 1-oxa-2,6-diazaspiro[3.3]heptane (ODASE) as a novel bioisostere for piperazine.[2][3] This scaffold is designed to improve drug-like properties due to its high molecular rigidity and predictable vectorization.[2][3] A key aspect of this research is the potential for the mild reduction of the ODASE motif to a C3-aminoalkylazetidinol structure, which is present in the anti-cancer drug cobimetinib.[2][3]

Experimental Protocols:

Synthesis of 1-Oxa-2,6-diazaspiro[3.3]heptane (ODASE) Derivatives: [2]

  • A flow technology-assisted two-step protocol was developed, starting from a highly strained azabicyclo[1.1.0]butyl intermediate.

  • Functionalization of the ODASE core was demonstrated through various medicinally relevant reactions, including amidation, tosylation, and urea formation.

Reduction of ODASE to C3-Aminoalkylazetidinols: [2]

  • To a solution of the 1-oxa-2,6-diazaspiro[3.3]heptane derivative in a 4:1 mixture of EtOH/H₂O, iron powder (10 equivalents) and ammonium chloride (10 equivalents) were added.

  • The suspension was stirred at 70°C for 2 hours.

  • The reaction mixture was then cooled, filtered through celite, and concentrated. The crude product was purified by flash column chromatography.

G cluster_1 Synthetic Pathway: ODASE to Cobimetinib-like Motif start 1-Oxa-2,6-diazaspiro[3.3]heptane (ODASE) reduction Reduction (Fe, NH4Cl, EtOH/H2O, 70°C) start->reduction product C3-Aminoalkylazetidinol Motif (found in Cobimetinib) reduction->product

Synthetic conversion of ODASE to a key pharmacophore.

In Vivo Comparative Studies

Direct comparative in vivo studies of diazaspiro[3.3]heptane derivatives against their piperazine or other counterparts are limited in the currently available scientific literature. However, related spirocyclic compounds have been evaluated in vivo, providing a framework for how diazaspiro[3.3]heptane derivatives could be assessed.

Case Study: Spiro[3.3]heptane Analogue of Benzocaine

In a study focused on spiro[3.3]heptane as a non-collinear bioisostere for a phenyl ring, a saturated analog of the local anesthetic benzocaine was synthesized and evaluated in vivo for its antinociceptive effects.[4]

Data Summary:

The anesthetic activity of the spiro[3.3]heptane analog was compared to benzocaine using a tail-flick test in mice. The results indicated that the spiro[3.3]heptane analog exhibited a significant and comparable antinociceptive effect to benzocaine, demonstrating that the spirocyclic core can successfully replace the phenyl ring while retaining biological activity in vivo.[4]

CompoundDoseTime Point (min)Antinociceptive Effect (% MPE)
Vehicle-5-60< 10
Benzocaine10 mg/kg15~65
30~45
Spiro[3.3]heptane Analog 10 mg/kg 15 ~60
30 ~40

% MPE (Maximum Possible Effect). Data estimated from graphical representation in Mykhailiuk, 2023.[4]

Experimental Protocols:

In Vivo Tail-Flick Test: [4]

  • Animal Model: Inbred mice.

  • Procedure: The baseline tail-flick latency was measured by applying a thermal stimulus to the tail. The test compounds (benzocaine or its spiro[3.3]heptane analog) or vehicle were administered, and the tail-flick latency was measured at various time points post-administration. The antinociceptive effect was calculated as the Maximum Possible Effect (% MPE).

Future Directions and Considerations

The available data suggests that diazaspiro[3.3]heptane scaffolds hold potential as modulators of drug-like properties. The increased rigidity and specific stereochemistry can lead to enhanced selectivity, as seen in the σ2R ligands. However, this can also result in a loss of potency, necessitating further optimization.

The lack of comprehensive in vivo data, including pharmacokinetic and efficacy studies, is a significant gap that needs to be addressed to fully validate the utility of this scaffold. Future research should focus on:

  • Systematic in vivo evaluation of diazaspiro[3.3]heptane derivatives in relevant animal models.

  • Direct comparison of pharmacokinetic profiles (absorption, distribution, metabolism, and excretion) of diazaspiro[3.3]heptane-containing compounds with their piperazine analogues.

  • Exploration of diazaspiro[3.3]heptane derivatives in a broader range of therapeutic areas, as suggested by recent patent literature, such as STAT3 inhibitors for cancer therapy.

References

Comparative analysis of spiro[3.3]heptane scaffolds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics with improved efficacy and pharmacokinetic profiles, medicinal chemists are increasingly "escaping flatland" by incorporating three-dimensional (3D) scaffolds into drug design. Among these, the spiro[3.3]heptane motif has emerged as a compelling bioisosteric replacement for planar aromatic rings, particularly the ubiquitous phenyl group. This guide provides a comparative analysis of the spiro[3.3]heptane scaffold against traditional aromatic moieties and other saturated bioisosteres, supported by experimental data and detailed protocols.

The rigid, spirocyclic nature of the spiro[3.3]heptane core offers a unique spatial arrangement of substituents, which can lead to enhanced target engagement and improved physicochemical properties.[1] Its inherent three-dimensionality can improve aqueous solubility and metabolic stability, key attributes for successful drug candidates.[2]

Physicochemical and Pharmacokinetic Properties: A Comparative Overview

The replacement of a phenyl ring with a spiro[3.3]heptane scaffold can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. The following tables summarize key data from comparative studies on established drugs and their spiro[3.3]heptane-containing analogs.

Table 1: Comparison of Physicochemical Properties of Sonidegib and its Spiro[3.3]heptane Analogs

CompoundcLogPLogD at pH 7.4
Sonidegib (phenyl analog)6.8≥ 3.5
trans-Spiro[3.3]heptane analog6.0≥ 3.5
cis-Spiro[3.3]heptane analog6.0≥ 3.5

Data sourced from Mykhailiuk et al.[3]

Table 2: Comparison of Metabolic Stability of Sonidegib and its Spiro[3.3]heptane Analogs in Human Liver Microsomes

CompoundIntrinsic Clearance (CLint, µL min⁻¹ mg⁻¹)Half-life (t₁/₂, min)
Sonidegib (phenyl analog)1893
trans-Spiro[3.3]heptane analog3647
cis-Spiro[3.3]heptane analog15611

Data sourced from Mykhailiuk et al.[3]

As the data indicates, replacing the meta-phenylene in Sonidegib with a spiro[3.3]heptane moiety leads to a decrease in the calculated lipophilicity (cLogP).[3] However, the metabolic stability varies between the two diastereomers of the spiro[3.3]heptane analog, with the trans isomer showing a more favorable profile than the cis isomer, although both are less stable than the parent drug.[3] This highlights the importance of stereochemistry in drug design incorporating this scaffold.

Alternative Saturated Scaffolds

While spiro[3.3]heptane offers distinct advantages, it is important to consider other saturated bioisosteres for the phenyl ring. Scaffolds like bicyclo[1.1.1]pentane (BCP) and cubane have also been explored to impart 3D character and improve drug-like properties.[2][4][5]

Table 3: Comparative ADME Properties of Benzene and Saturated Bioisosteres in Representative Drug Analogs

ScaffoldPropertyObservation
Spiro[3.3]heptane SolubilityCan improve aqueous solubility.[6]
Metabolic StabilityCan be variable, isomer-dependent.[3]
Bicyclo[1.1.1]pentane SolubilityGenerally improves aqueous solubility.[2]
Metabolic StabilityOften improves metabolic stability.[2]
Cubane SolubilityCan improve aqueous solubility.[4]
Metabolic StabilityGenerally improves metabolic stability due to high bond strength.[4][7]

The choice of scaffold will ultimately depend on the specific biological target and the desired physicochemical properties.

Experimental Protocols

To ensure objective comparison, standardized experimental protocols are crucial. Below are detailed methodologies for two key assays used to evaluate the properties of novel compounds.

Kinetic Solubility Assay

This assay is used to determine the aqueous solubility of a compound from a DMSO stock solution, mimicking early drug discovery screening conditions.

Protocol:

  • Preparation of Stock Solutions: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Compound Dilution: In a 96-well plate, add 2 µL of the DMSO stock solution to 98 µL of phosphate-buffered saline (PBS) at pH 7.4. This results in a 200 µM solution with 2% DMSO.

  • Equilibration: Shake the plate at room temperature for 2 hours to allow for equilibration.

  • Filtration: Filter the samples through a 96-well filter plate to remove any precipitated compound.

  • Quantification: Analyze the filtrate by LC-MS/MS to determine the concentration of the dissolved compound. A standard curve is used for quantification.

Microsomal Stability Assay

This in vitro assay assesses the metabolic stability of a compound when incubated with liver microsomes, providing an indication of its susceptibility to Phase I metabolism.

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing 0.5 mg/mL human liver microsomes and the test compound (1 µM final concentration) in 100 mM phosphate buffer (pH 7.4).

  • Initiation of Reaction: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding NADPH (1 mM final concentration).

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).

  • Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point. The rate of disappearance is used to calculate the intrinsic clearance and half-life.

Visualizing Workflows and Pathways

Experimental Workflow for Scaffold Comparison

The following diagram illustrates a typical workflow for the comparative analysis of a novel scaffold like spiro[3.3]heptane.

G cluster_0 Design & Synthesis cluster_1 In Vitro Profiling cluster_2 Data Analysis & Lead Selection a Scaffold Selection (Spiro[3.3]heptane vs. Alternatives) b In Silico Modeling (Docking, Property Prediction) a->b c Synthesis of Analogs b->c d Physicochemical Assays (Solubility, Lipophilicity) c->d e ADME Assays (Metabolic Stability, Permeability) d->e f Biological Assays (Target Binding, Functional Activity) e->f g Comparative Data Analysis f->g h Structure-Activity Relationship (SAR) & Structure-Property Relationship (SPR) g->h i Lead Candidate Selection h->i

A typical workflow for scaffold comparison in drug discovery.
Signaling Pathway: HDAC Inhibition by Vorinostat

Vorinostat is a histone deacetylase (HDAC) inhibitor. Its spiro[3.3]heptane analog has been synthesized and tested, showing comparable activity to the parent drug.[3] The diagram below illustrates the general mechanism of action of HDAC inhibitors like Vorinostat.

cluster_0 Cellular Effects of HDAC Inhibition cluster_1 Chromatin Remodeling cluster_2 Gene Expression cluster_3 Cellular Outcomes Vorinostat Vorinostat HDAC HDAC Vorinostat->HDAC Inhibits Histones_A Acetylated Histones (Relaxed Chromatin) Histones_D Deacetylated Histones (Condensed Chromatin) Histones_A->Histones_D Deacetylation Gene_Activation Tumor Suppressor Gene Activation (e.g., p21) Histones_A->Gene_Activation Gene_Repression Oncogene Repression Histones_A->Gene_Repression HAT HAT HAT->Histones_A Acetylation CellCycleArrest Cell Cycle Arrest Gene_Activation->CellCycleArrest Apoptosis Apoptosis Gene_Repression->Apoptosis

Mechanism of action of HDAC inhibitors like Vorinostat.

By inhibiting HDACs, Vorinostat leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure. This allows for the transcription of tumor suppressor genes, leading to cell cycle arrest and apoptosis.[8][9][10][11][12]

Conclusion

The spiro[3.3]heptane scaffold represents a valuable tool in the medicinal chemist's arsenal for designing novel therapeutics with improved 3D character. Its ability to serve as a bioisostere for the phenyl ring can lead to favorable changes in physicochemical and pharmacokinetic properties. However, as the data for Sonidegib analogs demonstrates, the impact on properties like metabolic stability can be nuanced and dependent on stereochemistry. Therefore, a thorough in vitro evaluation, guided by the protocols outlined in this guide, is essential for the successful application of the spiro[3.3]heptane scaffold in drug discovery programs. Direct comparison with other saturated bioisosteres will further aid in the selection of the optimal scaffold for a given biological target.

References

Unlocking the Therapeutic Potential of the 1,6-Diazaspiro[3.3]heptane Motif: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can serve as the basis for new therapeutics is perpetual. Among the more rigid and three-dimensional structures, the 1,6-diazaspiro[3.3]heptane motif has emerged as a promising bioisostere for more traditional cyclic amines like piperazine. Its unique conformational constraints can lead to improved target selectivity and pharmacokinetic properties. This guide provides a comparative overview of the biological activities of molecules incorporating this scaffold, supported by experimental data, detailed protocols, and pathway visualizations to aid in future drug discovery efforts.

Comparative Analysis of Biological Activities

The 1,6-diazaspiro[3.3]heptane scaffold has been successfully incorporated into molecules targeting a diverse range of biological entities, leading to potent and selective modulators of key proteins involved in cancer, neurodegenerative diseases, and viral infections. Below is a summary of the quantitative data for representative compounds in different therapeutic areas.

Compound IDTarget(s)Assay TypeActivity (Ki/IC50/EC50)Cytotoxicity (CC50)Source
Series 1: Sigma-2 Receptor (σ2R) Ligands
Compound 2n σ2R / σ1RRadioligand Binding AssayKi (σ2R) = 130 nM, Ki (σ1R) > 10,000 nMNot Reported[1]
PB28 (piperazine analog)σ2R / σ1RRadioligand Binding AssayKi (σ2R) = 1.3 nM, Ki (σ1R) = 150 nMNot Reported[1]
Series 2: PARP-1 Inhibitors
10e PARP-1Enzyme Inhibition AssayIC50 = 12.6 ± 1.1 nMNot Reported[2]
Olaparib (piperazine analog)PARP-1Enzyme Inhibition AssayIC50 = 1.9 nMNot Reported[2]
15b PARP-1Enzyme Inhibition AssayIC50 = 4397 ± 1.1 nMInduces DNA damage at µM concentrations[2]
Series 3: Antiviral Agents
Di(diazaspiroalkane) DerivativeHIV-1, HIV-2, SIVAntiviral AssayEC50 (HIV-1) = 0.1 µg/mL, EC50 (HIV-2) = 0.05 µg/mL, EC50 (SIV) = 0.1 µg/mL> 100 µg/mL[3]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the key signaling pathways and a general workflow for the cited experiments.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_data Data Analysis synthesis Synthesis of 1,6-diazaspiro[3.3]heptane derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization binding_assay Target Binding Assay (e.g., Radioligand Binding) characterization->binding_assay enzyme_assay Enzyme Inhibition Assay (e.g., PARP-1 activity) characterization->enzyme_assay cell_assay Cell-based Assays (e.g., Antiviral, Cytotoxicity, DNA damage) characterization->cell_assay activity_determination Determination of Ki, IC50, EC50 binding_assay->activity_determination enzyme_assay->activity_determination cell_assay->activity_determination sar_analysis Structure-Activity Relationship (SAR) Analysis activity_determination->sar_analysis

General experimental workflow for the synthesis and biological evaluation of novel compounds.
Sigma-2 Receptor (σ2R) Signaling

The sigma-2 receptor (TMEM97) is implicated in various cellular processes, including cell proliferation and neuronal signaling.[4] Ligands targeting σ2R can modulate these pathways, offering therapeutic potential in cancer and neurodegenerative diseases.

sigma2_pathway ligand σ2R Ligand (e.g., Compound 2n) sigma2_receptor Sigma-2 Receptor (TMEM97) ligand->sigma2_receptor downstream Downstream Signaling (e.g., Calcium signaling, EGFR pathway) sigma2_receptor->downstream cellular_response Cellular Response (e.g., Apoptosis, Altered Neuronal Firing) downstream->cellular_response

Simplified signaling pathway of the Sigma-2 receptor.
PARP-1 in DNA Damage Repair

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks.[5] Inhibition of PARP-1 can lead to the accumulation of DNA damage and cell death, a strategy exploited in cancer therapy.

parp1_pathway dna_damage DNA Single-Strand Break parp1 PARP-1 dna_damage->parp1 recruits par Poly(ADP-ribose) (PAR) synthesis parp1->par catalyzes replication_fork Replication Fork Collapse (during S-phase) parp1->replication_fork Trapped PARP-1 causes parp_inhibitor PARP-1 Inhibitor (e.g., Compound 10e) parp_inhibitor->parp1 inhibits repair_proteins Recruitment of DNA Repair Proteins par->repair_proteins mediates ssb_repair Single-Strand Break Repair repair_proteins->ssb_repair leads to ds_break Double-Strand Break replication_fork->ds_break leads to apoptosis Apoptosis (in HR-deficient cells) ds_break->apoptosis leads to

Role of PARP-1 in DNA repair and the effect of its inhibition.

Detailed Experimental Protocols

Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors

This protocol is adapted from the methods used for the evaluation of σ2R ligands.[1]

Objective: To determine the binding affinity (Ki) of test compounds for sigma-1 and sigma-2 receptors.

Materials:

  • Test compounds

  • [³H]-(+)-Pentazocine (for σ1R) or [¹²⁵I]RHM-4 (for σ2R)

  • Guinea pig brain homogenates (for σ1R) or rat liver homogenates (for σ2R)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., Haloperidol)

  • 96-well microplates

  • Scintillation counter or gamma counter

  • Glass fiber filters

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, the membrane homogenate, and either the test compound or the vehicle control.

  • For determining non-specific binding, add a high concentration of the non-specific binding control instead of the test compound.

  • Incubate the plates at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation or gamma counter.

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Determine the IC50 value by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

PARP-1 Enzyme Inhibition Assay

This protocol is a general representation of methods used to assess PARP-1 inhibitory activity.[2]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against PARP-1.

Materials:

  • Test compounds

  • Recombinant human PARP-1 enzyme

  • Activated DNA (e.g., histone-induced)

  • NAD⁺ (substrate)

  • Assay buffer (e.g., Tris-HCl with MgCl₂ and DTT)

  • Detection reagent (e.g., a fluorescent NAD⁺ analog or an antibody-based detection system for poly(ADP-ribose))

  • 96-well plates (black, for fluorescence assays)

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, PARP-1 enzyme, and the test compound or vehicle control.

  • Incubate for a short period to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding activated DNA and NAD⁺.

  • Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a PARP inhibitor or by heat inactivation).

  • Add the detection reagent and incubate as required by the manufacturer's instructions.

  • Measure the signal (e.g., fluorescence) using a plate reader.

  • Calculate the percentage of PARP-1 inhibition at each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

γH2AX Assay for DNA Damage

This assay is used to quantify DNA double-strand breaks and is relevant for assessing the cellular effects of PARP inhibitors.[2]

Objective: To detect and quantify DNA double-strand breaks in cells treated with test compounds.

Materials:

  • Cell line of interest (e.g., a cancer cell line)

  • Test compounds

  • Positive control for DNA damage (e.g., etoposide)

  • Cell culture medium and supplements

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against γH2AX (phosphorylated H2AX)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Seed cells in a suitable format (e.g., 96-well plates or on coverslips).

  • Treat the cells with serial dilutions of the test compounds or controls for a specified duration (e.g., 24 hours).

  • Fix the cells with the fixation solution.

  • Permeabilize the cells to allow antibody entry.

  • Block non-specific antibody binding with the blocking solution.

  • Incubate the cells with the primary anti-γH2AX antibody.

  • Wash the cells to remove unbound primary antibody.

  • Incubate the cells with the fluorescently labeled secondary antibody.

  • Wash the cells to remove unbound secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Acquire images using a fluorescence microscope or a high-content imaging system.

  • Quantify the number and intensity of γH2AX foci per nucleus using image analysis software. An increase in γH2AX foci indicates an increase in DNA double-strand breaks.

References

Spiro[3.3]heptane Scaffolds in Drug Design: A Comparative Toxicity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer improved physicochemical properties and biological activity while maintaining a favorable safety profile is relentless. The rigid, three-dimensional structure of the spiro[3.3]heptane moiety has emerged as a promising bioisosteric replacement for common planar rings like benzene. This guide provides a comparative overview of the toxicity profiles of spiro[3.3]heptane-based compounds against their established phenyl-containing counterparts, supported by available experimental data.

The replacement of a phenyl group with a spiro[3.3]heptane scaffold can significantly alter a compound's properties, including its toxicity. Recent studies have explored this strategy by synthesizing spiro[3.3]heptane analogs of approved drugs such as the anticancer agents Vorinostat and Sonidegib, and the local anesthetic Benzocaine. These studies indicate that the spiro[3.3]heptane analogs often retain high biological activity, with some demonstrating similar cytotoxic and cytostatic effects to the parent drugs.[1][2][3][4][5][6][7][8][9]

In Vitro Cytotoxicity: A Head-to-Head Comparison

The following tables summarize the available in vitro cytotoxicity data for spiro[3.3]heptane-based compounds and their corresponding phenyl-containing parent drugs. The data is presented as IC50 values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.[10][11]

Compound/AnalogTarget/MechanismCell LineIC50 (µM)Citation
Vorinostat HDAC InhibitorVarious Cancer Cell Lines~0.01-0.63[7][12]
Spiro[3.3]heptane Vorinostat AnalogHDAC InhibitorHuman Cancer CellsSimilar efficacy to Vorinostat at 50 µM[1]
Compound/AnalogTarget/MechanismCell LineIC50 (nM)Citation
Sonidegib Hedgehog Pathway Inhibitor (Smoothened antagonist)Mouse and Human Smoothened (binding assay)1.3 (mouse), 2.5 (human)[13]
Spiro[3.3]heptane Sonidegib AnalogHedgehog Pathway Inhibitor (Smoothened antagonist)NIH3T3 cell-based Gli-Luc reporter assayHigh Potency[1][2][3][4][5][6][7][8][9]

In Vivo Activity: Anesthetic Effects

The in vivo activity of a spiro[3.3]heptane analog of the local anesthetic Benzocaine has also been investigated. The study demonstrated that the spiro[3.3]heptane analog exhibited anesthetic activity comparable to Benzocaine.[1]

Compound/AnalogAssaySpeciesActivityCitation
Benzocaine Tail flick testMiceLocal anesthetic[13]
Spiro[3.3]heptane Benzocaine AnalogTail flick testMiceActivity very similar to Benzocaine[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of these findings. Below are summaries of standard protocols for common in vitro and in vivo toxicity assays.

In Vitro Cytotoxicity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

LDH (Lactate Dehydrogenase) Release Assay

The LDH assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.

  • Cell Culture and Treatment: Culture cells in a 96-well plate and treat with the test compound.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: Add a reaction mixture containing lactate, NAD+, and a tetrazolium salt to the supernatant. Released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm). The amount of LDH released is proportional to the number of lysed cells.

In Vivo Acute Oral Toxicity

OECD Test Guideline 423 (Acute Toxic Class Method)

This method is a stepwise procedure using a small number of animals to classify a substance for its acute oral toxicity.

  • Dosing: A single dose of the test substance is administered orally to a group of three animals of a single sex (usually females).

  • Observation: The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • Stepwise Procedure: The outcome of the first step (mortality or no mortality) determines the next dosing step. Dosing is either increased or decreased in subsequent steps with new groups of animals until the toxicity of the substance can be classified.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways affected by these compounds is critical for elucidating their mechanisms of toxicity and therapeutic action.

Vorinostat and HDAC Inhibition

Vorinostat is a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. By inhibiting HDACs, Vorinostat promotes histone hyperacetylation, resulting in a more relaxed chromatin structure and the expression of tumor suppressor genes. This can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2][12][14][15]

HDAC_Inhibition cluster_nucleus Nucleus DNA DNA Histones Histones Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation HAT HAT HDAC HDAC Acetylated_Histones->Histones Deacetylation Gene_Expression Gene Expression Acetylated_Histones->Gene_Expression Promotes Transcription_Factors Transcription Factors Transcription_Factors->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Vorinostat Vorinostat Vorinostat->HDAC Inhibits

Caption: Mechanism of HDAC Inhibition by Vorinostat.

Sonidegib and the Hedgehog Signaling Pathway

Sonidegib is an inhibitor of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in some cancers.[16][17] It acts as an antagonist of the Smoothened (SMO) receptor. In the absence of the Hh ligand, the Patched (PTCH) receptor inhibits SMO. When Hh binds to PTCH, this inhibition is released, allowing SMO to activate downstream signaling through the GLI family of transcription factors, leading to the expression of genes involved in cell proliferation and survival. Sonidegib binds to and inhibits SMO, thereby blocking the entire downstream cascade.

Hedgehog_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH PTCH SMO SMO PTCH->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Hedgehog_Ligand Hedgehog Ligand Hedgehog_Ligand->PTCH Binds Sonidegib Sonidegib Sonidegib->SMO Inhibits GLI GLI SUFU->GLI Inhibits GLI_active Active GLI GLI->GLI_active Activation Target_Genes Target Gene Expression GLI_active->Target_Genes Promotes Cell_Proliferation Cell Proliferation Target_Genes->Cell_Proliferation Cell_Survival Cell Survival Target_Genes->Cell_Survival

References

A Head-to-Head Comparison: Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate Versus Other Constrained Diamines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative performance of tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate and other key constrained diamines, supported by available experimental data and detailed protocols.

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is relentless. Constrained diamines have emerged as a valuable class of building blocks, offering rigid frameworks that can pre-organize functional groups for optimal interaction with biological targets. Among these, this compound has garnered significant attention as a bioisosteric replacement for the ubiquitous piperazine motif. This guide provides an objective comparison of this spirocyclic diamine with other constrained alternatives, presenting available experimental data to inform scaffold selection in drug design.

The strategic replacement of flexible fragments with rigid scaffolds, such as constrained diamines, can lead to a number of advantages in drug design. This approach can enhance binding affinity by reducing the entropic penalty upon binding to a target protein. Furthermore, the introduction of three-dimensional character can improve physicochemical properties such as solubility and metabolic stability, while potentially offering novel intellectual property.

Physicochemical Properties: A Comparative Analysis

The selection of a central scaffold in drug design is critically influenced by its physicochemical properties, which govern a molecule's solubility, permeability, and interactions with biological targets. The following table summarizes key physicochemical parameters for the parent 2,6-diazaspiro[3.3]heptane and several of its prominent bioisosteres. It is important to note that the Boc-protected version, this compound, will exhibit significantly different properties, particularly a higher lipophilicity and lack of a basic nitrogen on the protected amine.

CompoundStructurepKa1pKa2clogPAqueous Solubility
Piperazine9.735.35-1.50Freely soluble
Homopiperazine11.02 (predicted)~6.5 (predicted)-0.48Soluble
2,6-Diazaspiro[3.3]heptane10.02 (predicted for one amine)[1]Not available-0.51[2]Not available
2,5-Diazabicyclo[2.2.1]heptaneNot availableNot available-0.6[2]Not available

Pharmacokinetic Profile: Impact on ADME Properties

The replacement of a piperazine ring with a bioisostere like 2,6-diazaspiro[3.3]heptane can significantly alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This strategy is often employed to address metabolic instability, a common challenge with piperazine-containing compounds.[2]

PropertyPiperazine2,6-Diazaspiro[3.3]heptaneOther Constrained Diamines
Metabolic Stability (HLM) Often susceptible to N-dealkylation and oxidation.Generally shows improved metabolic stability compared to piperazine.[3]Varies depending on the specific scaffold.
Permeability (e.g., PAMPA) Generally good.Can be modulated by substitution.Can be modulated by substitution.
Efflux (e.g., P-gp substrate) Can be a P-gp substrate.Can show reduced P-gp efflux.Can be designed to avoid P-gp efflux.

HLM: Human Liver Microsomes. Data is often compound-specific and the table provides general trends.

For instance, the substitution of a piperazine ring with a spirodiamine analogue in the drug Olaparib was shown to beneficially affect its activity and reduce cytotoxicity.[4][5]

Pharmacological Activity: Head-to-Head Comparisons

Direct comparisons of pharmacological activity are highly dependent on the specific biological target and the overall molecular structure. However, some studies provide valuable insights into the impact of replacing piperazine with diazaspiro[3.3]heptane.

PARP-1 Inhibition (Olaparib Analogues)

A study by Puentes et al. examined the effect of replacing the piperazine in the PARP inhibitor olaparib with various diazaspiro cores.[4]

Compound (Olaparib Analogue)Core StructurePARP-1 IC50 (nM)
OlaparibPiperazine5.0 ± 1.1
Analogue with 2,6-Diazaspiro[3.3]heptane2,6-Diazaspiro[3.3]heptane44.3 ± 1.1

In this specific context, the 2,6-diazaspiro[3.3]heptane analogue showed a decrease in potency compared to the piperazine-containing olaparib. However, the study also highlighted that other diazaspiro analogues could maintain high affinity.[4]

Dopamine D3 Receptor Binding

In a series of dopamine D3 receptor antagonists, a 2,6-diazaspiro[3.3]heptane analogue was compared to its piperazine congener.[6]

Compound (D3R Antagonist)Core StructureD3R Ki (nM)D2R Ki (nM)D3R/D2R Selectivity
Compound 15a2,6-Diazaspiro[3.3]heptane12.0>10,000>900
Compound 16Piperazine6.5260~40

Here, while the piperazine analogue had slightly higher affinity for the D3 receptor, the 2,6-diazaspiro[3.3]heptane-containing compound demonstrated significantly improved selectivity over the D2 receptor.[6]

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. Below are methodologies for key experiments cited in the comparison of piperazine and its bioisosteres.

Determination of pKa, logP, and Aqueous Solubility

These fundamental physicochemical properties are critical for predicting a compound's behavior in a biological system.

pKa Determination (Potentiometric Titration)

  • Sample Preparation: Prepare a 1-10 mM solution of the test compound in a co-solvent mixture (e.g., methanol/water) to ensure solubility.

  • Titration: Titrate the solution with a standardized solution of HCl or NaOH.

  • Measurement: Record the pH at regular intervals of titrant addition using a calibrated pH meter.

  • Data Analysis: The pKa is determined from the inflection point of the titration curve.

logP Determination (Shake-Flask Method)

  • System Preparation: Prepare a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

  • Compound Addition: Add the test compound to the biphasic system and shake vigorously to allow for partitioning.

  • Equilibration and Separation: Allow the phases to separate by centrifugation.

  • Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Aqueous Solubility (Turbidimetric Method)

  • Sample Preparation: Prepare a high-concentration stock solution of the test compound in DMSO.

  • Serial Dilution: Perform serial dilutions of the stock solution in a 96-well plate.

  • Addition of Aqueous Buffer: Add a buffered aqueous solution (e.g., PBS pH 7.4) to each well.

  • Equilibration and Measurement: Incubate the plate for a set period to allow for equilibration and then measure the turbidity (absorbance) at a specific wavelength (e.g., 620 nm) using a plate reader.

  • Data Analysis: The aqueous solubility is determined as the concentration at which the turbidity begins to increase significantly.

Microsomal Stability Assay

This assay is used to assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

  • Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Prepare a stock solution of the test compound (10 mM in DMSO). Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in the phosphate buffer. Pre-warm the mixture to 37°C. Initiate the reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points and Quenching: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated from the slope of the linear regression.

Receptor Binding Assay (Radioligand Displacement)

This assay is used to determine the affinity of a test compound for a specific receptor.

  • Materials: Membrane preparation from cells expressing the target receptor. A radiolabeled ligand with known high affinity for the receptor. Test compound at various concentrations. Assay buffer. Filtration apparatus and glass fiber filters. Scintillation counter.

  • Incubation: In a multi-well plate, incubate the receptor membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound. Incubate at a specific temperature for a set time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through the glass fiber filters to separate the bound from the free radioligand. Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The CC50 (the concentration of the compound that causes a 50% reduction in cell viability) can be determined from the dose-response curve.

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

Bioisosteric_Replacement cluster_0 Traditional Scaffold cluster_1 Constrained Diamine Bioisosteres Piperazine Piperazine tert-butyl\n1,6-diazaspiro[3.3]heptane-6-carboxylate tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate Piperazine->tert-butyl\n1,6-diazaspiro[3.3]heptane-6-carboxylate Bioisosteric Replacement 2,6-Diazaspiro[3.3]heptane 2,6-Diazaspiro[3.3]heptane Piperazine->2,6-Diazaspiro[3.3]heptane Homopiperazine Homopiperazine Piperazine->Homopiperazine 2,5-Diazabicyclo[2.2.1]heptane 2,5-Diazabicyclo[2.2.1]heptane Piperazine->2,5-Diazabicyclo[2.2.1]heptane

Caption: Bioisosteric replacement of piperazine with constrained diamines.

References

The Ascendancy of a Bioisostere: Diazaspiro[3.3]heptane as a Piperazine Replacement in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that enhance the properties of active pharmaceutical ingredients (APIs) is perpetual. The piperazine ring, a stalwart in medicinal chemistry, is now facing a compelling alternative: the diazaspiro[3.3]heptane moiety. This guide provides an objective comparison of the performance of diazaspiro[3.3]heptane as a piperazine bioisostere, supported by experimental data from key case studies.

The strategic replacement of a piperazine core with a diazaspiro[3.3]heptane scaffold can significantly influence the physicochemical properties, pharmacological activity, and pharmacokinetic profile of a drug candidate. While not a universal solution, this bioisosteric substitution has demonstrated notable advantages in specific contexts, including alterations in lipophilicity, basicity, and receptor interaction, which can lead to improved drug-like properties.

Physicochemical Properties: A Comparative Analysis

The introduction of a spirocyclic center by replacing piperazine with 2,6-diazaspiro[3.3]heptane imparts a higher degree of three-dimensionality and rigidity. This structural change often leads to a decrease in lipophilicity (logD7.4) despite the addition of a carbon atom, a counterintuitive phenomenon that can be attributed to an increase in basicity.[1]

PropertyPiperazine2,6-Diazaspiro[3.3]heptaneKey Observations
Molecular Geometry Flexible chair/boat conformationsRigid, twisted structureThe distance between the two nitrogen atoms is increased by approximately 1.3 Å in the spiro-analogue, with a ~90° twist.[1]
Lipophilicity (logD7.4) Compound-dependentGenerally lower (ΔlogD7.4 ≈ -0.2 to -1.1 for basic analogues)[1]The decrease in lipophilicity can be advantageous for improving solubility and reducing metabolic liabilities.[1]
Basicity (pKa) pKa1 ~9.7, pKa2 ~5.3[2]Predicted to be significantly more basic (e.g., ΔpKa ≈ +1.9 for an analogue)[1]Increased basicity can affect permeability and off-target interactions.[1]
Aqueous Solubility Freely soluble[2]Data not widely available, but lower lipophilicity suggests good solubility.Improved solubility is a common goal of bioisosteric replacement.

Case Study 1: PARP Inhibitors - The Olaparib Framework

A compelling example of the successful implementation of a diazaspiro[3.3]heptane core is in the development of poly(ADP-ribose) polymerase (PARP) inhibitors, based on the structure of Olaparib.[3] In this study, replacing the piperazine ring with various diazaspiro systems led to the identification of potent inhibitors with reduced cytotoxicity.

Comparative Activity Data
CompoundCore StructurePARP-1 IC50 (nM)CytotoxicityDNA Damage
OlaparibPiperazine~1-5 (literature)YesYes
10e 2,6-Diazaspiro[3.3]heptane 12.6 ± 1.1 [3]Not induced at similar concentrations to Olaparib [3]Not induced at similar concentrations to Olaparib [3]
15b2,7-Diazaspiro[4.4]nonane4,397 ± 1.1[3]YesYes

The data clearly indicates that the 2,6-diazaspiro[3.3]heptane analogue 10e retains high affinity for PARP-1 while mitigating the DNA damage and cytotoxicity associated with the parent compound, Olaparib.[3] This highlights the potential of this scaffold to fine-tune the pharmacological profile of an API.

Experimental Protocols

PARP-1 Radioligand Binding Assay: The affinity of the compounds for PARP-1 was evaluated using a previously reported radioligand binding assay with BRCA1 methylated ovarian cancer cells (OVCAR8).[3]

Synthesis of Diazaspiro[3.3]heptane Analogues:

G cluster_synthesis General Synthesis of Olaparib Analogues Start 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid Step1 Coupling with Boc-protected diazaspiro[3.3]heptane Start->Step1 EDC, HOBt, DIPEA Intermediate Boc-protected intermediate (e.g., 10c) Step1->Intermediate Step2 Boc deprotection Intermediate->Step2 TFA or HCl FreeAmine Free amine intermediate (e.g., 10d) Step2->FreeAmine Step3 Coupling with cyclopropanecarbonyl chloride FreeAmine->Step3 Et3N, DCM Final Final compound (e.g., 10e) Step3->Final

Synthetic route for diazaspiro[3.3]heptane-containing PARP inhibitors.[3]

Case Study 2: σ2 Receptor Ligands

In contrast to the PARP inhibitor study, the replacement of piperazine with diazaspiroalkanes in a series of σ2 receptor (σ2R) ligands resulted in a general loss of affinity.[4] This underscores that the suitability of diazaspiro[3.3]heptane as a piperazine bioisostere is highly context-dependent and reliant on the specific protein-ligand interactions of the target.

Comparative Binding Affinity Data
CompoundCore Structureσ2R Ki (nM)σ1R Ki (nM)σ2R/σ1R Selectivity
1 Piperazine 1.7 ± 0.2 134 ± 12 79
2a2,6-Diazaspiro[3.3]heptane>10,000118 ± 15-
2bN-Boc-2,6-Diazaspiro[3.3]heptane>10,000674 ± 54-

As the table illustrates, the diazaspiro[3.3]heptane analogues exhibited a dramatic reduction in affinity for the σ2R compared to the piperazine-containing lead compound.[4] Computational docking studies suggested that the precise geometry and hydrogen bonding interactions afforded by the piperazine ring were crucial for high-affinity binding to the σ2R.[4]

Experimental Protocols

Radioligand Binding Assays: The binding affinities for σ1 and σ2 receptors were determined using radioligand binding assays with [3H]-(+)-pentazocine for σ1R (guinea pig brain homogenates) and [125I]RHM-4 for σ2R (rat liver homogenates).[4]

General Synthetic Workflow:

G cluster_workflow Synthesis of σ2R Ligand Analogues Start Protected diazaheterocycle Step1 Pd-catalyzed C-N cross-coupling with aryl halide Start->Step1 Intermediate1 Protected aryl-diazaspiro[3.3]heptane Step1->Intermediate1 Step2 Deprotection (TFA or HCl) Intermediate1->Step2 Intermediate2 Free amine Step2->Intermediate2 Step3 Alkylation with bromoalkyl-benzimidazolone Intermediate2->Step3 Final Final σ2R ligand analogue Step3->Final

General synthetic workflow for σ2 receptor ligand analogues.[4]

Logical Framework for Bioisosteric Replacement Evaluation

The decision to replace a piperazine moiety with diazaspiro[3.3]heptane should be guided by a structured evaluation of the potential benefits and drawbacks.

G cluster_logic Decision Pathway for Piperazine to Diazaspiro[3.3]heptane Replacement Start Piperazine-containing Lead Compound Problem Identify liabilities (e.g., high logP, metabolic instability, off-target effects) Start->Problem Hypothesis Hypothesize that increased 3D character and altered pKa of DSH will be beneficial Problem->Hypothesis Synthesis Synthesize DSH analogue Hypothesis->Synthesis Testing In vitro & in vivo testing (potency, selectivity, ADME, safety) Synthesis->Testing Analysis Analyze data: Compare with piperazine analogue Testing->Analysis Decision Decision: Proceed with DSH analogue? Analysis->Decision Success Improved profile: Advance candidate Decision->Success Yes Failure Detrimental effect: Re-evaluate or abandon Decision->Failure No

A logical workflow for evaluating the replacement of piperazine with diazaspiro[3.3]heptane.

Conclusion

The replacement of piperazine with diazaspiro[3.3]heptane represents a valuable strategy in the medicinal chemist's toolkit for lead optimization. The increased rigidity and altered physicochemical properties of the diazaspiro[3.3]heptane scaffold can lead to significant improvements in the pharmacological profile of an API, as exemplified by the case of PARP inhibitors. However, it is not a universally applicable substitution, and its success is highly dependent on the specific molecular interactions within the target binding site, as demonstrated by the σ2 receptor ligand study. A thorough understanding of the structure-activity relationships and a systematic evaluation of the resulting analogues are crucial for harnessing the full potential of this novel bioisostere.

References

Safety Operating Guide

Safe Disposal of Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate and its derivatives. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. The following guidance is based on available safety data for similar chemical structures. Always consult the specific Safety Data Sheet (SDS) for the compound in use and follow all local, state, and federal regulations.

Hazard Profile and Safety Summary

This compound and its analogs are typically classified as irritants. Key hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.

Property Value Source
Molecular FormulaC11H20N2O2(Calculated)
Molecular Weight212.29 g/mol (Calculated)
Hazard StatementsH315, H319, H335[1]
Signal WordWarning[1][2]
Personal Protective Equipment (PPE)

Before handling or disposing of this compound, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.[1][3]

  • Lab Coat: A standard laboratory coat.[1][3]

  • Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[1]

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the disposal of this compound.

1. Waste Collection:

  • Collect waste material in a designated, properly labeled, and sealed container.[4]
  • Avoid mixing with incompatible materials.
  • For spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in the designated waste container.[1]

2. Labeling:

  • Clearly label the waste container with the chemical name: "Waste this compound".
  • Include appropriate hazard symbols (e.g., irritant).

3. Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from ignition sources.[1][4]
  • Ensure the storage area is secure and accessible only to authorized personnel.

4. Disposal:

  • Dispose of the chemical waste through an approved waste disposal company.[1]
  • Do not discharge into drains or the environment.[4]
  • Follow all institutional, local, and national regulations for chemical waste disposal.

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][3] If irritation persists, seek medical attention.[1][3]

  • Eye Contact: Rinse cautiously with water for several minutes.[1][3] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][3]

  • Inhalation: Move to fresh air. If you feel unwell, call a poison center or doctor.[1]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: Identify Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect in Designated Sealed Container ppe->collect label_waste Label Container with Chemical Name & Hazards collect->label_waste spill Clean Spills with Inert Absorbent spill->collect store Store in Cool, Dry, Well-Ventilated Area label_waste->store dispose Transfer to Approved Waste Disposal Facility store->dispose end End: Disposal Complete dispose->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate and its derivatives. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk.

Hazard Identification and Classification

This compound and its analogs are classified with the following hazards.[1][2][3]

Hazard ClassGHS Classification
Acute Toxicity, OralCategory 4 (Harmful if swallowed)[1][2]
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)[1][2][3]
Serious Eye Damage/IrritationCategory 2A (Causes serious eye irritation)[1][2][3]
Specific Target Organ ToxicityCategory 3 (May cause respiratory irritation)[1][3]

Signal Word: Warning[1][3][4]

Hazard Statements:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][3]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent exposure.[5][6]

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesDisposable nitrile gloves are suitable for incidental contact.[5][7] Immediately replace them if contaminated.[5] For prolonged handling, consider double-gloving or using thicker, reusable gloves.
Eye and Face Protection Safety glasses with side shields or safety gogglesMust be worn at all times in the laboratory.[5] A face shield should be worn in addition to safety glasses or goggles when there is a splash hazard.[5][7]
Skin and Body Protection Laboratory coatA standard lab coat is the minimum requirement.[5][7] Consider a flame-resistant coat if working with flammable solvents.
Respiratory Protection Use in a well-ventilated areaWork should be conducted in a chemical fume hood to avoid inhalation of dust or vapors.[1] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[7][8]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure a safety data sheet (SDS) for the specific compound is readily accessible.

  • Work in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1]

  • Keep the container tightly closed when not in use.[3]

  • Have an emergency eye-wash station and safety shower readily accessible.[1]

2. Donning PPE:

  • Follow the workflow diagram below for the correct sequence of donning and doffing PPE.

3. Handling the Compound:

  • Avoid generating dust.[9]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Wash hands thoroughly after handling the compound.[1][10]

4. In Case of Exposure:

  • If on skin: Wash with plenty of soap and water.[1][10] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical advice.[3][10]

  • If in eyes: Rinse cautiously with water for several minutes.[1][10] Remove contact lenses if present and easy to do. Continue rinsing.[1][10] If eye irritation persists, get medical advice/attention.[3]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[3]

  • If swallowed: Rinse mouth.[1] Do NOT induce vomiting. Call a physician.[1]

Disposal Plan

  • Dispose of contents and container in accordance with local, regional, and national regulations.[1][3]

  • Contaminated materials should be treated as hazardous waste.

  • Do not allow the product to enter drains or watercourses.[1]

Workflow for Handling this compound

cluster_prep Preparation cluster_donning Donning PPE cluster_handling Handling cluster_doffing Doffing PPE cluster_disposal Disposal & Cleanup prep1 Review SDS prep2 Ensure proper ventilation (Fume Hood) prep1->prep2 prep3 Locate emergency equipment prep2->prep3 don1 Lab Coat prep3->don1 Proceed to PPE don2 Safety Goggles/Face Shield don1->don2 don3 Gloves don2->don3 handle1 Weighing and Transfer don3->handle1 Begin work handle2 Reaction Setup handle1->handle2 doff1 Gloves handle2->doff1 Work complete doff2 Safety Goggles/Face Shield doff1->doff2 doff3 Lab Coat doff2->doff3 disp1 Dispose of waste in designated containers doff3->disp1 disp2 Clean work area disp1->disp2 disp3 Wash hands thoroughly disp2->disp3

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.